molecular formula C8H11NO2S B1527379 Ethyl 4-ethylthiazole-2-carboxylate CAS No. 79247-88-4

Ethyl 4-ethylthiazole-2-carboxylate

Cat. No.: B1527379
CAS No.: 79247-88-4
M. Wt: 185.25 g/mol
InChI Key: SZBLTQUPTGKZAV-UHFFFAOYSA-N
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Description

Ethyl 4-ethylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-ethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLTQUPTGKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Ethylthiazole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The thiazole core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities[1][2]. This document outlines a robust and reproducible synthetic protocol based on the Hantzsch thiazole synthesis, offers a deep dive into the mechanistic underpinnings of the reaction, and presents a full suite of characterization data including NMR, IR, and Mass Spectrometry. The methodologies are designed for researchers, chemists, and professionals in drug development, providing both practical, step-by-step instructions and the theoretical basis for experimental choices.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry[2]. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in the design of therapeutic agents[3]. Thiazole derivatives are integral to a multitude of FDA-approved drugs and are investigated for the treatment of allergies, hypertension, inflammation, cancer, and various infections[2][4][5].

This compound belongs to the family of thiazole-2-carboxylates, which serve as versatile intermediates in the synthesis of more complex molecular architectures[6][7]. The strategic placement of an ethyl group at the C4 position and an ethyl ester at the C2 position provides two distinct points for further chemical modification, making this compound a valuable precursor for generating libraries of novel compounds in drug discovery campaigns. This guide provides the foundational chemistry required to synthesize and validate this important molecular building block.

Synthesis of this compound

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The chosen synthetic route is the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction first described by Arthur Hantzsch in 1887[8][9]. This method involves the reaction of an α-haloketone with a thioamide to form the thiazole ring[10][11]. For the target molecule, the synthesis is a two-step process: (1) preparation of the requisite α-haloketone, ethyl 2-chloro-3-oxopentanoate, and (2) its subsequent cyclocondensation with a suitable thioamide, in this case, ethyl thiooxamate.

The logic behind this choice is its efficiency, high yields, and the ready availability of the starting materials. The reaction proceeds through a well-understood mechanism, ensuring reproducibility.

G cluster_0 Preparation of α-Haloketone cluster_1 Hantzsch Cyclization Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Ethyl 2-chloro-3-oxopentanoate Ethyl 2-chloro-3-oxopentanoate Ethyl 3-oxopentanoate->Ethyl 2-chloro-3-oxopentanoate Chlorination Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Ethyl 2-chloro-3-oxopentanoate Final Product This compound Ethyl 2-chloro-3-oxopentanoate->Final Product Condensation Ethyl Thiooxamate Ethyl Thiooxamate Ethyl Thiooxamate->Final Product

Figure 1: High-level synthetic workflow.
Required Reagents and Equipment

Reagents:

  • Ethyl 3-oxopentanoate (≥98%)

  • Sulfuryl chloride (≥99%)

  • Ethyl thiooxamate (≥97%)

  • Chloroform (anhydrous)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Flash chromatography system

  • Fume hood

Step-by-Step Synthesis Protocol

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfuryl chloride is corrosive and reacts violently with water. Ethyl 2-chloro-3-oxopentanoate is a lachrymator[11].

2.3.1 Synthesis of Intermediate: Ethyl 2-chloro-3-oxopentanoate [12]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 3-oxopentanoate (e.g., 0.10 mol) in anhydrous chloroform (100 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 10-15°C.

  • Reagent Addition: Add sulfuryl chloride (e.g., 0.11 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. The causality here is critical: slow addition prevents a runaway exothermic reaction and minimizes side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (approx. 16 hours).

  • Heating: Gently heat the mixture under reflux for 30 minutes to drive the reaction to completion and expel residual HCl and SO₂.

  • Work-up: Cool the mixture to room temperature. Carefully transfer it to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to neutralize acid), and finally water again (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, ethyl 2-chloro-3-oxopentanoate, can be purified by vacuum distillation[12]. This intermediate is often used directly in the next step if purity is sufficient.

2.3.2 Cyclization: Formation of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl thiooxamate (e.g., 0.10 mol) in absolute ethanol (120 mL).

  • Addition of α-Haloketone: To this solution, add the crude or purified ethyl 2-chloro-3-oxopentanoate (0.10 mol) from the previous step.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent dehydration steps.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Redissolve the residue in ethyl acetate (150 mL). Wash with a saturated solution of sodium bicarbonate (2 x 75 mL) to remove any acidic byproducts, followed by a brine wash (1 x 75 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Mechanistic Insights

The Hantzsch synthesis proceeds via a well-established pathway involving nucleophilic substitution, cyclization, and dehydration.

G Thioamide Thioamide S-Alkylation S-Alkylation Thioamide->S-Alkylation SN2 Attack Cyclization Intermediate Cyclization Intermediate S-Alkylation->Cyclization Intermediate Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization Intermediate->Dehydration Proton Transfer & Tautomerization Thiazole Product Thiazole Product Dehydration->Thiazole Product Loss of H2O G cluster_analysis Spectroscopic Techniques Purified_Compound Purified Product NMR NMR (¹H, ¹³C) Purified_Compound->NMR IR FT-IR Purified_Compound->IR MS Mass Spec. Purified_Compound->MS Structural_Confirmation Final Structure Validation NMR->Structural_Confirmation Connectivity & Environment IR->Structural_Confirmation Functional Groups MS->Structural_Confirmation Molecular Weight & Fragmentation

Sources

spectroscopic data of ethyl 4-ethylthiazole-2-carboxylate NMR IR MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Ethylthiazole-2-carboxylate

Abstract

Molecular Structure and Spectroscopic Horizon

The structural confirmation of a newly synthesized molecule like this compound is a cornerstone of chemical research and development. It relies on the convergence of evidence from multiple analytical techniques, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) will map the carbon-hydrogen framework, revealing the number of distinct proton and carbon environments, their connectivity through spin-spin coupling, and their electronic surroundings.

  • Infrared (IR) Spectroscopy will identify the key functional groups present, primarily the ester carbonyl (C=O) and the characteristic vibrations of the thiazole ring.

  • Mass Spectrometry (MS) will determine the compound's exact molecular weight and offer insights into its structural integrity and fragmentation patterns under ionization.

Below is the chemical structure with atomic numbering for reference in subsequent NMR analysis.

Caption: Structure of this compound with Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, we can confidently assemble the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the proton environments in the molecule. The predicted spectrum for this compound in a standard solvent like CDCl₃ is detailed below.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Justification
H5~7.5 - 7.8Singlet (s)1HN/AThe sole proton on the electron-deficient thiazole ring is expected to be significantly deshielded and appear as a singlet.
H7 (ester -CH₂-)~4.4 - 4.6Quartet (q)2H~7.1These protons are adjacent to an electronegative oxygen atom and are split by the three protons of the methyl group (H8).
H9 (ring -CH₂-)~2.8 - 3.0Quartet (q)2H~7.6Protons on the carbon attached directly to the thiazole ring are deshielded and split by the adjacent methyl group (H10).
H8 (ester -CH₃)~1.4 - 1.5Triplet (t)3H~7.1These protons are in a standard ethyl ester environment, split by the two methylene protons (H7).
H10 (ring -CH₃)~1.3 - 1.4Triplet (t)3H~7.6Aliphatic protons on the ethyl group attached to the ring, split by the two methylene protons (H9).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on data from similar thiazole structures, the following chemical shifts are predicted.[1]

Carbon Label Predicted δ (ppm) Justification
C6 (Ester C=O)~160 - 162The carbonyl carbon of the ester is highly deshielded due to the double bond and adjacent oxygen atoms.
C2 (Thiazole)~168 - 170This carbon is attached to two heteroatoms (N and S) and the ester group, leading to significant deshielding.
C4 (Thiazole)~155 - 158The C4 carbon is part of a C=N double bond within the aromatic ring and is substituted with an ethyl group.
C5 (Thiazole)~115 - 120This carbon is bonded to a hydrogen and is generally the most shielded of the thiazole ring carbons.
C7 (Ester -CH₂-)~62 - 64The methylene carbon of the ethyl ester is directly attached to an oxygen atom.
C9 (Ring -CH₂-)~22 - 25An aliphatic methylene carbon attached to the thiazole ring.
C8 (Ester -CH₃)~14 - 15A standard terminal methyl carbon of an ethyl group.
C10 (Ring -CH₃)~13 - 14A terminal methyl carbon of an ethyl group attached to the ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

G M [M]⁺˙ m/z = 197 F1 [M - OCH₂CH₃]⁺ m/z = 152 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z = 168 M->F2 - •CH₂CH₃ (ring ethyl) F3 [C₄H₄NS]⁺ m/z = 98 F2->F3 - CO₂Et

Caption: Predicted Key Fragmentation Pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile small molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • Gas Chromatography (GC):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any residual solvent or impurities.

    • Employ a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure the compound elutes as a sharp peak.

  • Mass Spectrometry (MS):

    • The mass spectrometer should be set to EI mode with a standard ionization energy of 70 eV. [2] * Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the connectivity.

Conclusion: A Convergent Approach to Structural Integrity

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from NMR, IR, and MS.

  • MS confirms the molecular formula (C₉H₁₁NO₂S) with a molecular ion at m/z 197.

  • IR confirms the presence of key functional groups: an ester (C=O at ~1730 cm⁻¹) and a thiazole ring (C=N/C=C stretches).

  • NMR provides the definitive blueprint: ¹H NMR confirms the presence and connectivity of the thiazole proton, two distinct ethyl groups, and their relative positions, while ¹³C NMR confirms the carbon count and the electronic nature of each atom.

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The protocols described herein represent industry-standard, self-validating methodologies that ensure the generation of accurate and reproducible data, which is paramount for applications in research, discovery, and quality control.

References

  • The Royal Society of Chemistry.
  • Hu, Y., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • PubChem. 2-Ethyl-4-methyl thiazole. National Institutes of Health. [Link]

  • Sharma, V.P. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • National Institute of Standards and Technology. 2-Ethyl-4-methylthiazole. NIST WebBook. [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to obtain ethyl 4-ethylthiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for the synthesis of key precursors and the final product, and offer insights into the causality behind the experimental choices. All protocols are designed to be self-validating, and key claims are supported by authoritative sources.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and functional materials. Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs underscores its importance in the pharmaceutical industry. Thiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern on the thiazole ring dictates its biological activity and physical properties, making the development of precise synthetic routes to novel derivatives a key focus of chemical research. This compound, with its ester functionality at the 2-position and an ethyl group at the 4-position, represents a valuable building block for further chemical elaboration.

The Core Synthesis: Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction, first described by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of our target molecule, the key precursors are 1-chloro-2-butanone and ethyl thiooxamate .[2][3]

Mechanistic Pathway

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The causality behind each step is crucial for understanding the reaction's efficiency and potential side reactions.

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of ethyl thiooxamate attacking the electrophilic carbon of the α-haloketone (1-chloro-2-butanone). This is a classic SN2 reaction, where the sulfur displaces the chloride leaving group.[4] The choice of a good leaving group (halide) on the ketone is critical for this initial step to proceed efficiently.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to generate the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Diagram of the Hantzsch Synthesis Mechanism:

Hantzsch_Mechanism Hantzsch Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiooxamate Ethyl Thiooxamate SN2_Intermediate S-Alkylated Intermediate Thiooxamate->SN2_Intermediate Nucleophilic Attack (SN2) Haloketone 1-Chloro-2-butanone Haloketone->SN2_Intermediate Thiazoline Hydroxylated Thiazoline SN2_Intermediate->Thiazoline Intramolecular Cyclization Thiazole This compound Thiazoline->Thiazole Dehydration Workflow Experimental Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Workup and Purification cluster_product Final Product PS1 Synthesis of Ethyl Thiooxamate MR Hantzsch Thiazole Synthesis PS1->MR PS2 Synthesis of 1-Chloro-2-butanone PS2->MR WU Neutralization & Extraction MR->WU P Column Chromatography WU->P FP This compound P->FP

Sources

A Technical Guide to the Biological Activities of Ethyl 4-Substituted-Thiazole-2-Carboxylate Derivatives: Synthesis, Screening, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Biological Activity of Ethyl 4-Ethylthiazole-2-Carboxylate Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide focuses on a specific, promising subclass: ethyl 4-substituted-thiazole-2-carboxylate derivatives, with a particular emphasis on the 4-ethyl analogue. These compounds serve as versatile building blocks for developing novel therapeutic agents due to their synthetic accessibility and wide spectrum of biological activities.[3][4] We will explore their significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, grounded in structure-activity relationship (SAR) studies. This document provides not only a review of their therapeutic potential but also detailed, field-proven protocols for their synthesis and biological evaluation, designed to equip researchers with the practical knowledge required for advancing drug discovery in this area.

The Thiazole Scaffold in Medicinal Chemistry

Introduction to Thiazoles

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of pharmaceutical sciences.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a vital component in drugs ranging from the antimicrobial sulfathiazole to the antiretroviral ritonavir and the anti-inflammatory meloxicam.[5][6][7] The planarity of the ring and its capacity for hydrogen bonding and other non-covalent interactions allow for effective binding to a diverse range of biological targets.

The this compound Core

The this compound scaffold is of particular interest. The ester group at position 2 and the alkyl group at position 4 are critical handles that can be readily modified, allowing for the systematic exploration of the chemical space to optimize potency and selectivity. The primary route for constructing this core is the Hantzsch thiazole synthesis, a robust and reliable reaction involving the condensation of a thioamide with an α-haloketone.[1] For the synthesis of the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, the process typically involves reacting ethyl acetoacetate with a brominating agent followed by condensation with thiourea.[4] This foundational reaction provides a straightforward entry point for generating a library of derivatives for biological screening.

Key Biological Activities & Structure-Activity Relationships (SAR)

The derivatization of the thiazole core gives rise to a wide array of pharmacological effects. The strategic modification of substituents allows for the fine-tuning of these activities.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]

  • Mechanism of Action: The antimicrobial effects are often multi-faceted. Some derivatives function by inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis.[6][9] Others, particularly those hybridized with pyrazoline or sulfonamide moieties, may target tyrosyl-tRNA synthetase, dihydrofolate reductase (DHFR), or DNA gyrase, disrupting protein synthesis, folate metabolism, or DNA replication, respectively.[10][11]

  • Structure-Activity Relationship (SAR):

    • Hybridization of the thiazole ring with other heterocyclic systems like pyrazoline or pyrimidine often enhances the spectrum of activity.[7]

    • The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings attached to the thiazole core can modestly increase antibacterial action.[7]

    • Substitution at the 4-position of the thiazole ring is critical; for instance, a p-bromophenyl group has been shown to increase antifungal and antituberculosis activities in certain series.[8]

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

Compound Class Test Organism MIC (µg/mL) Reference Compound MIC (µg/mL)
Thiazolyl-Pyrazoline Hybrid S. aureus 50 Ciprofloxacin 25
Thiazolyl-Pyrazoline Hybrid C. albicans 3.9 - 62.5 Fluconazole 250

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | Ampicillin | 0.6 - 0.24 |

Note: Data is compiled from various studies to illustrate the range of potencies.[8]

Anticancer Activity

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents, demonstrating cytotoxicity against a wide panel of human cancer cell lines.[12][13]

  • Mechanism of Action: The anticancer mechanisms are diverse. A prominent mode of action for some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Other derivatives function as inhibitors of key protein kinases such as EGFR, HER2, and VEGFR-2, which are critical for cancer cell proliferation and survival.[15] Induction of apoptosis through the modulation of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and activation of caspases is another common pathway.[16]

  • Structure-Activity Relationship (SAR):

    • The introduction of a carbonyl linker and the replacement of a thiazolidine ring with a thiazole ring have been shown to dramatically enhance antiproliferative activity from the micromolar to the nanomolar range.[14]

    • The presence of methoxy groups on a benzoyl ring attached to the thiazole core is often crucial for high potency.[14]

    • Electron-withdrawing groups, such as bromine, on appended aromatic rings can significantly increase cytotoxicity across multiple cell lines.[5]

Table 2: Representative In Vitro Cytotoxicity of Thiazole Derivatives (IC₅₀ Values)

Compound Class Cell Line Cancer Type IC₅₀ (µM) Reference
Aminothiazole Derivative Hela (Cervical) Cervical Cancer 0.86 [1]
Aminothiazole Derivative HepG2 (Liver) Hepatocellular Carcinoma 7.37 [1]
Thiazolyl-indole-2-carboxamide MCF-7 (Breast) Breast Cancer 6.10 [15]

| Methoxybenzoyl-aryl-thiazole | PC-3 (Prostate) | Prostate Cancer | 0.021 - 0.071 |[14] |

Anti-inflammatory and Analgesic Activity

Derivatives of the thiazole scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs.[17][18][19]

  • Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[20] Another important in vitro indicator of anti-inflammatory potential is the ability to inhibit protein denaturation.[21][22] Since protein denaturation is a well-documented cause of inflammation, compounds that prevent it are considered valuable candidates.[23][24]

  • Structure-Activity Relationship (SAR):

    • The incorporation of benzothiazole and carboxamide moieties has yielded compounds with potent anti-inflammatory and analgesic effects.[17]

    • Molecular hybridization strategies, combining the thiazole ring with other pharmacophores known for anti-inflammatory action, have proven effective.[19]

Table 3: Representative In Vitro Anti-inflammatory Activity

Compound Class Assay % Inhibition (at 100 µg/mL) Reference Compound % Inhibition
Sinapis arvensis extract Protein Denaturation 81.8% Diclofenac 100%

| Thiazole Derivative | Carrageenan-induced Edema (in vivo) | 64.59% | Aspirin | 59.60% |

Note: Data is compiled from various studies to illustrate activity.[23][25]

Antioxidant Activity

Many thiazole derivatives exhibit potent antioxidant properties by acting as free radical scavengers. This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[26]

  • Mechanism of Action: The primary mechanism is hydrogen atom donation to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[26][27] The DPPH radical is a deep violet color, and upon reduction by an antioxidant, it becomes a pale yellow hydrazine, a color change that can be quantified spectrophotometrically.[27]

  • Causality: The electron-rich nature of the thiazole ring system, particularly the sulfur and nitrogen heteroatoms, facilitates the donation of electrons or hydrogen atoms to stabilize free radicals, thereby terminating damaging chain reactions.

Methodologies for Biological Evaluation

A systematic and robust screening process is essential to identify and characterize the biological activities of novel this compound derivatives.

General Experimental Workflow

The discovery pipeline for these derivatives follows a logical progression from chemical synthesis to multi-tiered biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Primary In Vitro Screening cluster_2 Secondary Mechanistic Studies Synthesis Hantzsch Synthesis of Thiazole Derivatives Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Compound Library Anticancer Cytotoxicity Assay (MTT) Characterization->Anticancer Compound Library AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Characterization->AntiInflammatory Compound Library Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Compound Library Enzyme Enzyme Inhibition Assays (e.g., COX-2, Kinases) Anticancer->Enzyme Lead Compounds Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) Anticancer->Apoptosis Lead Compounds WesternBlot Protein Expression (Western Blot) Anticancer->WesternBlot Lead Compounds AntiInflammatory->Enzyme Lead Compounds AntiInflammatory->Apoptosis Lead Compounds AntiInflammatory->WesternBlot Lead Compounds

Caption: General workflow from synthesis to biological evaluation.

Anticancer Cytotoxicity Screening: The MTT Assay

This colorimetric assay is a cornerstone of in vitro screening for quantifying the cytotoxic or cytostatic effects of a compound.[16] Its reliability stems from its principle: metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[28] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[28]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a vehicle control (e.g., DMSO). Treat the cells with these various concentrations.

  • Incubation: Incubate the plates for a defined period, typically 48-72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Anti-inflammatory Screening: Protein Denaturation Inhibition Assay

This in vitro assay provides a rapid and convenient method to screen for anti-inflammatory activity.[21] The underlying principle is that denaturation of proteins is a key cause of inflammation.[22][23] Therefore, the ability of a compound to prevent heat- or chemical-induced denaturation of a standard protein, like bovine serum albumin (BSA) or egg albumin, is a strong indicator of its potential anti-inflammatory properties.[24][29]

Protocol:

  • Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures. For each test concentration, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2.0 mL of the test derivative solution at various concentrations (e.g., 10-500 µg/mL).[21]

  • Controls: Prepare a positive control using a standard anti-inflammatory drug (e.g., Diclofenac sodium) and a negative control containing distilled water instead of the test sample.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[24]

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of a compound.[26][30] It is based on the reduction of the stable DPPH radical.[27]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test derivative and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM), ensuring its absorbance at 517 nm is approximately 1.0.[26] This solution must be freshly prepared and protected from light.[26]

  • Plate Setup: In a 96-well plate, add 100 µL of the various concentrations of the test derivative or standard to their respective wells.[26]

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm.

  • Calculation: The scavenging activity is calculated as a percentage of inhibition using the same formula as the protein denaturation assay. Plot the percent inhibition against concentration to determine the IC₅₀ value.[26]

Mechanistic Elucidation

Following initial screening, lead compounds must be subjected to more detailed studies to elucidate their mechanism of action.

  • Target Identification: For anticancer agents, Western Blot analysis can be used to probe the expression levels of key proteins involved in apoptosis (Bcl-2, Bax, Caspase-3) or cell cycle regulation (p53, cyclins).[16] This provides direct evidence of the compound's impact on cellular signaling pathways.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest at a specific checkpoint.[16]

G Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Thiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Activated Thiazole->Bax upregulates Mitochondria Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bcl2->Mitochondria blocks Bax->Mitochondria promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a thiazole derivative.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability via methods like the Hantzsch synthesis allows for the creation of diverse chemical libraries. As demonstrated, these scaffolds possess a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structure-activity relationships explored herein provide a rational basis for the design of next-generation analogues with enhanced potency and selectivity.

Future research should focus on optimizing lead compounds through further structural modifications, expanding screening to include in vivo models to assess efficacy and pharmacokinetic profiles, and employing advanced techniques like molecular docking to refine target interactions and predict activity. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health challenges.

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structural elucidation of ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 4-Ethylthiazole-2-carboxylate

This guide provides a comprehensive, technically-grounded framework for the , a representative heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to detail the strategic rationale and synergistic interplay of modern analytical techniques. Our approach emphasizes a self-validating workflow where each piece of spectroscopic data corroborates the others, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to anti-infectives. Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile building block in drug design. The precise characterization of novel thiazole derivatives is therefore a critical step in the pharmaceutical pipeline. This guide uses this compound as a model compound to illustrate a robust, multi-technique approach to structural elucidation, mirroring the rigorous standards of industrial research and development.

Section 1: A Foundational Prerequisite: Chemical Synthesis

Before any analysis can occur, the molecule must be synthesized. The structural integrity of the final product is intrinsically linked to the chosen synthetic route. For thiazoles, the Hantzsch Thiazole Synthesis is a classic and highly reliable method that constructs the ring from an α-haloketone and a thioamide-containing reagent.[1]

Rationale for Selection: The Hantzsch synthesis is chosen for its efficiency, high yields, and the ready availability of starting materials. The mechanism proceeds through a well-understood pathway involving nucleophilic attack, cyclization, and dehydration, providing a high degree of confidence in the formation of the target heterocyclic system.

Proposed Synthesis of this compound

The target molecule can be synthesized by the condensation of ethyl thiooxamate with 1-chloro-2-butanone .

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in 30 mL of absolute ethanol.

  • Initiation: To the stirred solution, add 1-chloro-2-butanone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure this compound.

Diagram: Proposed Hantzsch Synthesis Mechanism

A simplified representation of the Hantzsch reaction pathway.

Section 2: The Integrated Spectroscopic Workflow

Unambiguous structural elucidation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods.[2] Our workflow begins with a broad assessment of molecular formula and functional groups, then progressively drills down to the specific atomic connectivity.

Diagram: Structural Elucidation Workflow

Elucidation_Workflow Synthesis Synthesized Compound (Purified Sample) MS Mass Spectrometry (HRMS) Provides: Molecular Formula Synthesis->MS What is the formula? IR Infrared (IR) Spectroscopy Provides: Functional Groups Synthesis->IR What functional groups are present? NMR NMR Spectroscopy Provides: C-H Framework & Connectivity Synthesis->NMR What is the connectivity? Confirmation Final Structure Confirmation MS->Confirmation IR->Confirmation OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR OneD_NMR->Confirmation TwoD_NMR->Confirmation

A synergistic workflow for unambiguous structure validation.

Section 3: High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is: "What is the elemental composition?" HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula. This is the foundational checkpoint; if the observed mass does not match the theoretical mass of the target, the synthesis or purification has failed.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Analysis: Infuse the sample into the ESI source. Acquire data in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Data Processing: Determine the accurate mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ± 5 ppm).

Predicted Data & Interpretation

The data from HRMS serves as a definitive validation of the compound's elemental composition, confirming that the desired atoms have been assembled correctly.

ParameterPredicted ValueRationale
Molecular Formula C₈H₁₁NO₂SDerived from the reactants used in the Hantzsch synthesis.
Theoretical Exact Mass 185.05105Calculated based on the most abundant isotopes of C, H, N, O, and S.
Observed Ion (as [M+H]⁺) m/z 186.05833The experimentally determined mass-to-charge ratio of the protonated molecule.

A match between the observed mass and the theoretical mass within 5 ppm tolerance provides high confidence in the molecular formula C₈H₁₁NO₂S.

Section 4: Infrared (IR) Spectroscopy

Causality: With the molecular formula confirmed, IR spectroscopy is used to rapidly identify the key functional groups. This technique validates the presence of the critical ester moiety and the aromatic thiazole ring, providing qualitative confirmation that the key structural motifs are present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The IR spectrum should display characteristic absorption bands that are indicative of the molecule's functional groups. These predictions are based on established correlation tables and data from similar structures.[3]

Wavenumber (cm⁻¹)Predicted VibrationSignificance
~2980-2900C(sp³)-H StretchConfirms the presence of the two ethyl groups.
~1725 C=O Stretch (Ester) Crucial evidence for the ester functional group.
~1600 & ~1480C=N / C=C StretchCharacteristic absorptions for the aromatic thiazole ring.
~1250C-O Stretch (Ester)Further confirms the ester linkage.

The presence of a strong absorption band around 1725 cm⁻¹ is a key diagnostic marker that strongly supports the successful incorporation of the ethyl carboxylate group.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. While MS confirms the formula and IR identifies functional groups, NMR reveals the precise arrangement and connectivity of the atoms. A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment.[4]

¹H NMR Spectroscopy: Proton Environment and Count

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted Data & Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants.

LabelPredicted δ (ppm)IntegrationMultiplicityAssignmentRationale
a~8.11HSinglet (s)Thiazole H-5Aromatic proton on the electron-deficient thiazole ring. No adjacent protons to couple with.
b~4.42HQuartet (q)-O-CH₂ -CH₃Methylene protons adjacent to the ester oxygen and a methyl group.
c~2.92HQuartet (q)Thiazole-CH₂ -CH₃Methylene protons attached to the thiazole ring and adjacent to a methyl group.
d~1.43HTriplet (t)-O-CH₂-CH₃ Methyl protons coupled to the adjacent ester methylene group.
e~1.33HTriplet (t)Thiazole-CH₂-CH₃ Methyl protons coupled to the adjacent ring-substituted methylene group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: ¹³C NMR

  • Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted Data & Interpretation

This spectrum reveals the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl).

Predicted δ (ppm)AssignmentRationale
~168Thiazole-C -2Carbon atom of the thiazole ring bonded to two heteroatoms (N and S).
~161Ester C =OCarbonyl carbon of the ester group.
~155Thiazole-C -4Aromatic carbon bearing the ethyl substituent.
~125Thiazole-C -5Aromatic carbon bearing the single proton.
~62-O-CH₂ -CH₃Ester methylene carbon, shifted downfield by the adjacent oxygen.
~25Thiazole-CH₂ -CH₃Aliphatic methylene carbon attached to the ring.
~14-O-CH₂-CH₃ Ester methyl carbon.
~13Thiazole-CH₂-CH₃ Aliphatic methyl carbon.
2D NMR: Unambiguous Connectivity Confirmation

Causality: While 1D NMR allows for a proposed structure, 2D NMR provides the definitive proof of connectivity. It resolves ambiguities and serves as the final, self-validating piece of the puzzle. Experiments like HSQC and HMBC are not optional; they are essential for trustworthy structural assignment in a professional setting.

Key 2D Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between protons bd and ce , confirming the two distinct ethyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Diagram: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations mol H5 H-5 C_ester C=O H5->C_ester Connects ring to ester OCH2 O-CH₂ OCH2->C_ester C2 C-2 OCH2->C2 RingCH2 Ring-CH₂ C4 C-4 RingCH2->C4 C5 C-5 RingCH2->C5

Sources

Ethyl 4-Ethylthiazole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a myriad of biologically active compounds and approved pharmaceuticals. Among the diverse array of thiazole-containing synthons, ethyl 4-ethylthiazole-2-carboxylate emerges as a particularly valuable building block. Its strategic placement of functional groups—an ethyl substituent at the 4-position and an ester at the 2-position—offers a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its potential as a key intermediate in the development of novel therapeutic agents.

Introduction: The Enduring Significance of Thiazoles in Drug Discovery

The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid core for the spatial orientation of pharmacophoric elements has led to its incorporation into a wide range of therapeutic agents. From anticancer drugs to anti-inflammatory and antimicrobial agents, the thiazole motif consistently imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The versatility of the thiazole ring is further enhanced by the ability to introduce various substituents at different positions, allowing for fine-tuning of a compound's biological activity.

This compound, the focus of this guide, is a strategically functionalized thiazole derivative. The ester moiety at the 2-position serves as a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, providing access to a diverse range of derivatives. The ethyl group at the 4-position, while seemingly simple, can play a crucial role in modulating the lipophilicity and steric profile of the final molecule, which can significantly impact its interaction with biological targets.

Synthesis of this compound: A Hantzsch-Based Approach

Synthesis of the Key Precursor: Ethyl 2-chloro-3-oxopentanoate

The synthesis of the requisite α-haloketone, ethyl 2-chloro-3-oxopentanoate, can be achieved by the chlorination of ethyl 3-oxopentanoate (also known as ethyl propionylacetate). A reliable method involves the use of sulfuryl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopentanoate

  • To a solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as chloroform, cool the mixture to 10-15 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Heat the mixture under reflux for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-chloro-3-oxopentanoate.

Proposed Hantzsch Thiazole Synthesis of this compound

With the α-haloketone in hand, the Hantzsch condensation with thioformamide is expected to proceed smoothly to yield the target molecule.

Proposed Experimental Protocol:

  • In a round-bottom flask, dissolve thioformamide (1 equivalent) in a suitable solvent, such as ethanol.

  • To this solution, add ethyl 2-chloro-3-oxopentanoate (1 equivalent).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram of the Proposed Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R1 Ethyl 2-chloro-3-oxopentanoate P This compound R1->P Hantzsch Condensation (e.g., Ethanol, Reflux) R2 Thioformamide R2->P

Caption: Proposed Hantzsch synthesis of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported, its properties can be reliably predicted based on its structure and comparison with closely related analogs like ethyl 4-methylthiazole-2-carboxylate.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in water.
Boiling Point Expected to be slightly higher than that of ethyl 4-methylthiazole-2-carboxylate (approx. 235 °C).
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the analysis of analogous structures.

  • ¹H NMR:

    • An ethyl ester pattern: a quartet around 4.3-4.5 ppm (2H, -OCH₂CH₃) and a triplet around 1.3-1.5 ppm (3H, -OCH₂CH₃).

    • An ethyl group on the thiazole ring: a quartet around 2.8-3.0 ppm (2H, -CH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -CH₂CH₃).

    • A singlet for the proton at the 5-position of the thiazole ring, expected to appear around 7.5-8.0 ppm.

  • ¹³C NMR:

    • Carbonyl carbon of the ester at ~160-165 ppm.

    • Thiazole ring carbons: C2 at ~165-170 ppm, C4 at ~150-155 ppm, and C5 at ~120-125 ppm.

    • Ethyl ester carbons: -OCH₂- at ~60-65 ppm and -CH₃ at ~14-15 ppm.

    • Ethyl group carbons on the ring: -CH₂- at ~20-25 ppm and -CH₃ at ~12-14 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

    • C-O stretching vibrations in the 1200-1300 cm⁻¹ region.

    • C=N and C=C stretching vibrations of the thiazole ring in the 1500-1600 cm⁻¹ region.

    • C-H stretching vibrations of the ethyl groups and the thiazole ring proton around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 185.

    • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the reactivity of its ester functional group and the potential for further functionalization of the thiazole ring.

Diagram of Key Reactions

Reactions cluster_reactions Chemical Transformations Start This compound Acid 4-Ethylthiazole-2-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Amide 4-Ethylthiazole-2-carboxamide Derivatives Start->Amide Amidation (e.g., Amine, Heat or Catalyst) Alcohol (4-Ethylthiazol-2-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄, THF)

Caption: Key chemical transformations of this compound.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-ethylthiazole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often using lithium hydroxide in a mixture of water and an organic solvent like THF, is generally preferred as it is typically irreversible and proceeds to completion. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

Amidation

Direct reaction of this compound with a primary or secondary amine can lead to the corresponding amide. This transformation may require elevated temperatures or the use of a catalyst. The resulting 4-ethylthiazole-2-carboxamides are of significant interest in medicinal chemistry, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.

Reduction to the Alcohol

The ester functionality can be reduced to a primary alcohol, (4-ethylthiazol-2-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This transformation opens up further synthetic possibilities, as the resulting alcohol can be oxidized to the corresponding aldehyde or converted to other functional groups.

Cross-Coupling Reactions

While the C-H bonds of the thiazole ring are generally not highly reactive towards cross-coupling, derivatization of the ring, for instance, through halogenation, can enable participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the construction of complex molecules containing biaryl or other extended conjugated systems.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not prominent, the broader class of thiazole-2-carboxylate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The structural motif of a substituted thiazole-2-carboxamide, for instance, is found in numerous compounds with potential therapeutic applications.

The strategic functionalization of this compound allows for its use in the construction of compound libraries for high-throughput screening. The ability to easily diversify the molecule at the 2-position through amidation with a variety of amines makes it an attractive starting point for lead discovery and optimization programs. The ethyl group at the 4-position can contribute to favorable interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity.

Conclusion

This compound, while not as extensively documented as some of its analogs, represents a highly valuable and versatile building block for organic synthesis. Its straightforward, proposed synthesis via the Hantzsch reaction, coupled with the rich chemistry of its ester functionality, provides access to a wide array of more complex thiazole derivatives. For researchers in medicinal chemistry and drug development, this compound offers a strategic starting point for the design and synthesis of novel therapeutic agents, leveraging the proven biological importance of the thiazole scaffold. The continued exploration of the synthetic utility of this compound is likely to lead to the discovery of new and important bioactive molecules.

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Navigating the Solubility Landscape of Ethyl 4-Ethylthiazole-2-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-ethylthiazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various solvents is paramount for its successful formulation, delivery, and overall development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust methodology for its determination. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its measurement, and discuss the critical physicochemical properties of the target molecule that govern its behavior in different solvent systems.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution, is a cornerstone of the drug development process. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Thiazole derivatives, a class of heterocyclic compounds containing sulfur and nitrogen, are prevalent in many biologically active molecules and approved drugs, often contributing to their therapeutic effects.[1][2] The introduction of functional groups, such as the ethyl ester and ethyl group in this compound, can significantly influence the molecule's overall polarity and, consequently, its solubility profile. Therefore, a systematic evaluation of its solubility in a range of common pharmaceutical solvents is an indispensable first step in its preclinical development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties.

Molecular Structure Analysis

This compound possesses several key structural features that will dictate its solubility:

  • Thiazole Ring: The thiazole ring itself is a polar heterocyclic system containing both a nitrogen and a sulfur atom. The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like water and alcohols.[2][6]

  • Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functional group introduces polarity and potential for hydrogen bonding through the carbonyl oxygen and the ester oxygen. However, the ethyl group attached to the ester is nonpolar.

  • Ethyl Group (-CH₂CH₃): The ethyl group at the 4-position of the thiazole ring is a nonpolar, hydrophobic moiety that will tend to decrease solubility in polar solvents.

The overall solubility of the molecule will be a balance between the polar characteristics of the thiazole ring and the ester group, and the nonpolar nature of the two ethyl groups.

Key Physicochemical Properties Influencing Solubility
  • Polarity: The polarity of a molecule is a critical determinant of its solubility.[4][7] Polar solvents, such as water, methanol, and ethanol, are effective at dissolving polar solutes. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes. This compound is expected to have moderate polarity.

  • Hydrogen Bonding: The ability to form hydrogen bonds significantly impacts solubility in protic solvents.[8][9] The nitrogen atom in the thiazole ring and the oxygen atoms in the carboxylate group of the target molecule can act as hydrogen bond acceptors.

  • Melting Point and Crystal Lattice Energy: A high melting point often correlates with high crystal lattice energy, which is the energy required to break the crystal structure. A higher crystal lattice energy can lead to lower solubility, as more energy is needed to overcome the forces holding the solid together.

The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available solubility data, an experimental approach is necessary. The equilibrium solubility (or shake-flask) method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[10][11][12]

Materials and Equipment
  • This compound (solid)

  • A selection of common solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or small glass flasks with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a known volume of solvent to a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) B->C D Allow to stand to let undissolved solid settle C->D E Centrifuge to pellet remaining solid D->E F Filter the supernatant through a 0.22 µm syringe filter E->F H Analyze the filtered supernatant by HPLC or UV-Vis spectroscopy F->H G Prepare a standard curve of the compound in the same solvent G->H I Determine the concentration from the standard curve H->I

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[13] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11] It is crucial to pre-rinse the filter with a small amount of the sample to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a standard curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Analyze the filtered supernatant from the solubility experiment using the same analytical method.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating from the standard curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

High-Throughput Solubility Screening

For early-stage drug discovery where rapid assessment of a large number of compounds is required, high-throughput solubility screening methods are often employed.[14][15][16][17] These methods are typically automated and use smaller sample volumes.

Common High-Throughput Methods
  • Kinetic Solubility Assays: These assays often involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the resulting turbidity or precipitation.[18] While faster, this method measures kinetic solubility, which may not always correlate with thermodynamic solubility.

  • Multi-well Plate-Based Equilibrium Solubility: This is an adaptation of the shake-flask method to a 96-well plate format, allowing for parallel processing of multiple samples.[16]

The choice between the equilibrium method and a high-throughput screen depends on the stage of drug development and the level of accuracy required.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (µg/mL)Qualitative Solubility
WaterPolar Protic
PBS (pH 7.4)Polar Protic (Aqueous Buffer)
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethaneNonpolar
HexaneNonpolar

This table is a template for presenting experimentally determined data.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its experimental determination and theoretical understanding. By following the detailed protocol for the equilibrium solubility method and considering the underlying physicochemical principles, researchers can generate the critical data needed to advance the development of this and other novel chemical entities. A thorough understanding of solubility is not merely a data point but a crucial piece of the puzzle in the journey from a promising compound to a viable therapeutic.

References

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  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

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  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

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  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

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Methodological & Application

one-pot synthesis of ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the One-Pot Synthesis of Ethyl 4-Ethylthiazole-2-Carboxylate

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Thiazole derivatives are integral to pharmaceuticals exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1][2][3] Specifically, substituted thiazole-2-carboxylates serve as crucial intermediates for constructing more complex molecular architectures. This application note provides a detailed, one-pot protocol for the synthesis of this compound, a valuable building block for discovery chemistry. The methodology is grounded in the principles of the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction.[4][5]

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of the target compound is achieved via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[5][6] This reaction proceeds through a well-established mechanism involving three key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen on the α-haloketone. This forms a hemithioaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate performs a nucleophilic attack on the ketone's carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

  • Dehydration: The resulting hydroxylated intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.

This one-pot protocol leverages the efficiency of this reaction by combining the requisite precursors in a single vessel, thereby streamlining the synthetic process.

Experimental Workflow Overview

The overall experimental process is designed for efficiency and reproducibility in a standard organic chemistry laboratory setting.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: One-Pot Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis Reactants Weigh Starting Materials (α-haloketone, thioamide) Mixing Combine Reactants in Solvent Reactants->Mixing Solvent Prepare Anhydrous Solvent (Ethanol) Solvent->Mixing Reflux Heat Mixture under Reflux (e.g., 78°C) Mixing->Reflux Monitoring Monitor Progress via TLC Reflux->Monitoring Cooldown Cool Reaction to Room Temp. Monitoring->Cooldown Solvent_Removal Remove Solvent in Vacuo Cooldown->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Purify Column Chromatography Extraction->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze Final_Product This compound Analyze->Final_Product

Caption: General laboratory workflow for the one-pot synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PurityNotes
Ethyl 2-chloro-3-oxopentanoateC₇H₁₁ClO₃178.61≥97%Lachrymator. Handle in a fume hood.[7][8]
Ethyl thiooxamateC₄H₇NO₂S133.17≥98%
Ethanol (EtOH)C₂H₅OH46.07Anhydrous, ≥99.5%Serves as the reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeFor chromatography.
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01For work-up.
BrineNaCl (aq)58.44For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37For drying organic layers.
Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl 2-chloro-3-oxopentanoate is a lachrymator and should be handled with extreme care.[9]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiooxamate (1.33 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the ethyl thiooxamate is fully dissolved.

  • Addition of α-Haloketone: Carefully add ethyl 2-chloro-3-oxopentanoate (1.96 g, 11.0 mmol, 1.1 equiv.) to the solution dropwise using a syringe. The addition of a slight excess of the α-haloketone ensures the complete consumption of the thioamide starting material.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.

  • Work-up and Isolation: a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any HCl formed) and 30 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). This step is crucial to remove unreacted starting materials and any byproducts.

  • Analysis and Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and place the final product under high vacuum to remove residual solvents. Characterize the resulting oil or solid by NMR and MS to confirm the structure and purity of this compound. The expected yield is typically in the range of 70-85%, based on similar Hantzsch syntheses.[4]

Reaction Mechanism and Scientific Rationale

The efficiency of this one-pot synthesis is rooted in the carefully orchestrated sequence of nucleophilic attacks and dehydrative aromatization.

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

The choice of ethanol as a solvent is strategic; it effectively dissolves both the polar thioamide and the less polar α-haloketone, facilitating their interaction.[1] Furthermore, its boiling point is optimal for providing the necessary thermal energy to overcome the activation barriers for both the cyclization and the final dehydration step without causing significant thermal degradation of the reactants or product.

References

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  • Bouchet, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1503. Available from: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Available from: [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate. Retrieved from [Link]

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Application Notes and Protocols for the Hantzsch Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry and drug development, appearing as a critical scaffold in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.[1] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this vital heterocyclic ring system.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding route to a diverse array of substituted thiazoles.[3]

These application notes provide a comprehensive guide for the synthesis of ethyl 4-ethylthiazole-2-carboxylate, a valuable building block for further chemical elaboration. We will delve into the mechanistic underpinnings of this specific Hantzsch synthesis, provide a detailed experimental protocol, and outline methods for the purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the classic Hantzsch thiazole synthesis pathway. The reaction involves the condensation of an α-haloketone, in this case, 1-bromo-2-butanone, with a thioamide, ethyl thiooxamate.[4][5]

The mechanism can be described in the following key steps:

  • S-Alkylation: The synthesis is initiated by a nucleophilic attack of the sulfur atom of ethyl thiooxamate on the α-carbon of 1-bromo-2-butanone. This step proceeds via an SN2 reaction, leading to the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered ring intermediate.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding the final product, this compound.

Below is a diagram illustrating the logical workflow of the Hantzsch synthesis for this compound.

Hantzsch_Workflow Reactants Starting Materials: 1-Bromo-2-butanone Ethyl Thiooxamate Reaction_Setup Reaction Setup: Combine reactants in a suitable solvent (e.g., ethanol) Reactants->Reaction_Setup Reaction_Execution Reaction Execution: Heat the mixture under reflux Reaction_Setup->Reaction_Execution Workup Work-up & Isolation: Neutralization, extraction, and solvent removal Reaction_Execution->Workup Purification Purification: Column chromatography or recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: General laboratory workflow for the Hantzsch synthesis.

Experimental Protocol

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-2-butanone151.00101.51 g
Ethyl thiooxamate133.17101.33 g
Ethanol (absolute)--20 mL
Saturated NaHCO₃ (aq)--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous Na₂SO₄ or MgSO₄--For drying
Silica gel (for chromatography)--As needed
Hexane/Ethyl acetate--Eluent
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl thiooxamate (1.33 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.51 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (3 x 20 mL) to extract the product. Combine the organic layers.

    • Wash the combined organic layers with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.[6][7]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1H and 13C NMR Spectroscopy

Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of the final product. The expected chemical shifts (δ) in ppm are analogous to similar thiazole derivatives.[8]

  • 1H NMR (400 MHz, CDCl₃):

    • A triplet corresponding to the methyl protons of the ethyl ester group (~1.4 ppm).

    • A quartet corresponding to the methylene protons of the ethyl ester group (~4.4 ppm).

    • A triplet from the methyl protons of the 4-ethyl group (~1.3 ppm).

    • A quartet from the methylene protons of the 4-ethyl group (~2.8 ppm).

    • A singlet for the proton at the 5-position of the thiazole ring (~7.5-8.0 ppm).

  • 13C NMR (100 MHz, CDCl₃):

    • Signals for the carbons of the ethyl ester group (~14 ppm for CH₃ and ~62 ppm for CH₂).

    • Signals for the carbons of the 4-ethyl group (~15 ppm for CH₃ and ~22 ppm for CH₂).

    • Signals for the thiazole ring carbons: C2 (~160-170 ppm), C4 (~155-165 ppm), and C5 (~115-125 ppm).

    • A signal for the carbonyl carbon of the ester (~160 ppm).

Mass Spectrometry

Mass spectrometry (MS) can be used to confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.[9][10]

  • Expected Molecular Ion (M+): The calculated molecular weight for C₈H₁₁NO₂S is 185.25 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z 185 or a protonated molecular ion [M+H]+ at m/z 186.

  • Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (CH₂=CH₂, 28 Da).[9]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.[8]

  • Characteristic Peaks:

    • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

    • C-H stretching vibrations in the aromatic and aliphatic regions.

    • C=N and C=C stretching vibrations characteristic of the thiazole ring in the 1600-1450 cm⁻¹ region.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • 1-Bromo-2-butanone is a lachrymator and should be handled with care.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.[3]

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of this compound. The protocol outlined in these application notes is straightforward and can be readily implemented in a standard organic chemistry laboratory. This versatile building block can be utilized in the synthesis of a wide array of more complex molecules for drug discovery and development.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. Available at: [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Rasayan J. Chem. Available at: [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

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  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. Available at: [Link]

  • 2-Ethyl-4-methylthiazole. NIST WebBook. Available at: [Link]

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  • Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

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  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

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  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ResearchGate. Available at: [Link]

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Synthesis of Ethyl 4-Ethylthiazole-2-Carboxylate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of ethyl 4-ethylthiazole-2-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3][4] The core of this protocol is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[5][6][7] This document offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into experimental design and potential challenges. The intended audience includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Thiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4][8] The this compound core, in particular, serves as a versatile building block for the synthesis of more complex and biologically active molecules.[1][8] The ability to efficiently and reliably synthesize these derivatives is therefore crucial for advancing drug discovery programs.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazoles.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][7] The method is known for its high yields and the ability to introduce a variety of substituents onto the thiazole ring, making it a powerful tool for generating chemical diversity.[5][9]

Theoretical Background: The Hantzsch Thiazole Synthesis

The synthesis of this compound derivatives via the Hantzsch method proceeds through a well-established reaction mechanism. The key reactants are ethyl bromopyruvate, which serves as the α-halocarbonyl component, and a suitable thioamide.[10][11]

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step involves dehydration of the resulting intermediate to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl bromopyruvate≥97%Commercially AvailablePotent lachrymator, handle in a fume hood.[10]
Thioacetamide≥98%Commercially AvailableSuspected carcinogen, handle with appropriate personal protective equipment.[6]
Ethanol (Absolute)Reagent GradeCommercially AvailableFlammable.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weighing Reagents (Ethyl Bromopyruvate, Thioacetamide) solvent Solvent Addition (Ethanol) reagents->solvent mixing Mixing and Stirring solvent->mixing reflux Heating under Reflux (2-4 hours) mixing->reflux tlc TLC Monitoring reflux->tlc cooling Cooling to RT tlc->cooling neutralization Neutralization (NaHCO₃ soln.) cooling->neutralization evaporation Solvent Removal (Rotary Evaporator) neutralization->evaporation extraction Extraction (Ethyl Acetate) evaporation->extraction drying Drying (Na₂SO₄) extraction->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, MS) chromatography->analysis final_product final_product analysis->final_product Pure this compound

Caption: General laboratory workflow for the Hantzsch synthesis of this compound.

Mechanistic Insights and Rationale

Understanding the underlying mechanism of the Hantzsch thiazole synthesis is critical for optimizing reaction conditions and troubleshooting potential issues.

hantzsch_mechanism start Thioacetamide NH₂ C=S R₁ haloketone Ethyl Bromopyruvate Br CH₂ C=O OEt start:c->haloketone:c SN2 Attack intermediate1 S-Alkylated Intermediate R₁-C(=NH₂⁺)-S-CH₂-C(=O)OEt haloketone->intermediate1 Bromide leaving intermediate2 Cyclized Intermediate (Tetrahedral Intermediate) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product This compound (Aromatic Thiazole) intermediate2->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

The choice of ethanol as a solvent is based on its ability to dissolve both reactants and its suitable boiling point for the reflux conditions. The neutralization step with sodium bicarbonate is essential to quench any remaining acid and to facilitate the extraction of the product into the organic phase. Purification by column chromatography is a standard and effective method for isolating the desired thiazole derivative from any unreacted starting materials or byproducts.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is monitored by TLC until the starting materials are consumed. The purity of the starting materials, particularly the ethyl bromopyruvate, is also crucial.[10]

  • Side Reactions: The formation of byproducts can occur, especially if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring and purification are key to obtaining a pure product.

  • Safety Precautions: Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen, and appropriate personal protective equipment should be worn.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of this compound derivatives. The protocol outlined in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. By understanding the reaction mechanism and key experimental parameters, researchers can successfully synthesize these valuable building blocks for application in drug discovery and medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5).
  • Liang, J., et al. (2013). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry, 51(4), 1137–1146.
  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • ResearchGate. (n.d.). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate | Request PDF.
  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.
  • Vertex AI Search. (n.d.). A review on thiazole based compounds and its pharmacological activities.
  • The Royal Society of Chemistry. (n.d.). New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Crystal Structure of 5-Acetyl-6-ethoxycarbonylimidazo[2,1-b]thiazole and 2-Ethoxycarbonyl-2-hydroxy-7-oxothiazole[2,3-b]pyrimido[2,3-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE381HwDGrIpWwmNPLstS0jeyaJMIBEZfx3ON6vQrXk4EcrC9cj7d0UYgXNkMchB8Q708boIU3QUKZjKw19NyY5e_4A3orfIlgIyCsMaGfnOiAnMtyPuxqHdzHkXenCCdpdrhSPMJTJyjINRJ178zLBuTKhQDii2uM7Ow==
  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • Vertex AI Search. (n.d.). Systematic Review On Thiazole And Its Applications.
  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC.
  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

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Application Notes & Protocols: Evaluating Ethyl 4-Ethylthiazole-2-Carboxylate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a broad range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel thiazole compound, Ethyl 4-Ethylthiazole-2-Carboxylate (E4EC) , as a potential antimicrobial drug candidate. We present a structured workflow, from chemical synthesis and characterization to detailed protocols for in vitro antimicrobial susceptibility, preliminary safety assessment, and a conceptual framework for in vivo efficacy studies. The causality behind experimental choices is emphasized to provide a field-proven, logical, and scientifically rigorous approach to the early-stage discovery pipeline.

Introduction: The Promise of Thiazole Scaffolds

Antimicrobial resistance is a critical global health threat, rendering conventional antibiotics ineffective and jeopardizing modern medicine. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs and a foundational framework in the search for new antimicrobial agents. Its unique chemical properties, including its ability to participate in hydrogen bonding and π-π stacking, allow for potent interactions with various biological targets. Synthetic modifications to the thiazole core have yielded derivatives with significant activity against both Gram-positive and Gram-negative bacteria. This guide uses this compound (E4EC), a novel investigational compound, to illustrate a complete, self-validating workflow for assessing the antimicrobial potential of new thiazole derivatives.

Section 1: Synthesis and Characterization of E4EC

The first critical step in evaluating a new chemical entity is its unambiguous synthesis and purification. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2][3] This protocol adapts the Hantzsch synthesis for the specific preparation of E4EC.

Protocol 1.1: Synthesis of this compound (E4EC)

Principle: This synthesis involves a condensation reaction between an α-haloketone (ethyl 2-bromo-3-oxopentanoate) and a thioamide-containing reactant (ethyl thiooxamate). The reaction proceeds through S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • N-Bromosuccinimide (NBS)

  • Ethyl thiooxamate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate & Hexane (for chromatography)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Synthesis of α-haloketone intermediate (Ethyl 2-bromo-3-oxopentanoate):

    • In a round-bottom flask protected from light, dissolve Ethyl 3-oxopentanoate (1 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add N-Bromosuccinimide (1.1 eq.) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone. Use this intermediate directly in the next step.

    • Causality Note: Bromination at the α-position is crucial as it creates an electrophilic center necessary for the initial reaction with the nucleophilic sulfur of the thioamide.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude ethyl 2-bromo-3-oxopentanoate (1 eq.) and ethyl thiooxamate (1 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Causality Note: Ethanol serves as an effective polar protic solvent for the reactants, and heating provides the necessary activation energy for the condensation and dehydration steps.[1]

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize any generated HBr, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude E4EC product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent to yield E4EC as a purified solid or oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis_Workflow cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Hantzsch Condensation cluster_step3 Step 3: Purification A Ethyl 3-oxopentanoate + NBS B Ethyl 2-bromo-3-oxopentanoate A->B D Reaction in Ethanol (Reflux) B->D C Ethyl thiooxamate C->D E Crude E4EC D->E F Column Chromatography E->F G Pure E4EC F->G H Structural Analysis (NMR, MS) G->H

Caption: Synthetic workflow for this compound (E4EC).

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary evaluation of a new antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.

Protocol 2.1: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Pure E4EC (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • 96-well sterile microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator, micropipettes

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (≤24h old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Causality Note: A standardized inoculum is critical for reproducibility. A higher density can lead to falsely high MICs, while a lower density can lead to falsely low MICs.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Prepare a 2X working stock of E4EC at the highest desired concentration (e.g., 512 µg/mL) in broth. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (broth only).

    • Causality Note: Using DMSO as a solvent for the stock solution is common for poorly soluble organic compounds. However, the final concentration of DMSO in the assay wells should not exceed 1%, as it can inhibit microbial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12.

    • This brings the final volume in each well to 200 µL and dilutes the compound concentrations by half, achieving the final desired test concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of E4EC at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial that kills ≥99.9% of the initial inoculum. It is a crucial follow-up to the MIC to distinguish between static (inhibitory) and cidal (killing) activity.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration that results in no growth on the subculture plate, or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Antimicrobial Activity of E4EC

Summarize the results in a clear, tabular format for easy comparison.

MicroorganismStrain IDTypeMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213Gram-positiveDataDatae.g., Cidal (≤4)
Escherichia coliATCC 25922Gram-negativeDataDatae.g., Static (>4)
Pseudomonas aeruginosaATCC 27853Gram-negativeDataDatae.g., Cidal (≤4)
Candida albicansATCC 90028Fungus (Yeast)DataDatae.g., Cidal (≤4)
Ciprofloxacin(Control)-Known ValueKnown Value-

Section 3: Preliminary Safety and Selectivity Assessment

A promising antimicrobial must be potent against microbes but safe for host cells. Hemolysis and cytotoxicity assays are essential first-pass screens for toxicity.[5][6]

Protocol 3.1: Hemolysis Assay

Principle: This assay measures the ability of a compound to lyse red blood cells (erythrocytes), indicated by the release of hemoglobin, which is quantified spectrophotometrically.[7][8]

Materials:

  • Freshly collected human or sheep red blood cells (RBCs) in an anticoagulant solution.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% solution for positive control)

  • 96-well plates (V-bottom)

Procedure:

  • Preparation of RBC Suspension:

    • Centrifuge whole blood at 1,000 x g for 10 minutes. Discard the supernatant and buffy coat.

    • Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging and discarding the supernatant each time.

    • Resuspend the final RBC pellet to create a 2% (v/v) suspension in PBS.

  • Assay Setup:

    • Prepare serial dilutions of E4EC in PBS in a 96-well plate (100 µL final volume per well).

    • Add 100 µL of the 2% RBC suspension to each well.

    • Negative Control (0% hemolysis): 100 µL PBS + 100 µL RBC suspension.

    • Positive Control (100% hemolysis): 100 µL of 0.2% Triton X-100 + 100 µL RBC suspension.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (for hemoglobin).

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Protocol 3.2: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is solubilized and measured.[9]

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of E4EC. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Plot absorbance vs. concentration to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

In_Vitro_Workflow cluster_antimicrobial Antimicrobial Efficacy cluster_safety Preliminary Safety Profile cluster_analysis Data Analysis MIC Protocol 2.1: MIC Determination MBC Protocol 2.2: MBC/MFC Determination MIC->MBC SI Calculate Selectivity Index (SI) (IC₅₀ / MIC) MBC->SI Hemo Protocol 3.1: Hemolysis Assay Hemo->SI Cyto Protocol 3.2: MTT Cytotoxicity Assay Cyto->SI

Caption: Integrated workflow for in vitro efficacy and safety testing.
Data Presentation: Selectivity Profile of E4EC

The therapeutic potential is often summarized by the Selectivity Index (SI), which compares toxicity to efficacy.

ParameterHost Cell Line / RBCsValue (µg/mL)
IC₅₀ (50% Cytotoxicity)HEK293Data
HC₅₀ (50% Hemolysis)Human RBCsData
MIC (vs. S. aureus)S. aureus ATCC 29213Data
Selectivity Index (IC₅₀/MIC) -Calculate

Section 4: Framework for Mechanism of Action (MoA) Studies

Understanding how a compound kills microbes is vital for its development. Thiazole derivatives have been shown to act via several mechanisms, including inhibition of cell wall synthesis, disruption of membrane integrity, or interference with nucleic acid synthesis.[10] A hypothetical MoA for E4EC could be the inhibition of an essential bacterial enzyme.

MoA_Pathway cluster_bacterium Bacterial Cell E4EC E4EC (Thiazole Derivative) Enzyme Essential Enzyme (e.g., MurB, DNA Gyrase) E4EC->Enzyme Inhibition Membrane Cell Membrane Process Cell Wall Synthesis or DNA Replication Enzyme->Process Lysis Cell Death / Lysis Process->Lysis

Caption: Hypothetical mechanism of action for E4EC inhibiting a key bacterial enzyme.

High-Level Workflow for MoA Investigation:

  • Macromolecular Synthesis Assays: Use radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan) to determine which major pathway is inhibited first.

  • Membrane Integrity Assays: Employ dyes like propidium iodide (PI) or DiSC₃(5) to assess membrane permeabilization and depolarization, respectively.

  • Target Identification: If a specific pathway is identified, proceed with target-based assays, such as enzymatic assays using purified target proteins (e.g., DNA gyrase) or genetic studies with resistant mutants.

Section 5: Conceptual Framework for In Vivo Efficacy

Promising in vitro data must be validated in a living system. The Galleria mellonella (wax moth larva) model is an excellent preliminary in vivo model that is cost-effective, ethically unrestricted, and provides results that correlate well with mammalian models.[11][12][13]

Conceptual Protocol 5.1: G. mellonella Infection Model
  • Toxicity Study: First, determine the maximum non-lethal dose of E4EC in healthy larvae by injecting various concentrations and monitoring survival for 72 hours.

  • Efficacy Study:

    • Infect larvae with a lethal dose of a pathogen (e.g., S. aureus).

    • One hour post-infection, administer a safe and effective dose of E4EC.

    • Include control groups: uninfected, infected but untreated, and infected treated with a known antibiotic.

    • Monitor larval survival over 72 hours. Increased survival in the E4EC-treated group indicates in vivo efficacy.[14]

References

  • Kavanagh, K., & Fallon, J. (2021). Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. Journal of Fungi, 7(12), 1053. [Link]

  • Piras, A. M., et al. (2019). Investigating the in vivo antimicrobial activity of a self-assembling peptide hydrogel using a Galleria mellonella infection model. ACS Omega, 4(2), 3347-3356. [Link]

  • Sheehan, G., & Kavanagh, K. (2020). Utilising Galleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents. Pathogens and Disease, 78(8), ftaa059. [Link]

  • HaemoScan. (2024). Hemolysis Assay for Solutes Manual. HaemoScan. [Link]

  • Tsai, C. J., et al. (2021). Galleria mellonella as a consolidated in vivo model hosts: New developments in antibacterial strategies and novel drug testing. Expert Opinion on Drug Discovery, 16(11), 1325-1338. [Link]

  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. [Link]

  • Evotec. (n.d.). In Vitro Hemolysis Assay. Cyprotex ADME-Tox Solutions. [Link]

  • Creative Biolabs. (n.d.). C3 Analysis by Hemolysis Assay Protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bouzain, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2963. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Al-Saeed, F. A. (2023). MTT Assay protocol. Protocols.io. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. [Link]

  • Urfer, M., et al. (2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]

Sources

Application Note: A Framework for Investigating the Anticancer Potential of Ethyl 4-ethylthiazole-2-carboxylate and Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents, including Dasatinib and Ixazomib.[1][2] Thiazole derivatives exhibit a wide range of pharmacological activities, targeting various proteins and enzymes crucial for cancer cell survival and proliferation.[2] Their mechanism of action often involves inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling kinases.[1][3][4]

While specific anticancer research on Ethyl 4-ethylthiazole-2-carboxylate is not yet extensively published, its structure aligns with the general characteristics of pharmacologically active thiazole derivatives. This document serves as a comprehensive guide for researchers initiating an investigation into its potential as a novel anticancer agent. It provides a logical experimental workflow and detailed protocols for the initial, critical in vitro assays required to characterize its cytotoxic and mechanistic properties. The principles and methods outlined here are broadly applicable to the preliminary screening of other novel thiazole compounds.[5][6]

Proposed Investigational Workflow

A systematic approach is essential when screening a novel compound for anticancer activity. The initial phase focuses on establishing its cytotoxic effect on cancer cells, followed by investigations into the underlying mechanism of cell death.

G A Compound Preparation (this compound) B Select Cancer Cell Lines (e.g., MCF-7, HepG2, A549) A->B C Cell Viability Assay (MTT) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (PI Staining & Flow Cytometry) D->F If IC50 is potent G Data Interpretation (Identify Mode of Action) E->G F->G H Western Blotting (Apoptotic & Cell Cycle Markers) G->H I Kinase Profiling Assays G->I

Caption: Experimental workflow for anticancer screening of a novel compound.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many thiazole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4] A primary hypothesis for this compound is its potential to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway. This would lead to the activation of a cascade of caspase enzymes, culminating in controlled cell dismantling.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound (Hypothesized Agent) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->Bcl2 Hypothesized Inhibition Bax Bax/Bak (Pro-apoptotic) Activated compound->Bax Hypothesized Activation Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Receptor Death Receptors (e.g., FAS, TRAIL) DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis

Sources

Application Notes & Protocols: The Synthesis of Febuxostat via the Key Intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Febuxostat, marketed as Uloric® and Adenuric®, is a potent, non-purine selective inhibitor of xanthine oxidase, representing a cornerstone in the management of hyperuricemia and gout.[1][2] Its synthesis is a multi-step process where the quality and yield are highly dependent on the efficient formation of key intermediates. This document provides a detailed technical guide for the synthesis of Febuxostat, focusing on the preparation and subsequent hydrolysis of the critical intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate . We will elucidate the chemical principles, provide step-by-step, field-proven protocols, and offer expert insights into process optimization and quality control.

Overview of the Synthetic Strategy

The most common and industrially viable synthesis of Febuxostat hinges on the construction of the central 4-methylthiazole ring. This is typically achieved via the Hantzsch thiazole synthesis, a robust condensation reaction. The overall strategy involves two primary stages:

  • Formation of the Thiazole Core: Condensation of a substituted benzothioamide with an α-halo keto-ester to form the key intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

  • Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid active pharmaceutical ingredient (API), Febuxostat.

This pathway is favored for its efficiency and use of readily available starting materials, though it requires careful control of reaction conditions to minimize impurity formation.[3][4]

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Hydrolysis to API A 3-Cyano-4-isobutoxy- benzothioamide C Intermediate: Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate A->C Hantzsch Synthesis (Condensation) B Ethyl 2-chloro-3-oxobutanoate B->C D Febuxostat (Final API) C->D Saponification (Base Hydrolysis)

Caption: High-level synthetic pathway for Febuxostat production.

Part A: Synthesis of the Key Intermediate

The cornerstone of the Febuxostat synthesis is the creation of the substituted thiazole ring. This protocol details the Hantzsch condensation to produce Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Principle and Rationale

The Hantzsch thiazole synthesis is a classic and reliable method for constructing thiazole rings. The reaction proceeds by nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-haloketone (ethyl 2-chloro-3-oxobutanoate). This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5] Isopropanol is often selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature, facilitating good reaction kinetics without excessive pressure buildup.[6]

Detailed Experimental Protocol

Protocol A1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Reagent/MaterialCAS NumberMolecular WeightMoles (Equivalents)Amount
3-Cyano-4-isobutoxybenzothioamide333449-68-6234.330.021 mol (1.0)5.0 g
Ethyl 2-chloro-3-oxobutanoate638-07-3164.590.032 mol (1.5)4.42 mL
Isopropanol (IPA)67-63-060.10-25.0 mL

Procedure:

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-cyano-4-isobutoxybenzothioamide (5.0 g) and isopropanol (25.0 mL).[6]

  • Reagent Addition: While stirring at room temperature (25-30°C), add ethyl 2-chloro-3-oxobutanoate (4.42 mL) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Product Isolation: Allow the mixture to cool to room temperature (25-30°C). A pale yellowish solid will precipitate out of the solution.[6]

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with a small volume of cold isopropanol (10.0 mL) to remove any unreacted starting materials or soluble impurities.[6]

  • Drying: Dry the collected solid in a vacuum oven at 50-55°C until a constant weight is achieved.[6]

Expected Results:

  • Yield: 6.90 g (94.0%)[6]

  • Appearance: Pale yellowish solid[6]

  • Purity (by HPLC): >99.5%[6]

  • Melting Point: ~240°C[6]

Part B: Hydrolysis to Febuxostat API

The final step in the synthesis is the conversion of the ethyl ester intermediate into the final carboxylic acid, Febuxostat.

Principle and Rationale

This transformation is a standard base-catalyzed hydrolysis (saponification) of an ester. Sodium hydroxide (NaOH) is a common, cost-effective base for this purpose. The reaction is typically performed in a protic solvent like n-butanol at a slightly elevated temperature to ensure a reasonable reaction rate.[6][7] Following hydrolysis, the resulting sodium carboxylate salt is soluble in the reaction mixture. A crucial step is the subsequent acidification with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate, causing the water-insoluble Febuxostat to precipitate, allowing for its isolation.[6][7]

Detailed Experimental Protocol

Protocol B1: Hydrolysis of the Intermediate to Febuxostat

Reagent/MaterialCAS NumberMolecular WeightMoles (Equivalents)Amount
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate161798-03-4344.420.014 mol (1.0)5.0 g
Sodium Hydroxide (NaOH)1310-73-240.000.043 mol (3.0)1.74 g
n-Butanol71-36-374.12-50.0 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.46-~5.0 mL
n-Butanol:Water (1:1)---10.0 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the intermediate ester (5.0 g) in n-butanol (50.0 mL) with stirring at room temperature (25-30°C).[6]

  • Base Addition: Add solid sodium hydroxide (1.74 g).

  • Reaction Execution: Gently heat the reaction mass to 35-40°C and maintain for 1-2 hours.[6] Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Cooling: Allow the reaction mixture to cool back to room temperature (25-30°C).

  • Acidification and Precipitation: Carefully and slowly add concentrated HCl to adjust the pH of the mixture to 1-2.[6] A white solid product will precipitate.

  • Isolation and Washing: Filter the precipitated Febuxostat and wash the solid with a 1:1 mixture of n-butanol and water (10.0 mL).[6]

  • Drying: Dry the final product in a vacuum oven at 50-55°C to yield technical grade Febuxostat.[6]

Purification and Quality Control

For pharmaceutical applications, the technical grade Febuxostat must be purified. Recrystallization is a common and effective method.[2]

  • Recrystallization: A suitable solvent system is methanol and water. The crude Febuxostat is dissolved in a minimal amount of hot methanol (60-65°C) until a clear solution is obtained. Water is then added dropwise, causing the pure product to crystallize upon cooling.[6][7]

  • Quality Control: The purity of the final API must be rigorously assessed. High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis.[8] The method should be validated to detect and quantify any process-related impurities to ensure they are below the limits specified by ICH guidelines.[2][7]

Overall Experimental Workflow

The entire process, from starting materials to the purified final product, requires a systematic workflow to ensure reproducibility and safety.

G start Start prep_intermediate Protocol A1: Prepare Thiazole Intermediate (Hantzsch Synthesis) start->prep_intermediate filter_intermediate Filter & Wash Intermediate with cold Isopropanol prep_intermediate->filter_intermediate Precipitate forms on cooling dry_intermediate Vacuum Dry Intermediate filter_intermediate->dry_intermediate prep_hydrolysis Protocol B1: Hydrolyze Ester (Saponification) dry_intermediate->prep_hydrolysis acidify Acidify with HCl to pH 1-2 to Precipitate Crude Febuxostat prep_hydrolysis->acidify Reaction complete filter_crude Filter & Wash Crude Product acidify->filter_crude purify Purify by Recrystallization (Methanol/Water) filter_crude->purify dry_final Vacuum Dry Final API purify->dry_final qc QC Analysis (HPLC, MP, NMR) dry_final->qc end End qc->end

Caption: Detailed laboratory workflow for the synthesis of Febuxostat.

Troubleshooting and Expert Insights

  • Low Yield in Stage 1: If the yield of the intermediate is low, ensure the ethyl 2-chloro-3-oxobutanoate is fresh and has not degraded. Also, confirm the reaction has gone to completion via TLC, as extended heating may be necessary.

  • Incomplete Hydrolysis: If the hydrolysis reaction stalls, a stronger base like Lithium Hydroxide (LiOH) in a different solvent system (e.g., acetone) could be explored, as described in some patents.[4] However, this may alter the impurity profile.

  • Impurity Formation: The formation of impurities such as amides or incompletely hydrolyzed esters can occur.[2] Strict control over reaction temperature and time is critical. The final recrystallization step is essential for removing these process-related impurities to meet pharmaceutical standards.[2]

  • Product Precipitation Issues: During acidification, adding the acid too quickly can lead to the formation of fine particles that are difficult to filter. Slow, portion-wise addition with vigorous stirring is recommended for optimal crystal growth.

Conclusion

The synthesis of Febuxostat via the Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate intermediate is a robust and high-yielding process. The protocols detailed herein, based on established literature, provide a clear pathway for researchers in drug development. Success hinges on careful execution of the Hantzsch thiazole synthesis and controlled hydrolysis, followed by rigorous purification and analytical validation to ensure the final API meets the stringent requirements for therapeutic use.

References

  • A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1 - EPO. (2010). Retrieved from [Link]

  • The Chemical Synthesis of Febuxostat: Role of Key Intermediates. (n.d.). Retrieved from [Link]

  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. Retrieved from [Link]

  • Febuxostat - New Drug Approvals. (2016). Retrieved from [Link]

  • Vallu, V. R., et al. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • US8969582B2 - Preparation of febuxostat - Google Patents. (2015).
  • Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. (n.d.). Retrieved from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2016). Cogent Chemistry, 2(1). Retrieved from [Link]

  • WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT. (2011). Retrieved from [Link]

  • WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents. (2015).
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012).
  • Synthetic scheme for the preparation of febuxostat (1). - ResearchGate. (2020). Retrieved from [Link]

  • Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. (2024). International Journal of Creative Research Thoughts, 12(6). Retrieved from [Link]

  • CN102924353A - Febuxostat intermediate preparation method - Google Patents. (2013).
  • CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents. (2021).

Sources

Application Note & Protocols: Derivatization of Ethyl 4-Ethylthiazole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone of medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability make it an ideal core for designing novel therapeutic agents.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

The starting material, ethyl 4-ethylthiazole-2-carboxylate, presents a versatile platform for generating a library of diverse compounds for biological screening. Its structure contains three primary points for chemical modification:

  • The C2-Ester: This group can be readily hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.

  • The C4-Ethyl Group: While less reactive, this aliphatic chain can potentially be functionalized, for instance, through oxidation to introduce a hydroxyl group, opening further derivatization possibilities.[6]

  • The C5-Position: The C5 carbon of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

This guide provides detailed protocols for the strategic derivatization of this compound, focusing on modifications at the C2-ester, to generate a library of novel compounds primed for biological evaluation.

Strategic Derivatization Pathways

The primary strategy outlined here involves the transformation of the C2-ester into amides and hydrazides. These functional groups are prevalent in pharmaceuticals due to their ability to form key hydrogen bond interactions with protein targets.

// Nodes A [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Saponification\n(Base Hydrolysis)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="4-Ethylthiazole-2-carboxylic acid\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 2a: Amide Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Amide Derivatives Library\n(R-NH-CO-Thiazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Step 2b: Hydrazinolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Hydrazide Derivative\n(H2N-NH-CO-Thiazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Biological Screening", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", penwidth=2];

// Edges A -> B [label="NaOH, EtOH/H₂O"]; B -> C; C -> D [label="R-NH₂, Coupling Agents\n(EDC, HOBt)"]; D -> E; A -> F [label="N₂H₄·H₂O, EtOH"]; F -> G; E -> H; G -> H; } dot Figure 1: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Ethylthiazole-2-carboxylic acid (Intermediate)

Rationale: The conversion of the ethyl ester to a carboxylic acid is a fundamental first step. Basic hydrolysis (saponification) is employed as it is typically a high-yield, irreversible reaction that proceeds under mild conditions.[7][8][9] The resulting carboxylate salt is then protonated with a strong acid during workup to yield the desired carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethylthiazole-2-carboxylic acid.

  • The product can be purified by recrystallization if necessary.

Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Substituted 4-Ethylthiazole-2-carboxamides

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[10][11] Direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[12] Therefore, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[12][13]

Materials:

  • 4-Ethylthiazole-2-carboxylic acid (from Protocol 1)

  • A diverse selection of primary and secondary amines (e.g., benzylamine, aniline derivatives, piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylthiazole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Amide Synthesis:

Amine SubstrateCoupling AgentsSolventTypical Yield (%)
BenzylamineEDC, HOBtDMF75-90%
4-FluoroanilineEDC, HOBtDMF70-85%
PiperidineEDC, HOBtDMF80-95%
MorpholineHATU, DIPEADCM75-90%
Protocol 3: Synthesis of 4-Ethylthiazole-2-carbohydrazide

Rationale: Hydrazides are valuable intermediates that can be further derivatized to form various heterocyclic systems (e.g., oxadiazoles, pyrazoles) or used directly in screening. They are typically synthesized by the direct hydrazinolysis of an ester, which is often a more direct route than forming the acid first.[14]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Screening Strategy

The newly synthesized library of thiazole derivatives should be subjected to a tiered screening approach to identify potential biological activities.

// Nodes A [label="Synthesized\nThiazole Library", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Primary Screening\n(Single High Concentration)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Anticancer Assays\n(e.g., MTT Assay vs. MCF-7, HepG2)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Antimicrobial Assays\n(e.g., MIC vs. S. aureus, E. coli)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Enzyme Inhibition Assays\n(e.g., Kinase, SOD)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Hit Identification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Secondary Screening\n(Dose-Response & IC₅₀ Determination)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Lead Optimization\n(SAR Studies)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; B -> D; B -> E; {C, D, E} -> F [style=dashed]; F -> G; G -> H; } dot Figure 2: Tiered strategy for biological screening of the thiazole library.

Primary Screening: Initial screening should be performed at a single, relatively high concentration (e.g., 10-50 µM) to identify "hits".[15] Based on the known activities of thiazoles, a panel of assays is recommended:

  • Anticancer Activity: The MTT assay is a colorimetric method to assess cell viability and metabolic activity.[16] Screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) can provide initial cytotoxicity data.[3][16]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) can be determined against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[2]

  • Antioxidant Activity: The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of the synthesized compounds.[4]

Secondary Screening & Hit-to-Lead: Compounds that show significant activity in the primary screen ("hits") should be advanced to secondary screening. This involves:

  • Dose-Response Curves: Generating dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

  • Selectivity and Specificity: Assessing the selectivity of the active compounds against other cell lines or microbial strains.

  • Mechanism of Action Studies: For promising hits, further studies can be initiated to elucidate the mechanism of action, for example, by investigating inhibition of specific enzymes like sirtuins or other kinases.[17]

The data gathered from these screens will be crucial for establishing a structure-activity relationship (SAR), guiding the design and synthesis of the next generation of more potent and selective compounds.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Vertex AI Search.
  • In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. Benchchem.
  • Biological Screening of 5-(Furan-2-yl)
  • Synthesis and biological evaluation of thiazole deriv
  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC C
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Synthesis of thiazole derivatives 2–7.
  • Thiazole derivatives: prospectives and biological applications.
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  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities. PubMed.
  • Synthesis of 2‐(2‐hydrazinyl) thiazole derivatives.
  • Synthesis of Carboxylic Acids. University of Minnesota.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Research Square.
  • Synthesis from Carboxylic Acid Deriv
  • 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.
  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan.
  • Processes for preparing thiazole carboxylic acids.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate.
  • Ethyl 2-(4-hydroxyphenyl)

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-ethylthiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, valued for its diverse biological activities.[1][2] This document provides a detailed, scalable, and efficient experimental procedure for the synthesis of this compound, grounded in the principles of the well-established Hantzsch thiazole synthesis.[3][4][5] The protocol is designed for large-scale production, emphasizing safety, efficiency, and environmental considerations.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through a variation of the Hantzsch thiazole synthesis. This classic condensation reaction typically involves an α-haloketone and a thioamide to form the thiazole ring.[3][4][5] In this specific application, we will utilize ethyl 2-chloroacetoacetate as the α-halo-β-ketoester and a suitable thioamide. The reaction proceeds through a series of nucleophilic substitution and cyclization steps, ultimately leading to the desired thiazole derivative. The overall reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

Caption: Experimental workflow for the large-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-chloroacetoacetate≥98%Commercially AvailableCorrosive, handle with care.
Thioacetamide≥99%Commercially AvailableToxic, handle in a fume hood.
EthanolAnhydrousCommercially AvailableFlammable.
Ethyl AcetateACS GradeCommercially AvailableFlammable.
Sodium BicarbonateSaturated SolutionIn-house preparationUsed for neutralization.
BrineSaturated SolutionIn-house preparationUsed for washing.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Large-Scale Synthesis Protocol

1. Reactor Setup:

  • A 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is used.

  • Ensure the system is clean, dry, and purged with nitrogen to maintain an inert atmosphere.

2. Reaction:

  • Charge the reactor with thioacetamide (1.5 kg, 19.96 mol) and anhydrous ethanol (20 L).

  • Begin stirring and gently heat the mixture to 40-50 °C to ensure complete dissolution of the thioacetamide.

  • Once a clear solution is obtained, begin the dropwise addition of ethyl 2-chloroacetoacetate (3.0 kg, 18.22 mol) over a period of 1-2 hours, maintaining the internal temperature below 60 °C. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • To the resulting residue, add water (15 L) and ethyl acetate (20 L).

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Combine the organic layers and wash with brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude this compound can be purified by vacuum distillation.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

5. Characterization:

  • The final product should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Safety and Environmental Considerations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated area or a fume hood, especially when handling volatile and toxic reagents like thioacetamide and ethyl 2-chloroacetoacetate.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid releasing organic solvents and reagents into the environment. [6][7]* Process Safety: For large-scale reactions, it is crucial to have appropriate measures in place to control potential exotherms and ensure safe handling of large quantities of flammable solvents.

Trustworthiness and Self-Validation

The protocol described is based on the robust and well-documented Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry. [3][4][5]The reliability of this procedure is further enhanced by the inclusion of in-process monitoring (TLC/HPLC), which allows for real-time assessment of the reaction's progress and endpoint. The purification and characterization steps are standard procedures that ensure the final product meets the required purity specifications for subsequent applications in research and drug development. For industrial applications, process optimization studies are recommended to fine-tune reaction parameters for maximum yield and efficiency. [8]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following this detailed procedure, researchers and drug development professionals can reliably produce this valuable chemical intermediate in large quantities, facilitating further advancements in medicinal chemistry and related fields.

References

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester.
  • Google Patents. Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate.
  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Google Patents. 2-aminothiazole-4-ethyl formate preparation method.
  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate....
  • Organic Chemistry Portal. Thiazole synthesis.
  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ResearchGate. Thiazole derivatives: prospectives and biological applications.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. Hantzsch thiazole synthesis.
  • PubMed Central. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

Sources

Analytical Techniques for Monitoring Ethyl 4-ethylthiazole-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Introduction

Ethyl 4-ethylthiazole-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the development of pharmaceuticals and specialty chemicals. The thiazole ring is a core scaffold in numerous biologically active compounds. The precise synthesis and control of reactions involving this intermediate are paramount to ensure high yield, purity, and safety of the final product. Effective reaction monitoring provides critical insights into reaction kinetics, mechanism, endpoint determination, and impurity profiling, which are essential for process optimization and scale-up.[1]

This application note provides a detailed guide to the primary analytical techniques for monitoring the synthesis and subsequent reactions of this compound. We will explore the causality behind experimental choices and present robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FT-IR) Spectroscopy.

The Imperative of Reaction Monitoring

Monitoring the formation of a thiazole ring, such as in this compound, presents unique challenges. These reactions can be fast, involve transient intermediates, or be sensitive to process parameters like temperature and reagent stoichiometry.[2] Off-line analysis, where samples are withdrawn for testing, can sometimes be sufficient, but real-time, in-situ methods offer a more accurate picture of the reaction as it happens, preventing misinterpretation due to changes in the sample after it has been removed from the reactor.[1][2] The choice of analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. It is ideal for tracking the consumption of non-volatile starting materials and the formation of the desired product over time.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is most commonly employed for compounds like this compound. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Application & Rationale

In a typical synthesis, such as the Hantzsch thiazole synthesis from a thioamide and an α-halocarbonyl compound, HPLC can effectively separate the starting materials, the this compound product, and various polar or nonpolar impurities.[3][4] By integrating the peak areas of the analyte signals, one can accurately quantify the concentration of each species at different time points, allowing for the calculation of conversion, yield, and purity. The use of a UV detector is appropriate as the thiazole ring and carboxylate group contain chromophores that absorb UV light.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase) to stop the reaction and prevent further changes. If necessary, place the quenched sample in an ice bath.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A smaller particle size (e.g., <3 µm) can be used for faster UPLC applications.[5]

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water with an acid modifier. The acid (e.g., 0.1% formic acid or phosphoric acid) helps to protonate silanol groups on the stationary phase and ensure sharp, symmetrical peaks.[5]

    • Detection: UV detection at a wavelength where both reactants and products have significant absorbance (e.g., determined via a UV scan, often around 254 nm or 280 nm for aromatic heterocycles).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Record the chromatogram for a sufficient time to allow all components to elute.

    • Identify peaks corresponding to starting materials and the product by comparing their retention times with those of pure standards.

    • Integrate the peak areas to determine the relative concentrations. For absolute quantification, a calibration curve must be generated using standards of known concentrations.

Data Presentation: HPLC
CompoundExpected Retention Time (min)Key Characteristics
Starting Material 1 (e.g., Thioamide)~2.5More polar, elutes earlier.
Starting Material 2 (e.g., Ethyl bromopyruvate)~3.8Polarity dependent on structure.
This compound ~7.2 Typically less polar than reactants, elutes later.
Potential ByproductVariableMay elute before or after the main product.

Note: Retention times are illustrative and must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It provides both separation (GC) and structural information (MS), making it invaluable for confirming the identity of products and byproducts.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound.

Application & Rationale

For reactions involving this compound, GC-MS is excellent for identifying volatile starting materials, the product itself, and any low-boiling-point impurities. It serves as a confirmatory technique to HPLC, providing definitive structural evidence.[6] Derivatization may sometimes be necessary for less volatile or polar analytes to increase their volatility.[6]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as described for HPLC.

    • Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC (e.g., extract with ethyl acetate or dichloromethane from an aqueous reaction mixture).

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄).

    • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL injection in split mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Acquisition and Analysis:

    • Run the temperature program to elute all components.

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak. Compare the experimental spectrum with a library (e.g., NIST) or the theoretical fragmentation pattern to confirm the identity of the product and any byproducts.

Data Presentation: GC-MS
ParameterSettingRationale
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Initial Oven Temp80 °C (hold 2 min)Allows for solvent elution without affecting early eluting peaks.
Ramp Rate15 °C/min to 280 °CProvides good separation of components with different boiling points.
Final Temperature280 °C (hold 5 min)Ensures all high-boiling components are eluted from the column.
MS Source Temp230 °CStandard temperature for EI source.
MS Quad Temp150 °CStandard temperature for quadrupole mass filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation and can be adapted for quantitative reaction monitoring.[7][8] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C).

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency (chemical shift) is highly dependent on the local electronic environment, providing a fingerprint of the molecule's structure.

Application & Rationale

By taking ¹H NMR spectra of the reaction mixture over time, one can observe the disappearance of signals corresponding to the starting materials and the simultaneous appearance of new signals characteristic of the this compound product.[9] The integration of these signals is directly proportional to the number of nuclei, making NMR an inherently quantitative technique without the need for response factor correction, which is often required in chromatography.[1] This allows for a direct calculation of the molar ratio of components in the mixture.

Experimental Protocol: Offline ¹H NMR
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction.

    • If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure.

    • Re-dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). The internal standard allows for accurate quantification.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

    • Key signals to monitor would include the ethyl group protons (triplet and quartet) and the thiazole ring proton (singlet).

  • Data Analysis:

    • Integrate the characteristic peaks of the starting materials and the product.

    • Compare the integral of a product peak to the integral of a starting material peak to determine the reaction conversion. For example, monitor the appearance of the thiazole C5-H proton signal.

Online (Flow) NMR

For detailed kinetic analysis, online flow NMR systems (like Bruker's InsightMR) can be used.[10][11] The reaction mixture is continuously pumped from the reactor through the NMR spectrometer, allowing for spectra to be acquired in real-time without disturbing the reaction.[10] This provides high-quality kinetic data and insight into reaction mechanisms.[1][10]

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that monitors reactions in real-time, directly within the reaction vessel, without the need for sampling.[12]

Principle of In-Situ Monitoring

An attenuated total reflectance (ATR) probe is inserted directly into the reaction mixture.[1] The infrared beam travels through the probe and interacts with the layer of solution at the probe's surface. The resulting IR spectrum provides a molecular fingerprint of the components in the solution. Changes in the concentration of reactants, intermediates, and products cause corresponding changes in the intensity of their characteristic vibrational bands.

Application & Rationale

This technique is ideal for understanding reaction initiation, kinetics, and identifying transient intermediates that might be missed by offline analysis.[2] For the synthesis of this compound, one could monitor the disappearance of the C=O stretch of a starting material and the appearance of characteristic ring vibration modes of the thiazole product. This provides immediate feedback on the reaction's progress and endpoint.[12]

Experimental Protocol: In-Situ FT-IR
  • Instrumentation Setup:

    • Insert a suitable ATR probe (e.g., Diamond or Silicon ATR) into the reaction vessel.

    • Connect the probe to an FT-IR spectrometer via a fiber-optic cable.

    • Ensure the probe is chemically resistant to the reaction medium and can withstand the reaction temperature and pressure.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).

    • Collect spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.

  • Data Analysis:

    • Track the intensity of key absorption bands over time. For example, monitor a unique carbonyl stretch from a reactant and a C=N or ring mode from the thiazole product.

    • Plot the absorbance of these bands versus time to generate a reaction profile, which directly visualizes the reaction kinetics.

Workflow Diagrams

G cluster_0 Offline Monitoring Workflow A Reaction Vessel B 1. Withdraw Aliquot A->B C 2. Quench Reaction (Dilution / Cooling) B->C D 3. Sample Preparation (Filter / Extract / Dilute) C->D E 4. Analytical Instrument (HPLC, GC-MS, NMR) D->E F 5. Data Analysis (Kinetics, Purity) E->F

Caption: General workflow for offline reaction monitoring techniques.

G cluster_1 In-Situ Monitoring Concept Reactor Reaction Vessel (Reactants, Product) Probe In-Situ Probe (e.g., FT-IR ATR) Reactor->Probe Continuous Interaction Spectrometer Spectrometer Probe->Spectrometer Transmits Signal Computer Real-time Data (Reaction Profile) Spectrometer->Computer Generates Data

Caption: Conceptual diagram of in-situ (real-time) reaction monitoring.

Method Validation

For use in regulated environments such as drug development, any analytical method must be validated to ensure it is suitable for its intended purpose.[13][14] Validation demonstrates that the method is reliable, reproducible, and accurate.[13] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[15]

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Proportionality of the signal to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Summary of Techniques

TechniquePrimary UseModeThroughputStructural InfoQuantitative?Key Advantage
HPLC-UV Quantitation, PurityOfflineHighLowExcellentRobust and widely available for quantitative analysis.
GC-MS IdentificationOfflineMediumExcellentSemi-QuantitativeConfirms identity of volatile compounds via fragmentation.
NMR Structure, QuantitationOffline/OnlineLowExcellentExcellentInherently quantitative; provides unambiguous structural data.[1]
In-Situ FT-IR Kinetics, EndpointOnlineReal-timeMediumGood (with calibration)Non-invasive, real-time data for process understanding.[2][12]

Conclusion

The successful synthesis of this compound relies on a deep understanding of the reaction dynamics, which can only be achieved through rigorous analytical monitoring. A multi-faceted approach is often the most effective strategy. HPLC provides robust quantitative data on reaction progress and purity, while GC-MS offers definitive confirmation of product identity. For detailed mechanistic and kinetic studies, NMR spectroscopy, particularly in a flow setup, delivers unparalleled insight. Finally, for process development and control, in-situ FT-IR spectroscopy offers the significant advantage of real-time, non-invasive monitoring. The selection of one or more of these techniques, coupled with proper method validation, will empower researchers and drug development professionals to optimize their synthetic processes, ensuring the consistent and efficient production of this valuable chemical intermediate.

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available from: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Reaction Monitoring - Bruker. Available from: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available from: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. ResearchGate. Available from: [Link]

  • ReactIR In Situ Spectroscopy - Mettler Toledo. Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • NMR Reaction Monitoring - YouTube. Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. Available from: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available from: [Link]

  • Ethyl 4-methylthiazole-2-carboxylate - ChemBK. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

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  • Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). YouTube. Available from: [Link]

  • 4.14: NMR in Lab- Monitoring Reaction Progress - Chemistry LibreTexts. Available from: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. Available from: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. Available from: [Link]

  • 2-[(4-Carbethoxythiazol-2-yl)methyl]thiazole-4-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - ResearchGate. Available from: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4-ethylthiazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on the foundational Hantzsch thiazole synthesis. Our goal is to empower you to overcome common experimental hurdles and consistently achieve higher yields and purity.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format. The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone (1-bromo-2-butanone) with a thioamide (ethyl thiooxamate).[1][2]

Issue 1: My reaction yield is very low or I'm not getting any product.

This is the most common issue, and it can stem from several factors throughout the experimental workflow. Let's break down the potential causes.

Question: I suspect my starting materials are the problem. How critical is their quality?

Answer: The purity of your reactants is paramount.[1] Contaminants can engage in side reactions, consuming your starting materials and complicating purification.

  • Potential Cause A: Impure 1-bromo-2-butanone.

    • Causality: 1-bromo-2-butanone is a lachrymator and can degrade upon storage, especially if exposed to moisture or light, leading to the formation of HBr and other byproducts. It can also contain unreacted 2-butanone or dibrominated species. These impurities will either fail to react or lead to undesired side products.

    • Suggested Solution:

      • Verify Purity: Before use, analyze the 1-bromo-2-butanone by ¹H NMR to check for impurities.

      • Purification: If impure, consider vacuum distillation. However, given its instability, it is often more practical to purchase from a reliable supplier and use it immediately upon receipt.

      • Storage: Store under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C) as recommended by suppliers.

  • Potential Cause B: Degradation or impurity of Ethyl Thiooxamate.

    • Causality: Ethyl thiooxamate is a thioamide, and the thioamide group can be sensitive, particularly to acidic or strongly basic conditions and prolonged exposure to heat.[1] Hydrolysis back to the corresponding oxamate ester is a potential degradation pathway.

    • Suggested Solution:

      • Check Appearance: The compound should be a stable solid. Any signs of melting, discoloration, or oiling may indicate degradation.

      • Confirm Identity: Verify the integrity of the ethyl thiooxamate by melting point analysis or spectroscopic methods (NMR, IR) before use.

      • Proper Handling: Use the thioamide as a fresh, dry powder.

Question: The reaction seems to stop or proceeds very slowly. What reaction conditions should I investigate?

Answer: The kinetics of the Hantzsch synthesis are highly dependent on reaction conditions. Optimization is often key to achieving high yields.

  • Potential Cause A: Suboptimal Temperature.

    • Causality: The initial S-alkylation of the thioamide by the α-haloketone and the subsequent intramolecular cyclization and dehydration steps all have specific activation energy barriers.[2] If the temperature is too low, the reaction may be impractically slow. Conversely, excessive heat can promote decomposition and the formation of tar-like byproducts.

    • Suggested Solution:

      • Temperature Screening: Most Hantzsch syntheses are conducted at elevated temperatures, often at the reflux temperature of the solvent (e.g., ethanol, ~78°C).[2] If room temperature yields are low, gradually increase the temperature. A systematic screen from 50°C to reflux is advisable.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction stalls, a higher temperature may be required to push it to completion.

  • Potential Cause B: Incorrect Solvent Choice.

    • Causality: The solvent must solubilize both the α-haloketone and the thioamide to facilitate their reaction. The polarity of the solvent can influence the reaction rate and, in some cases, the product distribution.[1]

    • Suggested Solution:

      • Standard Solvents: Absolute ethanol is the most commonly employed and effective solvent for this reaction. Methanol is also a viable option.

      • Solvent Purity: Ensure the use of anhydrous (absolute) ethanol. The presence of water can hydrolyze the starting materials and intermediates.

      • Alternative Solvents: While less common for this specific transformation, in difficult cases, solvents like 1-butanol (for higher temperatures) or aprotic polar solvents like DMF could be explored, though they may complicate the workup.

  • Potential Cause C: Ineffective Stoichiometry.

    • Causality: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of one reagent can sometimes drive the reaction to completion, especially if one component is volatile or prone to degradation.

    • Suggested Solution:

      • Slight Excess of Thioamide: It is common practice to use a slight excess (e.g., 1.1 equivalents) of the thioamide. This can help to ensure the complete consumption of the more expensive or unstable α-haloketone.

      • Avoid Large Excess: A large excess of either reagent can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. The mechanism involves three key stages:

  • S-Alkylation: The sulfur atom of the thioamide (ethyl thiooxamate), acting as a nucleophile, attacks the α-carbon of the α-haloketone (1-bromo-2-butanone), displacing the bromide ion. This forms an intermediate thioimino ester salt.

  • Cyclization: The nitrogen atom of the thioimino intermediate then acts as a nucleophile, attacking the carbonyl carbon of the original ketone moiety in an intramolecular fashion. This forms a five-membered heterocyclic intermediate (a thiazoline derivative).

  • Dehydration (Aromatization): This hydroxylated thiazoline intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate1 S-Alkylation cluster_intermediate2 Intramolecular Cyclization cluster_product Dehydration & Aromatization Thioamide Ethyl Thiooxamate (Nucleophile) Intermediate1 Thioimino Ester Salt Thioamide->Intermediate1 1. Nucleophilic Attack (S) Haloketone 1-Bromo-2-butanone (Electrophile) Haloketone->Intermediate1 Intermediate2 Hydroxylated Thiazoline Intermediate1->Intermediate2 2. Ring Closure (N) Product This compound Intermediate2->Product 3. -H2O

Caption: Hantzsch Thiazole Synthesis Workflow.

Q2: How do I properly monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective tool.

  • Mobile Phase: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (254 nm). You should see the starting materials spots disappear as a new, typically lower Rf, product spot appears.

  • Co-spotting: To confirm the identity of the spots, run lanes with the pure starting materials alongside the reaction mixture.

Q3: My reaction mixture turned dark brown/black. What does this mean?

Significant darkening or the formation of "tar" often indicates decomposition. This is usually caused by excessive heat or prolonged reaction times. It is crucial to find a balance where the reaction proceeds to completion in a reasonable timeframe without significant degradation. If you observe this, consider reducing the reaction temperature or time.

Q4: What is the best way to purify the final product?

  • Initial Workup: After the reaction is complete, the mixture is typically cooled and neutralized with a mild base like sodium bicarbonate solution to quench any acid formed.[2] The solvent is then removed under reduced pressure.

  • Extraction: The crude product is then partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is washed, dried, and concentrated.

  • Column Chromatography: The most common method for final purification is silica gel column chromatography. Using the same solvent system developed for TLC monitoring (e.g., a hexane/ethyl acetate gradient) will typically provide the pure product.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Users should adapt it based on their experimental observations and TLC monitoring.

Materials:

  • Ethyl thiooxamate (1.0 eq)

  • 1-bromo-2-butanone (1.0 eq)

  • Absolute Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl thiooxamate (1.0 eq). Dissolve it in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Reagent Addition: While stirring at room temperature, add 1-bromo-2-butanone (1.0 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C).

  • Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Cooling and Neutralization: Once the starting materials are consumed, allow the mixture to cool to room temperature. Carefully add saturated NaHCO₃ solution until effervescence ceases.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify Purify/replace reagents CheckPurity->Purify No CheckWorkup Is workup procedure efficient? CheckConditions->CheckWorkup Yes OptimizeTemp Optimize Temperature (50°C to Reflux) CheckConditions->OptimizeTemp No ReviewExtraction Review Extraction & Purification (pH, solvent choice) CheckWorkup->ReviewExtraction No Success Improved Yield CheckWorkup->Success Yes Purify->Start Re-run OptimizeSolvent Check Solvent (Anhydrous Ethanol) OptimizeTemp->OptimizeSolvent Re-run OptimizeTime Optimize Reaction Time (Monitor by TLC) OptimizeSolvent->OptimizeTime Re-run OptimizeTime->Start Re-run ReviewExtraction->Start Re-run

Caption: Troubleshooting workflow for low yield.

Data Summary Table

The following table provides typical parameters for Hantzsch thiazole syntheses, which can be used as a guideline for optimizing the synthesis of this compound.

ParameterTypical Range/ValueRationale & Key Considerations
Thioamide:Haloketone Ratio 1.1 : 1.0A slight excess of the thioamide can help drive the reaction to completion.
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux. Must be anhydrous.
Temperature 50°C – 80°C (Reflux)Balances reaction rate against potential for thermal decomposition.[3]
Reaction Time 2 – 12 hoursHighly substrate-dependent. Must be determined by careful TLC monitoring.
Workup Neutralization (NaHCO₃), ExtractionRemoves acidic byproducts and isolates the crude product from the aqueous phase.
Purification Silica Gel ChromatographyStandard method for isolating the target ester from unreacted starting materials and byproducts.

References

  • BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds. (2025).
  • BenchChem.
  • Scribd. Hantzsch Thiazole Synthesis 2010.
  • BenchChem.

Sources

Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile reaction. Here, we address common issues leading to low yields and provide actionable, field-proven insights to optimize your synthetic outcomes. Our approach is grounded in a deep understanding of the reaction mechanism and extensive laboratory experience.

Troubleshooting Guide: A Symptom-Based Approach

Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving the underlying causes of poor performance in your Hantzsch thiazole synthesis.

Symptom 1: Low or No Conversion of Starting Materials

You observe a significant amount of unreacted α-haloketone and/or thioamide in your reaction mixture by TLC or other analytical methods.

Question: My reaction is not proceeding to completion. What are the likely causes and how can I fix it?

Answer: Incomplete conversion is often a result of suboptimal reaction conditions. Here’s a breakdown of key parameters to investigate:

  • Reaction Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[1] If the reaction is being conducted at room temperature, a gradual increase in heat is recommended. Gentle heating, for instance to 40-60 °C, can significantly improve the reaction rate.[2] For substrates that are less reactive, refluxing in an appropriate solvent may be necessary. However, be cautious of excessive heat, as it can lead to the decomposition of reactants and the formation of byproducts.[2]

  • Reaction Time: It's possible the reaction simply hasn't had enough time to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If you still see starting materials after your initially planned reaction time, consider extending the duration.

  • Solvent Selection: The choice of solvent has a significant impact on both the rate and yield of the reaction.[2][3] Alcohols such as ethanol and methanol are frequently used and generally provide good results.[2] In some instances, using a solvent mixture, like ethanol and water, can lead to improved yields.[4] For syntheses assisted by microwave technology, polar solvents like methanol and ethanol are often particularly effective.[2]

  • Catalysis: While many Hantzsch syntheses proceed without a catalyst, certain modifications can benefit from one to enhance yields and reaction rates. For multi-component reactions, catalysts such as silica-supported tungstosilicic acid have proven to be effective.[4]

Symptom 2: Formation of Multiple Products (Side Reactions)

Your TLC or crude NMR indicates the presence of multiple spots or sets of peaks, suggesting the formation of byproducts alongside your desired thiazole.

Question: I'm seeing several unexpected products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side reactions are a common culprit for low yields. Here are some of the most frequent issues and how to address them:

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the intended 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][3][5] To favor the formation of your desired product, consider running the reaction under neutral or basic conditions.

  • Reactant Purity: The purity of your starting materials is critical. Impurities present in the α-haloketone or thioamide can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification of your final product.[3] It is also important to note that the presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[3]

  • Stoichiometry: Incorrect stoichiometry can lead to the formation of condensation byproducts or bis-thiazoles.[3] While a 1:1 molar ratio of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion, especially if the excess thioamide is easily removed during workup.[6]

Symptom 3: Difficulty in Product Isolation and Purification

You believe the reaction has worked, but you are losing a significant amount of product during the work-up and purification steps.

Question: My yield is low after purification. What are the best practices for isolating my thiazole product?

Answer: An effective work-up procedure is crucial for maximizing your isolated yield. Here are some key considerations:

  • Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[2][7] Ensure the pH is sufficiently basic to neutralize any acid formed during the reaction and to facilitate the precipitation of the product.[2]

  • Extraction: If your product does not precipitate, it may be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[2]

  • Purification Method: While many Hantzsch products are pure enough after simple filtration and washing,[7] others may require further purification. Column chromatography is a common method, but care must be taken to choose an appropriate solvent system to avoid product loss on the column. Recrystallization is another effective technique for obtaining highly pure product.

Frequently Asked Questions (FAQs)

Q1: How does the Hantzsch thiazole synthesis work?

A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[8] The generally accepted mechanism involves a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[9][10][11]

Q2: What is the typical stoichiometry for the Hantzsch thiazole synthesis?

A2: The reaction typically proceeds with a 1:1 molar ratio of the α-haloketone and the thioamide. However, it is common practice to use a slight excess of the thioamide (e.g., 1.5 equivalents) to ensure complete consumption of the often more valuable α-haloketone.[6] The excess thioamide is usually water-soluble and can be easily removed during the aqueous work-up.[6]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[12] This technique is particularly useful for accelerating reactions that are sluggish under conventional heating.[12]

Q4: How can I monitor the progress of my Hantzsch thiazole synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. It is advisable to use a suitable solvent system that provides good separation of all components.

Visualizing the Process

To further aid in your understanding, the following diagrams illustrate the core concepts discussed in this guide.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-haloketone α-Haloketone intermediate1 Thioether Intermediate alpha-haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check for Complete Conversion (TLC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent - Add Catalyst incomplete_conversion->optimize_conditions Yes side_products Side Products Observed incomplete_conversion->side_products No end Improved Yield optimize_conditions->end address_side_reactions Address Side Reactions: - Adjust pH (Neutral/Basic) - Purify Starting Materials - Verify Stoichiometry side_products->address_side_reactions Yes isolation_issues Difficulty in Isolation side_products->isolation_issues No address_side_reactions->end optimize_workup Optimize Work-up: - Ensure Proper pH for Precipitation - Perform Solvent Extraction - Choose Appropriate Purification isolation_issues->optimize_workup Yes isolation_issues->end No optimize_workup->end

Caption: A systematic workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase to 40-60 °C or reflux if necessary.[2]To overcome the activation energy without causing decomposition.[1][2]
Solvent Ethanol, methanol, or a mixture of ethanol/water are good starting points.[2][4]These solvents generally offer good solubility for the reactants and facilitate the reaction.[2][3]
Stoichiometry 1:1 to 1:1.5 ratio of α-haloketone to thioamide.[6]A slight excess of thioamide can drive the reaction to completion.[6]
pH for Work-up Basic conditions (e.g., using Na₂CO₃ or NaHCO₃ solution).[2][7]To neutralize acidic byproducts and promote precipitation of the neutral thiazole product.[2][6]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-haloketone (1.0 eq)

  • Thiourea or substituted thioamide (1.0-1.5 eq)

  • Ethanol or Methanol

  • 5% Aqueous Sodium Carbonate Solution

  • Stir bar, round-bottom flask, condenser, heating mantle

  • Buchner funnel, filter paper, side-arm flask

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the α-haloketone (1.0 eq) and the thioamide (1.0-1.5 eq).

  • Add a suitable solvent (e.g., ethanol) to dissolve or suspend the reactants.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and should be monitored by TLC.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[7]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[3]

  • Wash the filter cake with water to remove any inorganic salts and excess thioamide.[3]

  • Air-dry the collected solid to obtain the crude product.[3]

  • If necessary, purify the crude product by recrystallization or column chromatography.

References

  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
  • Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct.
  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Application Notes: Hantzsch Synthesis for Thiazole Derivatives - Benchchem.
  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube.

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Technical Support Center: Troubleshooting Side Product Formation in Ethyl 4-ethylthiazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 4-ethylthiazole-2-carboxylate. Our goal is to provide expert, field-proven insights into the common challenges of this synthesis, focusing specifically on the identification and mitigation of side products. By understanding the causality behind these side reactions, you can optimize your experimental outcomes, improve yield, and ensure the purity of your target compound.

The primary route to this molecule is a variation of the classic Hantzsch Thiazole Synthesis, a robust reaction that condenses a thioamide with an α-haloketone.[1][2] In this specific case, the reaction involves ethyl thiooxamate and a 1-halo-2-butanone (e.g., 1-bromo-2-butanone). While straightforward, this pathway is susceptible to several side reactions that can complicate purification and significantly reduce yields.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is low, and analytical data (TLC, LC-MS) shows a complex mixture of products. Where should I start troubleshooting?

Answer: A low yield accompanied by multiple unidentified spots or peaks is a common, yet solvable, issue. This outcome typically points to problems with one of three core areas: starting material integrity, reaction conditions, or the workup procedure.

Core Areas for Initial Investigation:

  • Starting Material Purity:

    • α-Haloketone (1-halo-2-butanone): These reagents can be unstable. Over time, they can degrade or undergo self-condensation. Verify the purity by NMR before use and consider a fresh bottle or redistillation if impurities are detected.

    • Ethyl Thiooxamate: This is the most critical reagent to scrutinize. It can contain unreacted starting materials or the corresponding oxygen analog, ethyl oxamate. Even small amounts of ethyl oxamate will lead to the formation of an oxazole side product (see FAQ 2).

  • Reaction Conditions:

    • Temperature: While heating is often required to drive the cyclization and dehydration steps, excessive heat can promote the decomposition of both starting materials and the desired product.[3] It is crucial to maintain the optimal temperature for your specific solvent and substrate combination.

    • Reaction Time: Insufficient reaction time will result in a high concentration of the uncyclized intermediate (see FAQ 4), while excessively long reaction times can lead to degradation or byproduct formation.[3] Monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint.

  • Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol are commonly used and generally effective.[4] However, aprotic solvents may be beneficial in specific cases to avoid potential side reactions with the solvent itself.

Workflow for General Troubleshooting

G start Low Yield & Complex Mixture Detected purity_check Step 1: Verify Purity of Starting Materials (NMR, LC-MS) start->purity_check reagents_ok Reagents Pure purity_check->reagents_ok Pass reagents_bad Impurities Found purity_check->reagents_bad Fail conditions_check Step 2: Optimize Reaction Conditions reagents_ok->conditions_check purify Purify or Replace Reagents reagents_bad->purify purify->purity_check temp_check Run Temperature Screen (e.g., RT, 50°C, 70°C) conditions_check->temp_check time_check Run Time Course Study (Monitor by TLC/LC-MS) temp_check->time_check optimize_complete Conditions Optimized time_check->optimize_complete workup_check Step 3: Evaluate Workup Protocol (See FAQ 3) optimize_complete->workup_check end Improved Yield & Purity workup_check->end

Caption: General troubleshooting workflow for low yield.

FAQ 2: I've isolated a major byproduct with a mass 16 amu less than my product. What is it, and how can I prevent it?

Answer: This is a classic sign of oxazole formation . The byproduct is almost certainly ethyl 4-ethyloxazole-2-carboxylate .

Mechanism of Formation: This side product arises not from a flaw in the thiazole synthesis mechanism itself, but from a contaminant in your starting material. If the ethyl thiooxamate contains its oxygen analog, ethyl oxamate , the oxamate will undergo the same Hantzsch-type condensation with 1-halo-2-butanone to produce the corresponding oxazole. Since the two products have very similar structures and polarity, they can be difficult to separate via column chromatography.

Mitigation Strategy:
  • Purity Analysis: Before starting the reaction, analyze your ethyl thiooxamate using LC-MS to check for the presence of ethyl oxamate.

  • Thionation Check: If you are synthesizing the thioamide yourself (e.g., from ethyl oxamate using Lawesson's reagent or P₄S₁₀), ensure the reaction has gone to completion.

  • Purification: If the thioamide is contaminated, purify it by recrystallization or column chromatography prior to its use in the Hantzsch synthesis.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway thioamide Ethyl Thiooxamate (S) thiazole This compound (Product) thioamide->thiazole haloketone 1-Halo-2-butanone haloketone->thiazole oxazole Ethyl 4-ethyloxazole-2-carboxylate (Byproduct) haloketone->oxazole amide Ethyl Oxamate (O) (Contaminant) amide->oxazole G Reactants Ethyl Thiooxamate + 1-Halo-2-butanone Intermediate1 S-Alkylated Intermediate (Acyclic Thioether) Reactants->Intermediate1 Step 1: S-Alkylation (Fast) Stall REACTION STALLS HERE Intermediate1->Stall Intermediate2 Cyclized Hemiaminal (Thiazoline intermediate) Stall->Intermediate2 Step 2: Cyclization (Slow) Product This compound (Aromatic Product) Intermediate2->Product Step 3: Dehydration (Slow)

Caption: Hantzsch synthesis pathway showing the common stalling point.

Solutions to Promote Full Conversion:
  • Increase Temperature: Gently increase the reaction temperature in 10-20°C increments. This will provide the necessary activation energy for the intramolecular cyclization and subsequent dehydration. Monitor for any increase in decomposition products by TLC.

  • Extend Reaction Time: If you are running the reaction for a short period (e.g., 1-2 hours), extend it and monitor every few hours until the intermediate is consumed.

  • Use of a Mild Base: The addition of a non-nucleophilic, mild base like pyridine or diisopropylethylamine (DIPEA) can facilitate the cyclization step by deprotonating the thioamide nitrogen, increasing its nucleophilicity for the attack on the ketone carbonyl.

Comparative Reaction Conditions
ParameterCondition Leading to Stalled IntermediateOptimized Condition for Full ConversionRationale
Temperature Room Temperature or < 50°C70-80°C (in Ethanol)Provides activation energy for cyclization/dehydration. [4]
Time 1-3 hours4-12 hours (or until TLC shows completion)Allows the slower steps of the reaction to proceed to completion.
Additives None (neutral conditions)Stoichiometric mild base (e.g., NaHCO₃)Can catalyze the intramolecular nucleophilic attack.
References
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • CUTM Courseware. (n.d.). Thiazole.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.).
  • Benchchem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. [Diagram].
  • ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.

Sources

Technical Support Center: Purification of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of ethyl 4-ethylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to optimize your purification strategy, ensuring high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions.

Question 1: My final product is a persistent oil, but I expect a solid. What should I do?

Answer:

The physical state of this compound can be influenced by residual solvents or impurities that depress its melting point. Here’s a systematic approach to address this issue:

  • Initial Diagnosis: First, confirm the identity and approximate purity of your product using techniques like ¹H NMR or LC-MS. This will help you determine if the issue is with the compound itself or due to significant impurities.

  • Impurity Removal:

    • Residual Solvents: The most common culprits are high-boiling point solvents used in the reaction or work-up, such as DMF or DMSO. A high-vacuum distillation or drying in a vacuum oven at a gentle temperature (e.g., 30-40°C) for an extended period can help remove these.

    • Reaction Byproducts: If the crude product is an oil, it is often beneficial to purify it using column chromatography before attempting crystallization. A gradient elution with a hexane/ethyl acetate system is a good starting point.

  • Inducing Crystallization:

    • Solvent Selection: If the product is of reasonable purity, selecting an appropriate solvent system for recrystallization is key. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider solvent systems like diethyl ether/hexane, ethyl acetate/hexane, or isopropanol/water.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to a supersaturated solution of your oily product can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.

Question 2: My purified product has a persistent yellow or brown color. How can I decolorize it?

Answer:

Discoloration in the final product typically indicates the presence of chromophoric impurities, which may have formed due to side reactions or decomposition.

  • Causality: Thiazole rings can be susceptible to oxidation or polymerization under certain conditions, leading to colored byproducts. The presence of residual acids or bases from the work-up can also catalyze the formation of these impurities.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture to boiling for a short period (10-15 minutes). Perform a hot filtration through a pad of celite to remove the carbon. The celite is crucial to prevent the fine carbon particles from passing through the filter paper.

    • Recrystallization: A carefully executed recrystallization is often very effective at removing colored impurities. The impurities may be more soluble in the mother liquor, leaving behind purer, colorless crystals.

    • Column Chromatography: If the colored impurities have different polarities from your product, column chromatography can be an excellent purification method. Monitor the separation by TLC to ensure the colored bands are well-separated from the product.

Question 3: I am seeing a significant loss of product during column chromatography. How can I improve my recovery?

Answer:

Low recovery from column chromatography can be frustrating. The cause often lies in the choice of stationary phase, solvent system, or the stability of the compound on the column.

  • Compound Stability: Thiazole esters can be sensitive to acidic conditions. If you are using standard silica gel, which is slightly acidic, your compound might be degrading on the column.

    • Solution: Consider using deactivated silica gel. You can prepare this by treating the silica gel with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., hexane/ethyl acetate with 0.1% triethylamine). Alternatively, using a different stationary phase like neutral alumina can be beneficial.[1]

  • Optimizing the Solvent System:

    • Polarity: An inappropriate solvent system can lead to poor separation or irreversible adsorption of your compound. The ideal solvent system should give your product an Rf value of 0.2-0.4 on a TLC plate for good separation.

    • Dry Loading: If your compound has low solubility in the chromatography eluent, it can precipitate at the top of the column, leading to streaking and poor separation. In such cases, "dry loading" is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound?

A1: For high purity, a combination of methods is often best. A typical workflow would be:

  • Aqueous Work-up: After the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.[2][3]

  • Column Chromatography: This is highly effective for removing closely related organic impurities. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[2]

  • Recrystallization or Distillation: For the final polishing step, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield a crystalline solid.[3][4] If the compound is a liquid at room temperature, vacuum distillation can be a very effective final purification step.

Q2: What are the expected physical properties of pure this compound?

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Thiazole derivatives should be handled with care in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related compounds like ethyl 2-aminothiazole-4-carboxylate are known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is prudent to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.[6]

Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp. The goal is to find a solvent system that gives good separation between the product spot and any impurities.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica bed.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the elution process by collecting small samples from the eluting solvent and spotting them on a TLC plate alongside a spot of the crude material.

    • If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute your product.

  • Isolation of the Pure Product:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Further dry the product under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product workup Aqueous Work-up (Extraction & Washes) start->workup analysis Purity Check (TLC, NMR, LC-MS) workup->analysis decision Purity Acceptable? analysis->decision chromatography Column Chromatography (Silica or Alumina) decision->chromatography No final_product Pure Product decision->final_product Yes colored Product Colored? chromatography->colored distillation Vacuum Distillation (for liquids) distillation->final_product recrystallization Recrystallization (for solids) recrystallization->final_product decolorize Decolorization (Activated Carbon) decolorize->recrystallization colored->distillation No (Liquid) colored->recrystallization No (Solid) colored->decolorize Yes

Caption: A flowchart of the purification workflow for this compound.

References

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • PrepChem.com. Synthesis of Ethyl 2-anilinothiazole-4-carboxylate. Available at: [Link]

  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • The Good Scents Company. 2-ethyl-4-methyl thiazole. Available at: [Link]

  • Pharmaffiliates. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available at: [Link]

  • Georganics. ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Available at: [Link]

  • Zauba. ethyl 2 methylthiazole 4 carboxylate export price. Available at: [Link]

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Technical Support Center: Synthesis of Substituted Ethyl Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted ethyl thiazole carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Thiazole derivatives are crucial building blocks in drug discovery, known for their wide range of biological activities.[1][2] However, their synthesis, particularly via the classical Hantzsch reaction, is often plagued by challenges ranging from low yields to difficult purifications.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered in the lab. We will explore the causality behind these challenges and offer robust, validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in the Hantzsch synthesis, a cornerstone reaction between an α-halocarbonyl compound (like ethyl bromopyruvate or ethyl 2-chloroacetoacetate) and a thioamide, are a frequent issue.[3] The primary factors to investigate are:

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can introduce competing side reactions, consuming reactants and complicating purification.[4] Thioamides can be unstable, and precursors like 2-aminothiophenol are particularly susceptible to oxidation.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables. The Hantzsch synthesis often requires heating to proceed at an efficient rate.[3] The choice of solvent can dramatically affect reactant solubility and reaction kinetics.[4][5]

  • Presence of Water: Moisture can be detrimental. Using anhydrous solvents is often recommended as water can lead to hydrolysis of reactants or intermediates.[4]

  • Side Reaction Pathways: The reaction can be diverted to form undesired byproducts, most notably isomeric 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[3][4][6]

Q2: I'm observing multiple spots on my TLC analysis that are difficult to separate. What are these byproducts?

Observing a complex product mixture is a common challenge. Besides unreacted starting materials, the most likely byproducts are:

  • Isomeric Iminodihydrothiazoles: As mentioned, acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers alongside your target 2-aminothiazole.[6]

  • Bis-thiazoles or Condensation Products: Incorrect stoichiometry or prolonged reaction times at high temperatures can sometimes lead to the formation of dimers or other condensation byproducts.[4]

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the ethyl ester group on your thiazole carboxylate or of the starting α-haloester can occur.

Q3: My final product is an oil or a solid that is very difficult to purify by recrystallization. What are my options?

Purification of ethyl thiazole carboxylates can be challenging due to the presence of structurally similar impurities or the physical nature of the product.

  • Flash Column Chromatography: This is the most common and effective method for purifying complex mixtures that fail to crystallize. A gradient elution using a hexane/ethyl acetate system is typically a good starting point.[7][8]

  • Solvent Screening for Recrystallization: If your product is a solid, systematically screen a range of solvents. Common choices include ethanol, ethyl acetate, hexane, tetrahydrofuran (THF), or mixtures thereof.[9][10]

  • Acid/Base Extraction: If your product has a basic nitrogen (like a 2-amino group), you can sometimes purify it by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems with detailed explanations and protocols.

Issue 1: Low Yields and Incomplete Conversion in Hantzsch Synthesis

A low yield is often traced back to either poor conversion of starting materials or the diversion of intermediates into side reactions.

Root Cause Analysis & Workflow

The following diagram outlines a systematic approach to troubleshooting low yields.

G start Low Yield or Incomplete Conversion purity Verify Starting Material Purity (NMR, mp, TLC) start->purity 1. Start Here conditions Optimize Reaction Conditions (Temp, Time, Solvent) purity->conditions Purity Confirmed? success Improved Yield purity->success Impurity Found & Removed workup Evaluate Work-up & Purification conditions->workup Conversion Still Low? conditions->success side_reactions Investigate Side Reactions (LC-MS, NMR of crude) workup->side_reactions Losses During Isolation? workup->success side_reactions->conditions Byproducts Identified

Caption: Troubleshooting workflow for low reaction yields.

Detailed Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This robust, one-pot protocol is adapted from proven literature methods and includes key optimization checkpoints.[9][11]

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Thiourea (1.0 equiv)

  • Solvent: Tetrahydrofuran (THF) and Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v). Cool the mixture to 0°C in an ice bath.

    • Expert Insight: The use of a co-solvent system like THF/water can improve the solubility of both the organic starting materials and the inorganic reagents.[9]

  • Bromination: Dissolve NBS (1.2 equiv) in THF and add it dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is petroleum ether/ethyl acetate (2:1). The spot corresponding to ethyl acetoacetate should disappear.[9]

  • Thiazole Formation: Add thiourea (1.0 equiv) directly to the reaction mixture in one portion. Heat the mixture to reflux (around 80°C) and maintain for 2-4 hours.

    • Expert Insight: Heating is necessary to drive the cyclization and dehydration steps of the Hantzsch synthesis.[3] Monitor the formation of the product by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into a beaker containing a cold 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[4][12] This neutralizes the HBr formed during the reaction and precipitates the product.

    • Stir the resulting suspension for 30 minutes.

    • Collect the precipitate by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x volume of the reaction mixture) to remove any remaining salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the final product as an off-white solid.[9]

ParameterRecommendationRationale
Solvent Ethanol, THF, DMF, AcetonitrileSolvent polarity affects reactant solubility and reaction rate. Ethanol is a common, effective, and green choice.[4][5]
Temperature 50°C to RefluxHigher temperatures generally increase the reaction rate but may also promote side product formation. Optimization is key.[3]
Base (Work-up) NaHCO₃, Na₂CO₃, aq. NH₃Neutralizes acid byproduct (HBr/HCl), facilitating product precipitation. Choice of base can impact purity.
Purity Check NMR, Melting PointAlways verify the purity of α-haloketones and thioamides before starting. Impurities are a primary cause of low yields.[4]
Table 1: Key Parameter Optimization for Hantzsch Synthesis.
Issue 2: Formation of Isomeric Byproducts

Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield a mixture of the desired 2-amino-thiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6]

Mechanistic Insight

The regioselectivity of the cyclization step is influenced by the protonation state of the thioamide intermediate.

G cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions N_attack Nucleophilic Attack by Nitrogen amino_product Desired Product: 2-Amino-thiazole N_attack->amino_product Dehydration S_protonation Protonation of Thioamide Sulfur imino_product Side Product: 2-Imino-dihydrothiazole S_protonation->imino_product Cyclization & Tautomerization start Thioamide Intermediate start->N_attack start->S_protonation

Caption: Influence of pH on Hantzsch synthesis regioselectivity.

Troubleshooting & Mitigation
  • Control pH: Running the reaction under neutral or slightly basic conditions strongly favors the formation of the desired 2-aminothiazole product. This can be achieved by adding a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to the reaction mixture.[4][13]

  • Careful Work-up: Ensure the work-up is performed under basic conditions to prevent any acid-catalyzed isomerization of the product.[12]

  • Characterization: The two isomers can often be distinguished by NMR spectroscopy. The chemical shifts of the protons on and adjacent to the heterocyclic ring will differ significantly.[6]

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • BenchChem. (2025, November). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
  • Schöllkopf, U., & Schröder, R. (1972). Syntheses with α-Metalated Isocyanides, XXVIII. Oxazoles Unsubstituted in Position 2 from α-Metalated Isocyanides and Acylating Reagents. Angewandte Chemie International Edition in English, 11(4), 311-312. (Note: While the primary link is to a broader topic, the context of complex mixture separation is relevant). Retrieved from [Link]

  • Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(11), 1933. Retrieved from [Link]

  • Meng, G., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1448-1452. Retrieved from [Link]

  • Gouda, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1063. Retrieved from [Link]

  • Nguyen, T. T., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 456-475. Retrieved from [Link]

  • Meng, G., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

  • Nishikawa, T., et al. (2021). Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate. Organic Process Research & Development, 25(3), 636-642. Retrieved from [Link]

  • Patent US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wang, S., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1871. Retrieved from [Link]

  • Patent CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3177. Retrieved from [Link]

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avoiding impurities in the preparation of ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-Ethylthiazole-2-carboxylate Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The synthesis, typically achieved via the Hantzsch thiazole synthesis, is robust but can be prone to specific impurities if reaction parameters are not carefully controlled.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, focusing on the root causes of impurity formation and offering validated protocols for their prevention and remediation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the Hantzsch thiazole synthesis.[1][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the specific reactants are ethyl thiooxamate and a 1-halo-2-butanone (e.g., 1-chloro-2-butanone or 1-bromo-2-butanone). The reaction is typically performed in a polar protic solvent like ethanol and often heated to ensure a reasonable reaction rate.[2][4]

Q2: What are the critical parameters to control during the Hantzsch synthesis to ensure high purity?

Based on extensive laboratory experience, the three most critical parameters are:

  • Stoichiometry: A precise 1:1 molar ratio of the α-haloketone and ethyl thiooxamate is crucial. An excess of the haloketone can lead to side reactions, while excess thioamide can complicate purification.

  • Temperature Control: The initial SN2 reaction between the thioamide and the haloketone is exothermic.[2] Maintaining a controlled temperature (often starting at room temperature and gently refluxing) prevents the formation of degradation products.

  • pH during Workup: The final product contains an ester group susceptible to hydrolysis.[5][6] Using a mild base, such as sodium bicarbonate, for neutralization is essential to prevent the formation of the corresponding carboxylic acid impurity.[2]

Q3: My final product is a dark oil, but I expected a solid. What does this indicate?

A dark, oily product often suggests the presence of multiple impurities, potentially from polymerization of the starting materials or thermal degradation. Unreacted starting materials, especially the α-haloketone, can also contribute to this. Purification via column chromatography is strongly recommended over recrystallization in such cases.

Part 2: Troubleshooting Guide: Specific Impurity Issues

This section addresses specific problems identified through common analytical techniques like NMR and LC-MS.

Problem 1: Presence of Unreacted Starting Materials
  • Observation: Signals corresponding to ethyl thiooxamate and/or 1-halo-2-butanone are visible in the 1H NMR spectrum of the crude product.

  • Causality: This is typically due to an incomplete reaction. The primary causes are insufficient reaction time, a reaction temperature that is too low, or poor-quality reagents. Thioamides, while generally stable in organic solvents, can have varying reactivity.[7][8]

  • Preventative Strategy:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. A recommended eluent system is 30:70 ethyl acetate/hexane.[2]

    • Ensure Adequate Temperature: Refluxing in ethanol (approx. 78 °C) for 2-4 hours is a standard starting point.[4]

    • Verify Reagent Quality: Ensure the α-haloketone has not degraded, as these can be unstable over time.

  • Remediation Protocol: If the reaction is only partially incomplete, you can add a slight excess (0.1 eq) of the consumed reagent and continue refluxing for another 1-2 hours, monitoring by TLC. If the reaction has stalled, proceed with the workup and purify via silica gel column chromatography.

Problem 2: Hydrolysis of the Ethyl Ester
  • Observation: A new carboxylic acid proton signal (a broad singlet, often >10 ppm) is observed in the 1H NMR. LC-MS analysis shows a peak with a mass corresponding to the hydrolyzed product (M-28).

  • Causality: The ester group is susceptible to both acid- and base-catalyzed hydrolysis.[5][9] This impurity is most often formed during the aqueous workup if a strong base (like NaOH or KOH) is used for neutralization or if the product is exposed to acidic conditions for a prolonged period.[6][10]

  • Preventative Strategy:

    • Use a Mild Base: During workup, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3), not a strong base.[2]

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in either acidic or basic aqueous solutions. Proceed with extraction promptly after neutralization.

  • Remediation Protocol: The carboxylic acid impurity can be removed by dissolving the crude product in ethyl acetate and washing with a saturated NaHCO3 solution. The carboxylate salt will partition into the aqueous layer. Ensure the organic layer is then washed with brine and dried thoroughly before solvent removal.

Workflow for Minimizing Hydrolysis Impurity

G cluster_reaction Reaction & Quench cluster_workup Aqueous Workup cluster_purify Purification Reaction Hantzsch Reaction in Ethanol Quench Cool to RT & Pour into Water Reaction->Quench Neutralize Neutralize with sat. NaHCO3 Solution Quench->Neutralize Critical Step Extract Extract with Ethyl Acetate Neutralize->Extract Hydrolysis Pathway Impurity: 4-Ethylthiazole-2-carboxylic acid Neutralize->Hydrolysis Pathway Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify PureProduct Pure Ethyl Ester Purify->PureProduct

Caption: Controlled workup to prevent ester hydrolysis.

Problem 3: Formation of Regioisomers or Side-Products
  • Observation: Complex multiplets in the aromatic region of the 1H NMR or multiple spots on TLC that are difficult to separate.

  • Causality: While the reaction of ethyl thiooxamate and 1-halo-2-butanone should yield a single regioisomer, impurities in the starting materials or running the reaction under harsh acidic conditions can sometimes lead to unexpected products.[11] For instance, self-condensation of the α-haloketone or dimerization of the thioamide can occur at high temperatures.

  • Preventative Strategy:

    • Use High-Purity Starting Materials: Verify the purity of both ethyl thiooxamate and 1-halo-2-butanone by NMR before starting the reaction.

    • Avoid Strong Acid Catalysis: The reaction typically proceeds well without the need for additional acid catalysis. If used, it can sometimes alter the regioselectivity with certain substrates.[11]

    • Maintain Moderate Temperature: Avoid excessive heating. Refluxing in ethanol is generally sufficient.

Part 3: Protocols and Data

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl thiooxamate (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thiooxamate).

  • Stir the mixture at room temperature until the thiooxamate is fully dissolved.

  • Add 1-chloro-2-butanone (1.0 eq) dropwise to the solution over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC (30:70 EtOAc:Hexane) until the starting materials are consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of cold water.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO3 until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Typical Analytical Data for Key Compounds
CompoundAnalytical TechniqueExpected Values / Observations
Ethyl Thiooxamate 1H NMR (CDCl3)δ ~7.8 (br s, 2H, NH2), 4.4 (q, 2H, OCH2), 1.4 (t, 3H, CH3)
1-Chloro-2-butanone 1H NMR (CDCl3)δ ~4.1 (s, 2H, ClCH2), 2.7 (q, 2H, CH2CH3), 1.1 (t, 3H, CH3)
This compound (Product) 1H NMR (CDCl3)δ ~7.5 (s, 1H, thiazole-H), 4.5 (q, 2H, OCH2), 2.9 (q, 2H, CH2CH3), 1.4 (t, 3H, OCH2CH3), 1.3 (t, 3H, CH2CH3)
4-Ethylthiazole-2-carboxylic acid (Impurity) 1H NMR (DMSO-d6)δ >10 (br s, 1H, COOH), ~7.8 (s, 1H, thiazole-H), 2.8 (q, 2H, CH2CH3), 1.2 (t, 3H, CH3)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Impurity Formation Pathways

G Reactants Ethyl Thiooxamate + 1-Chloro-2-butanone Intermediate Acyclic Intermediate Reactants->Intermediate S_N2 Attack Product This compound (Desired Product) Intermediate->Product Cyclization & Dehydration Impurity 4-Ethylthiazole-2-carboxylic acid (Hydrolysis Impurity) Product->Impurity Base/Acid Workup (H2O)

Caption: Main reaction vs. hydrolysis side-reaction.

References

  • ResearchGate. (2013). Stability of thioamides?[Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. Contemporary Applications of Thioamides and Methods for Their Synthesis. [Link]

  • PMC, NIH. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • ChemRxiv, Cambridge Open Engage. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • The Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. [Link]

  • ACS Publications. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • ChemBK. Ethyl 4-methylthiazole-2-carboxylate. [Link]

  • PubMed Central. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • J&K Scientific LLC. Ester Hydrolysis. [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • PMC, NIH. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Lumen Learning. 15.9 Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Google Patents. CN113461635A - 4- (2-chloroethyl)
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • ResearchGate. Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and.... [Link]

  • Journal of the Chemical Society of Pakistan. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

Sources

Technical Support Center: A Guide to Scaling Up Ethyl 4-Ethylthiazole-2-Carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of ethyl 4-ethylthiazole-2-carboxylate and related thiazole derivatives from the laboratory bench to pilot or manufacturing scale. While the core chemistry, the Hantzsch thiazole synthesis, is robust and well-established, its scale-up presents distinct challenges that require careful consideration of reaction kinetics, thermal management, and process control.

This document moves beyond simple protocols to explain the causality behind common scale-up issues, offering field-proven solutions and preventative strategies. We will use the foundational principles of the Hantzsch synthesis as a framework, ensuring the insights are applicable to a broad range of substituted thiazoles.

Section 1: Foundational Chemistry & Process Overview

This section provides a brief overview of the core chemical principles governing the synthesis.

FAQ 1.1: What is the fundamental reaction mechanism for producing the thiazole ring in this class of compounds?

The synthesis is a classic example of the Hantzsch Thiazole Synthesis , first described in 1887.[1] The reaction constructs the thiazole ring by condensing an α-haloketone with a thioamide.[2] The process unfolds in three key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic thiazole ring.

The mechanism is highly reliable and provides a direct route to a wide array of thiazole derivatives.[3]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product alpha_haloketone α-Haloketone (e.g., 1-chloro-2-butanone) s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation 1. S-Alkylation thioamide Thioamide (e.g., Ethyl Thiooxamate) thioamide->s_alkylation cyclized_intermediate Cyclized Intermediate (Thiazoline derivative) s_alkylation->cyclized_intermediate 2. Cyclization thiazole Ethyl 4-Ethylthiazole- 2-carboxylate cyclized_intermediate->thiazole 3. Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

FAQ 1.2: What are the typical starting materials and workflow for producing this compound?

For the specific target molecule, This compound , the logical precursors based on the Hantzsch mechanism are:

  • α-Haloketone component: A four-carbon α-haloketone is required to form the "4-ethyl" part of the ring. A suitable choice is 1-chloro-2-butanone or 1-bromo-2-butanone .

  • Thioamide component: To furnish the "ethyl ... -2-carboxylate" portion, a thioamide bearing an ethyl ester is needed. Ethyl thiooxamate is the ideal reactant.

The general laboratory and scale-up workflow involves a series of controlled unit operations, as illustrated below.

Workflow Figure 2: General Production Workflow prep 1. Reactor Preparation (Inerting, Solvent Charge) addition 2. Controlled Reagent Addition (Thioamide solution, then dropwise α-haloketone) prep->addition reaction 3. Reaction & Monitoring (Heating under reflux, TLC/HPLC checks) addition->reaction workup 4. Work-up & Isolation (Quench, Neutralization, Extraction) reaction->workup purification 5. Purification (Crystallization / Distillation) workup->purification final 6. Drying & Packaging (Final Product) purification->final

Caption: General workflow for Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up of thiazole synthesis in a direct question-and-answer format.

Issue 1: Poor or Inconsistent Yield

Question: "My reaction yield was consistently 85-90% in a 1L flask, but it dropped to 60% and is inconsistent in our 50L reactor. What are the primary causes?"

Answer: This is a classic scale-up problem rooted in changes to the surface-area-to-volume ratio, which impacts heat and mass transfer. The primary culprits are poor thermal management and inefficient mixing.

  • Causality - Thermal Management: The Hantzsch synthesis is significantly exothermic, particularly during the initial S-alkylation step. In a small flask, the large surface area allows for rapid heat dissipation to the environment. In a 50L reactor, the volume increases by a factor of 50, but the surface area for heat exchange does not. This leads to an accumulation of heat, raising the internal temperature and promoting side reactions or degradation of starting materials. A patent on a related synthesis highlights the importance of maintaining a specific temperature range (e.g., 80-85°C) for optimal results.[4]

  • Causality - Mixing Efficiency: A magnetic stir bar that is effective in a 1L flask is completely inadequate for a 50L vessel. Inefficient mixing creates localized "hot spots" where the reaction temperature is much higher than the sensor reading. It also leads to poor distribution of the added α-haloketone, creating areas of high concentration that can favor byproduct formation.[5]

Solutions & Mitigation Strategies:

  • Controlled Reagent Addition: Switch from a single-portion addition to a slow, controlled dropwise addition of the α-haloketone using a metering pump. This allows the reactor's cooling system to remove the heat as it is generated.

  • Improve Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity.

  • Use a "Heel": Start the reaction with a small portion of the reaction mixture (a "heel") to ensure the reaction initiates smoothly before adding the bulk of the reagents.

  • Solvent Choice: While ethanol is common in lab protocols,[6] consider a solvent with a slightly higher boiling point for better temperature control at atmospheric pressure, provided it is suitable for the subsequent work-up.

ParameterLab Scale (1L)Pilot Scale (50L)Rationale for Change
Addition Method Manual, rapid additionMetered pump, slow dropwiseTo control exotherm by matching reaction rate with cooling capacity.
Agitation Magnetic StirrerOverhead Mechanical StirrerTo ensure thermal and reactant homogeneity in a large volume.
Temp. Monitoring Single probeMultiple probes (baffles)To detect potential hot spots and ensure uniform temperature.
Inert Atmosphere Optional / BalloonMandatory (N₂/Ar blanket)To prevent oxidation of the thioamide, which can lead to disulfide impurities.[5]
Issue 2: Increased Impurity Profile

Question: "My scaled-up batch contains several impurities I barely noticed on the bench. What are they and how can I prevent them?"

Answer: Impurities that are negligible at the gram scale can become major contaminants at the kilogram scale, complicating purification and impacting final product quality. The most common impurities in this synthesis arise from side reactions of the starting materials or intermediates.

  • Causality - Common Side Reactions:

    • Dimerization/Polymerization: Unreacted α-haloketone can self-condense under basic or high-temperature conditions.

    • Thioamide Oxidation: Thioamides can be oxidized to disulfides, especially if the reaction is not performed under an inert atmosphere.[5] This removes the active nucleophile from the reaction.

    • Formation of Oxazoles: If the thioamide contains trace amounts of the corresponding amide, a competing oxazole synthesis can occur.

    • Incomplete Cyclization: If the reaction is quenched prematurely or the temperature is too low, the S-alkylated intermediate may remain.

Solutions & Mitigation Strategies:

  • Inert Atmosphere: Always run the scale-up reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.[5]

  • Starting Material Quality: Use high-purity starting materials. The α-haloketone should be freshly distilled or sourced from a reliable supplier, as it can degrade over time. Thioacetamide and its derivatives are suspected carcinogens and should be handled with appropriate care.[6][7]

  • Stoichiometry Control: Ensure precise molar ratios. A slight excess of the thioamide (e.g., 1.05 equivalents) can sometimes help drive the reaction to completion and consume all of the α-haloketone.

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using TLC or HPLC until the limiting reagent (typically the α-haloketone) is fully consumed before initiating work-up.[8]

Troubleshooting Figure 3: Troubleshooting Decision Tree start Problem Encountered low_yield Low / Inconsistent Yield start->low_yield high_impurity High Impurity Profile start->high_impurity safety_issue Runaway Exotherm start->safety_issue sol_yield1 Check Heat Transfer (Jacket Temp, Flow Rate) low_yield->sol_yield1 Is temp rising uncontrollably? sol_yield2 Improve Mixing (Increase RPM, Baffles) low_yield->sol_yield2 Is mixture homogeneous? sol_impurity1 Verify Starting Material Purity high_impurity->sol_impurity1 Are there unexpected spots on TLC? sol_impurity2 Implement Inert Atmosphere (N₂ Blanket) high_impurity->sol_impurity2 Is reaction darkening excessively? sol_impurity3 Optimize Reaction Time (Monitor via HPLC) high_impurity->sol_impurity3 Is starting material still present? sol_yield3 Slow Reagent Addition safety_issue->sol_yield3 Primary Action sol_safety1 Reduce Batch Concentration safety_issue->sol_safety1 Secondary Action sol_safety2 Ensure Emergency Quench is Ready safety_issue->sol_safety2 Precautionary Action sol_yield1->sol_yield3

Caption: Decision tree for troubleshooting common scale-up issues.

Issue 3: Work-up and Isolation Challenges

Question: "My product crystallizes beautifully in the lab, but in the pilot plant, I get an oily mess or very fine crystals that are difficult to filter. How can I develop a robust isolation procedure?"

Answer: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale. The cooling rate, degree of supersaturation, and presence of nucleation sites are much harder to control in a large, jacketed vessel.

  • Causality - Crystallization Control: Rapid cooling of a large volume, which is common in plant settings, leads to rapid supersaturation and the formation of small, impure crystals or oils. Slow, controlled cooling is essential for growing larger, purer crystals that are easier to filter and wash.

Solutions & Mitigation Strategies:

  • Develop a Cooling Profile: Do not simply "crash cool" the batch. Implement a programmed cooling ramp (e.g., cool from 80°C to 50°C over 1 hour, then to 20°C over 2 hours).

  • Seeding: Once the solution is slightly supersaturated, add a small amount of pure, crystalline product ("seeds") to encourage controlled crystal growth rather than spontaneous nucleation.

  • Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which your product is insoluble) slowly to the reaction mixture to induce crystallization in a more controlled manner.

  • Filtration and Drying: Use a filter press or centrifuge for large volumes. Wash the filter cake with a cold, fresh solvent to remove impurities. Dry the product in a vacuum oven under controlled temperature to avoid melting or degradation.

Section 3: Platform Protocol for Scalable Hantzsch Thiazole Synthesis

This protocol is a robust starting point for quantities ranging from 100g to 5kg. Note: All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Materials:

  • Thioamide (e.g., Ethyl Thiooxamate): 1.05 equivalents

  • α-Haloketone (e.g., 1-chloro-2-butanone): 1.00 equivalent

  • Solvent (e.g., Ethanol, Isopropanol): 5-10 volumes (L/kg) relative to the α-haloketone

  • Saturated Sodium Bicarbonate (NaHCO₃) solution for neutralization

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel/pump.

  • Heating/cooling circulator for the reactor jacket.

  • Filtration apparatus (Büchner funnel for lab scale, Nutsche filter for pilot scale).

  • Vacuum oven for drying.

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with the chosen solvent (e.g., 5 L of ethanol for a 1 kg scale reaction).

    • Add the thioamide (1.05 eq) to the solvent and stir until fully dissolved.

  • Reaction Initiation & Controlled Addition:

    • Heat the thioamide solution to a moderate temperature (e.g., 50-60°C).

    • Begin the slow, dropwise addition of the α-haloketone (1.0 eq) via an addition funnel or pump over 1-2 hours.

    • CRITICAL STEP: Monitor the internal temperature closely. The exotherm should be manageable. Adjust the addition rate to maintain the temperature within a ±5°C window.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to reflux (e.g., ~78°C for ethanol) and maintain for 4-6 hours.[6]

    • Take small aliquots every hour and analyze by TLC or HPLC to monitor the disappearance of the α-haloketone. The reaction is complete when <1% of the limiting reagent remains.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalic acid byproduct until effervescence ceases.

    • Reduce the solvent volume by ~70% via distillation.

    • Cool the concentrated mixture according to a pre-defined cooling profile (e.g., to 5°C over 3 hours) to induce crystallization. Seeding may be beneficial here.

  • Purification and Drying:

    • Filter the resulting solid product.

    • Wash the filter cake with a small amount of cold solvent to remove soluble impurities.

    • Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

References
  • BenchChem. (2025).
  • A. A. Aly, et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1226. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • BenchChem. (2025). The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions.
  • Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • BenchChem. (2025). Technical Support Center: Scaling Up the Production of Ethyl 2-(4-cyanophenyl thio)
  • National Institutes of Health (NIH). (2022). Toxic Effects of Thioacetamide-Induced Femoral Damage in New Zealand White Rabbits by Activating the p38/ERK Signaling Pathway. [Link]

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Technical Support Center: Optimizing Ethyl 4-Ethylthiazole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4-ethylthiazole-2-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven answers to common challenges encountered during synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success at the bench.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a diagnosis of the potential problem and a detailed, actionable solution.

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yield in Hantzsch-type thiazole syntheses is a frequent challenge, often stemming from several factors. The traditional two-step approach, which involves pre-synthesis and isolation of an α-haloketone intermediate before reaction with a thioamide, is notoriously inefficient, with some reported yields below 11% due to the instability of the intermediate and tedious work-ups.[1][2]

Primary Causes & Solutions:

  • Intermediate Instability: The α-halo carbonyl compound (e.g., ethyl 2-chloro-3-oxopentanoate) required for this synthesis can be unstable and prone to degradation or side reactions upon isolation.

    • Solution: Implement a One-Pot Synthesis. A highly effective strategy is to generate the α-halo ketone in situ. By starting with a stable precursor like ethyl 3-oxopentanoate and adding a halogenating agent such as N-bromosuccinimide (NBS), you can immediately react the intermediate with your thioamide (e.g., thioacetamide) in the same vessel. This approach minimizes handling losses and degradation, dramatically increasing yields—in analogous systems, from <11% to over 72%.[1][3]

  • Suboptimal Reaction Conditions: The classic Hantzsch synthesis can be sluggish without promotion.

    • Solution: Introduce a Catalyst. Even simple catalysts can significantly improve reaction rates and yields.

      • Base Catalysis: A mild base like triethylamine (TEA) can facilitate the reaction between an α-haloketone and a thioamide.[4]

      • Acid Catalysis: Solid acid catalysts like xanthan sulfuric acid have been used to promote the formation of the 2-aminothiazole core.[1] For other thiazole syntheses, strong acids like trifluoromethanesulfonic acid (TfOH) have also proven effective.[5]

  • Inefficient Cyclization/Dehydration: The final steps of the mechanism involve an intramolecular cyclization followed by dehydration to form the aromatic thiazole ring. If these steps are not efficient, intermediates can accumulate or revert.

    • Solution: Employ Heterogeneous Catalysts. Nanoparticle catalysts or solid-supported acids can provide a surface that promotes these final steps. For instance, reusable NiFe₂O₄ nanoparticles have been used in green solvents (ethanol:water) to efficiently catalyze thiazole formation.[6][7] Similarly, silica-supported tungstosilicic acid has been shown to be highly effective, especially when combined with ultrasonic irradiation to enhance mass transfer and reaction rates.[8]

Below is a workflow diagram illustrating the decision-making process for troubleshooting low yields.

G start Low Yield Observed check_method Are you using a two-step synthesis? start->check_method one_pot Switch to a One-Pot Protocol (e.g., in situ halogenation with NBS) check_method->one_pot Yes check_catalyst Is the reaction uncatalyzed? check_method->check_catalyst No one_pot->check_catalyst add_catalyst Introduce a Catalyst check_catalyst->add_catalyst Yes optimize_conditions Optimize Catalyst & Conditions (See Catalyst Selection FAQ) check_catalyst->optimize_conditions No add_catalyst->optimize_conditions end_point Improved Yield optimize_conditions->end_point

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

A2: Side product formation, particularly regioisomeric impurities, is a known issue in Hantzsch synthesis, especially when using N-substituted thioamides. However, even with simple thioamides, reaction conditions can lead to undesired pathways.

Primary Causes & Solutions:

  • Regioselectivity Issues: When using N-substituted thioamides, the initial nucleophilic attack can occur through either the sulfur or nitrogen atom, leading to different cyclized intermediates. Under neutral conditions, the reaction typically yields the desired 2-amino-thiazole derivative. However, acidic conditions can alter this selectivity.[9]

    • Solution: Control the Reaction pH. For the synthesis of this compound from a simple thioamide, maintaining neutral or slightly basic conditions is generally preferred to avoid acid-catalyzed side reactions. If using a base catalyst like sodium carbonate, careful control of stoichiometry is important.[10]

  • Competing Reaction Pathways: The α-haloketone is a reactive bifunctional molecule. It can potentially undergo self-condensation or react with other nucleophiles present in the mixture.

    • Solution: Utilize Selective Catalysis. Certain catalysts can direct the reaction pathway with high selectivity.

      • Palladium(II) acetate has been shown to be highly selective in constructing 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate.[4]

      • Conversely, switching the catalyst to iron(III) bromide under different solvent conditions can selectively produce a different isomer (5-thiocyano-2-aminothiazoles).[4] While the starting materials are different from a classic Hantzsch synthesis, this demonstrates the power of catalyst choice in directing selectivity.

The general mechanism for the Hantzsch synthesis is depicted below, highlighting the key steps where selectivity is crucial.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism reactants α-Haloketone + Thioamide intermediate1 Thioester Intermediate (Nucleophilic Attack) reactants->intermediate1 S-attack intermediate2 Hydroxythiazoline Intermediate (Cyclization) intermediate1->intermediate2 N-attack on C=O product Aromatic Thiazole (Dehydration) intermediate2->product - H₂O

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about optimizing your synthesis strategy.

Q1: How do I select the best catalyst for my synthesis of this compound?

A1: Catalyst selection depends on your specific priorities, such as yield, cost, environmental impact ("green chemistry"), and ease of use.

  • For High Yield & Green Chemistry (Homogeneous): If your primary goal is a high yield with environmentally benign solvents, consider a modern homogeneous catalyst. Copper(II) triflate is effective for coupling α-diazoketones with thiourea, offering a metal-free protocol with good to excellent yields under mild conditions.[4]

  • For Reusability & Green Chemistry (Heterogeneous): If catalyst recovery and reuse are important, a heterogeneous catalyst is the ideal choice.

    • NiFe₂O₄ Nanoparticles: These have been successfully used in ethanol:water mixtures, are magnetically separable, and can be reused multiple times without significant loss of activity.[6][7]

    • Silica Supported Tungstosilicic Acid (SiW/SiO₂): This solid acid catalyst is highly efficient, recoverable by simple filtration, and its activity can be enhanced with ultrasound.[8]

  • For Simplicity & Cost-Effectiveness: If you are looking for a simple, low-cost option, often a basic promoter is sufficient.

    • Triethylamine (TEA) or Sodium Carbonate can effectively catalyze the reaction and are inexpensive and readily available.[4][10]

The table below summarizes various catalytic options applicable to thiazole synthesis.

Catalyst TypeCatalyst ExampleTypical ConditionsYieldReusabilityKey AdvantageReference
Heterogeneous NiFe₂O₄ NanoparticlesEthanol:Water, RefluxGood-ExcellentYes (Magnetic)Green, Reusable[6],[7]
Heterogeneous SiW/SiO₂Ethanol:Water, Ultrasound79-90%Yes (Filtration)High efficiency, Green[8]
Homogeneous Palladium(II) Acetaten-Propanol, 80°CHighNoHigh Selectivity[4]
Homogeneous Copper(II) TriflateDichloromethane, RTExcellentNoMild conditions[4]
Base Promoter Triethylamine (TEA)Ethanol, RefluxGoodNoSimple, Low-Cost[4]
Inorganic Salt FeSO₄·7H₂OEthanol, 80°C~80%NoInexpensive, One-Pot[11]
Q2: What are the primary safety precautions I should take during this synthesis?

A2: Safety is paramount. The synthesis of this compound involves several potential hazards.

  • Halogenating Agents: Reagents like N-bromosuccinimide (NBS) are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • α-Halo Carbonyls: The in situ generated or isolated α-halo ketone is a lachrymator (causes tearing) and is corrosive. Strict handling within a fume hood is mandatory.

  • Solvents: Depending on the chosen protocol, you may use flammable organic solvents like ethanol or chlorinated solvents like dichloromethane. Avoid open flames and ensure proper ventilation.

  • Thioamides: Thioamides can be toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide you are using and handle it with appropriate care. The final product, ethyl 2-aminothiazole-4-carboxylate, is listed as a skin and strong eye irritant.[12]

Q3: Can I adapt a protocol for a similar molecule, like ethyl 2-amino-4-methylthiazole-5-carboxylate, for my synthesis?

A3: Absolutely. The core chemistry of the Hantzsch thiazole synthesis is highly adaptable. Protocols for molecules like ethyl 2-amino-4-methylthiazole-5-carboxylate serve as an excellent starting point.[1][2][3][10]

Key Adaptations:

  • Starting Materials:

    • To obtain the 4-ethyl group, you will need to start with an α-halo ketone derived from a pentanone structure, such as ethyl 2-chloro-3-oxopentanoate .

    • To obtain the ester at the 2-position , you will need to use a different set of starting materials, as the classic Hantzsch synthesis places the thioamide-derived group at the 2-position. A more likely route would involve the condensation of ethyl oxalyl chloride with an appropriate amine to form a thioamide precursor, or alternative synthetic strategies designed for 2-carboxythiazoles. For example, some methods involve the condensation of ethyl bromopyruvate with thioformamide.[13]

  • Reaction Conditions: The optimal temperature, solvent, and catalyst concentration may require some optimization for your specific substrates. It is advisable to start with the reported conditions for the analogous molecule and perform small-scale optimization experiments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

  • Gudala, S., Sharma, A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link][6][7]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link][5]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link][14]

  • Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][4]

  • Meng, G., Wang, M., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. Available at: [Link][1][2][3]

  • Ben-Azza, A., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link][8]

  • Nagy, L. I., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][9]

  • Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. Available at: [11]

  • Tomassetti, M., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules. Available at: [Link][15]

  • Organic Syntheses. (n.d.). Ethyl 4-Thiazolecarboxylate. Available at: [Link][13]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [10]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link][12]

Sources

Technical Support Center: Enhancing the Purity of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 4-ethylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important synthetic intermediate. Here, we will address common challenges encountered during work-up procedures through a series of troubleshooting guides and frequently asked questions.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). The Hantzsch thiazole synthesis, a common route to this class of compounds, can often lead to a variety of impurities that necessitate robust purification strategies.[1][2][3][4] This guide will provide a systematic approach to troubleshooting and enhancing the purity of your product.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the work-up of this compound and offers detailed, step-by-step solutions.

Issue 1: Presence of Unreacted Starting Materials

Q: My crude product shows significant amounts of unreacted thioamide and α-haloketone by TLC and/or ¹H NMR analysis. How can I effectively remove them?

A: Unreacted starting materials are a common issue. A multi-step liquid-liquid extraction and washing protocol is typically effective for their removal.

The underlying principle is to exploit the different chemical properties of the starting materials and the desired ester product. Thioamides can be protonated or deprotonated, while α-haloketones are generally neutral. The target ester is also a neutral organic compound.

Recommended Work-up Protocol:
  • Initial Quenching and Solvent Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was run in a water-miscible solvent like ethanol, it's often beneficial to remove the bulk of the solvent under reduced pressure.[5]

    • Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[6] Ethyl acetate is a good general-purpose extraction solvent.

    • Transfer the solution to a separatory funnel.

  • Acidic Wash to Remove Basic Impurities:

    • Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This step protonates unreacted thioamide and any basic by-products, rendering them water-soluble and facilitating their removal into the aqueous phase.[6]

    • Perform the wash twice to ensure complete removal.

  • Basic Wash to Remove Acidic Impurities:

    • Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[5][6] This will neutralize any residual acid from the previous step and remove any acidic by-products. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated if bicarbonate is used.

    • Repeat this wash until no more gas evolves.

  • Water and Brine Washes:

    • Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

    • Finally, wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and reduces the solubility of the organic product in the aqueous phase, thereby increasing the yield in the organic layer.[5]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Issue 2: Persistent Colored Impurities

Q: My product is a dark oil or a discolored solid, even after initial extraction. What are these colored impurities and how can I remove them?

A: Colored impurities often arise from polymerization of starting materials or the formation of high molecular weight by-products. Activated carbon treatment or chromatography are effective for their removal.

Protocol for Decolorization:
  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol).

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Stir the mixture at room temperature for 15-30 minutes. Overheating or prolonged treatment can lead to product adsorption on the carbon.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Concentrate the filtrate to recover the decolorized product.

  • Silica Gel Chromatography:

    • If color persists, column chromatography is a highly effective purification method.[7]

    • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a column.

    • The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

    • The column is then eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[5][8] The less polar product will elute before the more polar colored impurities.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

Issue 3: Difficulty in Achieving High Purity (>98%) for Analytical or Pharmaceutical Use

Q: Standard work-up procedures are not yielding a product of sufficient purity for my application. What advanced purification techniques can I employ?

A: For achieving high purity, recrystallization or fractional distillation (if the product is a liquid) are the preferred methods.

Recrystallization Protocol for Solid Products:

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound and its impurities in a particular solvent at different temperatures.[9]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

    • Not react with the compound.

    • Dissolve impurities well at all temperatures or not at all.

    • Have a relatively low boiling point for easy removal.

    • Commonly used solvents for thiazole derivatives include ethanol, methanol, hexane, or mixtures like ethanol/water.[8][9]

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

    • Dry the crystals under vacuum to remove any residual solvent.

Fractional Distillation for Liquid Products:

If this compound is obtained as an oil, fractional distillation under reduced pressure can be used for purification, especially to separate it from impurities with close boiling points.

ParameterRecommended SettingRationale
Pressure High Vacuum (<1 mmHg)Lowers the boiling point to prevent thermal decomposition.
Column Vigreux or packed columnProvides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
Heating Oil bath with magnetic stirringEnsures even heating and prevents bumping.
Collection Collect fractions over a narrow temperature rangeEnsures the collection of a pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound? A1: Pure this compound is typically a colorless to pale yellow liquid or a low-melting solid.[10] Significant color indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of my product? A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.[8]

  • ¹H NMR and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for separating and identifying volatile and non-volatile impurities, respectively.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often used to determine purity levels for pharmaceutical applications.[11]

Q3: Can I use water in my work-up if my product is an ester? I'm concerned about hydrolysis. A3: While esters can be hydrolyzed under acidic or basic conditions, the risk is minimal during a standard aqueous work-up at room temperature, especially if the exposure time is kept short.[7] Using dilute acids and bases and working quickly will minimize any potential hydrolysis. It is generally advisable to perform the work-up without unnecessary delays.

Q4: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this? A4: Emulsions are common and can be resolved by:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Allowing the mixture to stand for a longer period.

  • Filtering the mixture through a pad of celite.

  • In some cases, adding a small amount of a different organic solvent can help break the emulsion.

Visualizing the Workflow

A clear understanding of the purification workflow is crucial for success.

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Final Purification CrudeProduct Crude this compound (with impurities) SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) CrudeProduct->SolventExtraction AcidWash Acid Wash (e.g., 1M HCl) SolventExtraction->AcidWash BaseWash Base Wash (e.g., sat. NaHCO₃) AcidWash->BaseWash BrineWash Brine Wash BaseWash->BrineWash Drying Drying (e.g., Na₂SO₄) BrineWash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography If colored or complex mixture Recrystallization Recrystallization Concentration->Recrystallization If solid Distillation Fractional Distillation Concentration->Distillation If liquid PureProduct Pure Product (>98%) Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct

Caption: General workflow for the purification of this compound.

References

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):943-949. Available at: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: [Link]

  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Google Patents. US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ChemBK. Ethyl 4-methylthiazole-2-carboxylate. Available at: [Link]

  • Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Google Patents. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1234. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

Validation & Comparative

validation of HPLC method for ethyl 4-ethylthiazole-2-carboxylate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of an HPLC Method for Ethyl 4-ethylthiazole-2-carboxylate Analysis

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. The purity and potency of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a key building block in the synthesis of various therapeutic agents, must be ascertained with the highest degree of confidence.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, prized for its high resolution, sensitivity, and quantitative accuracy.

However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[2] This guide provides a comprehensive, experience-driven framework for the validation of a reversed-phase HPLC method for the analysis of this compound. Moving beyond a simple checklist, we will explore the causality behind each experimental choice, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This document is structured not as a rigid template, but as a logical workflow that mirrors the scientific process—from establishing a robust analytical method to rigorously challenging its performance and comparing it against viable alternatives.

Foundational Principles and Proposed Analytical Method

Before embarking on validation, a suitable HPLC method must be developed. Based on the physicochemical properties of this compound and established practices for similar thiazole derivatives, a reversed-phase HPLC method is proposed.[1][6] Reversed-phase chromatography is selected due to the compound's moderate polarity, making it well-suited for retention and separation on a non-polar C18 stationary phase.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining and separating moderately polar to non-polar analytes. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape and lower UV cutoff. Water is the aqueous component. Formic acid is added to control the pH and suppress the ionization of any acidic impurities, leading to sharper, more symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 265 nmThe thiazole ring provides strong UV absorbance. The specific wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Standard Concentration ~0.5 mg/mL in mobile phaseA concentration that provides a strong detector response well above the noise level.

The Validation Workflow: A Parameter-by-Parameter Protocol

Method validation is not a single event but a holistic process. The following sections detail the experimental protocols for each critical validation parameter as stipulated by ICH Q2(R2) guidelines.[3][4][7]

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_conclusion Phase 3: Documentation VP Validation Protocol SS System Suitability (Pre-validation Check) VP->SS Defines Criteria Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin VR Validation Report Spec->VR Acc Accuracy Lin->Acc Lin->VR Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->VR LoQ LOD / LOQ Prec->LoQ Prec->VR Rob Robustness LoQ->Rob LoQ->VR Rob->VR Lifecycle Method Lifecycle Management VR->Lifecycle

Caption: High-level workflow for HPLC method validation.

System Suitability

Causality: Before any validation experiments, we must confirm that the chromatographic system itself is performing adequately. This is not a validation parameter per se, but a prerequisite to ensure the validity of the results generated on a given day.[8]

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance indicators from the resulting chromatograms.

Acceptance Criteria:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (placebo).[8][9] This ensures that the signal measured is only from our compound of interest.

Experimental Protocol:

  • Placebo Analysis: Prepare a solution containing all formulation excipients (if applicable) without the active ingredient. Inject and verify that no peaks interfere with the retention time of this compound.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration. For impurity quantification, the range would need to cover from the reporting threshold up to a higher level.[11]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The plot should be visually linear.

  • The y-intercept should be close to zero.

Table 2: Example Linearity Data

Concentration (% of Target)Concentration (mg/mL)Mean Peak Area (n=3)
80%0.40810,500
90%0.45912,100
100%0.501,015,000
110%0.551,118,200
120%0.601,221,500
Result r² = 0.9998 Pass
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated.[8][9]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% at each concentration level.

  • %RSD of Recovery: Should be within acceptable limits (e.g., ≤ 2.0%).

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare a minimum of six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies using statistical tests (e.g., F-test) to assess the impact of these variations.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[12] These are critical for impurity analysis but less so for the assay of the main component.

Experimental Protocol (Signal-to-Noise Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • The LOQ should be confirmed by injecting samples at this concentration and demonstrating acceptable precision (%RSD typically ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9][10] This is typically evaluated during method development but is a key part of validation.

Experimental Protocol:

  • Vary key chromatographic parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not deviate significantly from the nominal conditions.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, it is essential for a modern laboratory to understand its performance in the context of other available technologies. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) offer different capabilities.

Parameter_Relationships cluster_core Core Quantitative Parameters cluster_limit Limit Tests cluster_qualitative Qualitative & System Health Range Range Linearity Linearity Range->Linearity Defines Accuracy Accuracy Range->Accuracy Defines Precision Precision Range->Precision Defines LOQ LOQ Accuracy->LOQ Determines Acceptability Precision->LOQ Determines Acceptability LOD LOD LOQ->LOD > Specificity Specificity Specificity->Accuracy Ensures Validity Specificity->Precision Ensures Validity Robustness Robustness

Caption: Interrelationship of key HPLC validation parameters.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi).[13] This leads to significant performance gains.

  • Advantages:

    • Faster Analysis: Run times can be reduced by a factor of 5-10, dramatically increasing throughput.[14][15]

    • Improved Resolution: The higher efficiency of smaller particles leads to sharper peaks and better separation of closely eluting impurities.

    • Higher Sensitivity: Narrower peaks result in a greater peak height for a given mass, improving detection limits.[13][15]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener analytical footprint.[16]

  • Disadvantages:

    • Higher Cost: UPLC systems have a significantly higher initial capital cost compared to conventional HPLC systems.[14]

    • Method Transfer Challenges: Methods developed on HPLC may not be directly transferable to UPLC without re-development and re-validation.

Gas Chromatography (GC)

GC is a powerful technique that separates compounds based on their volatility in the gas phase. For a compound like this compound, which is a semi-volatile liquid, GC is a viable alternative.[17] For less volatile related compounds, derivatization might be necessary to increase volatility.[18][19][20]

  • Advantages:

    • High Efficiency: Capillary GC columns can provide extremely high resolution, superior to standard HPLC.

    • Sensitive Detectors: Detectors like Flame Ionization Detector (FID) offer robust quantification, while Mass Spectrometry (MS) provides definitive identification.

    • No Liquid Mobile Phase: Eliminates the cost and disposal issues associated with large volumes of organic solvents.

  • Disadvantages:

    • Analyte Volatility Required: The primary limitation is that the analyte must be thermally stable and sufficiently volatile to be analyzed in the gas phase.

    • Potential for Degradation: Thermally labile compounds can degrade in the high-temperature injector port or column.

    • Derivatization: If required, the derivatization step adds complexity, time, and a potential source of error to the analytical procedure.

Table 3: Performance Comparison of Analytical Techniques

ParameterValidated HPLCUPLC (Projected)GC-FID (Projected)
Analysis Time 10-15 minutes1-3 minutes5-10 minutes
Resolution GoodExcellentExcellent
Sensitivity (LOQ) Good (ng level)Excellent (sub-ng level)Good to Excellent (pg-ng level)
Solvent Consumption High (~1.0 mL/min)Low (~0.3 mL/min)Very Low (carrier gas only)
Instrumentation Cost ModerateHighModerate
Primary Limitation Slower analysis timeHigh initial costRequires analyte volatility
Best Suited For Routine QC, stability testingHigh-throughput screening, complex impurity profilingVolatile compound analysis, orthogonal method for purity confirmation

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. The HPLC method detailed and validated in this guide provides a robust, reliable, and precise system for the quantitative analysis of this compound. The experimental protocols and acceptance criteria are firmly rooted in the authoritative guidelines of the ICH, ensuring regulatory compliance and scientific integrity.[3][4]

While the validated HPLC method is fit for its intended purpose in a standard quality control environment, a comparative analysis reveals the distinct advantages of alternative technologies. UPLC offers a clear pathway to enhanced throughput and sensitivity, making it ideal for high-demand research and development settings.[15] Gas Chromatography provides a powerful orthogonal technique, particularly when coupled with mass spectrometry, for definitive purity confirmation.

The choice of analytical technology is ultimately a strategic one, balancing performance requirements with operational constraints. By understanding the principles of method validation and the comparative strengths of different techniques, researchers and drug development professionals can ensure that their analytical data is not only accurate but also generated in the most efficient and effective manner possible.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks.
  • UPLC vs HPLC: wh
  • Difference Between HPLC and UPLC. Aral Research.
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Understanding ICH Q2(R2)
  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. PubMed.
  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry.
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
  • Development and Validation of a Precise LC Method for the Determination of Drug Release during Dissolution profile in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research.
  • Ethyl 4-methylthiazole-2-carboxyl
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Acids: Derivatiz

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comparing the efficacy of different synthetic routes to ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-Ethylthiazole-2-carboxylate

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds. Its presence in pharmaceuticals, agrochemicals, and functional materials underscores the enduring importance of efficient and scalable synthetic access to its derivatives. This compound, in particular, serves as a versatile building block, enabling the introduction of a substituted thiazole moiety into more complex molecular frameworks. The strategic placement of the ethyl group at the C4 position and the ethyl carboxylate at the C2 position offers multiple points for further chemical elaboration.

This guide will dissect and compare the most prevalent synthetic strategies for this target molecule, with a focus on the classic Hantzsch thiazole synthesis and its modern variations. We will delve into the mechanistic underpinnings of each route, providing a rationale for the selection of reagents and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed, validated protocols are provided to ensure reproducibility.

Comparison of Synthetic Routes

The synthesis of this compound and its analogs primarily revolves around the construction of the thiazole ring. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we compare the traditional Hantzsch synthesis with a notable one-pot modification.

Parameter Route 1: Classical Hantzsch Thiazole Synthesis Route 2: One-Pot Hantzsch Synthesis
Starting Materials Ethyl thiooxamate, 1-bromo-2-butanoneEthyl acetoacetate, N-bromosuccinimide (NBS), Thiourea
Key Transformation Condensation of a thioamide with an α-haloketoneIn situ generation of α-haloketone followed by condensation
Reaction Steps Typically a two-step process (synthesis of thioamide and α-haloketone may be separate)Single operational step
Reaction Conditions Reflux in ethanol for several hoursRoom temperature bromination followed by heating
Reported Yield High (specific data for the target molecule is not readily available in literature, but analogous reactions report high yields)72% for a closely related analog (ethyl 2-amino-4-methylthiazole-5-carboxylate)[1]
Advantages Robust and well-established method, generally high yielding.Procedurally simpler, avoids isolation of lachrymatory α-haloketone intermediates.[1]
Disadvantages May require the synthesis and handling of unstable or hazardous intermediates (α-haloketones).The scope for the 2-substituent is limited to an amino group when using thiourea.
Scalability Generally scalable, though handling of intermediates can be a concern.Potentially more amenable to large-scale synthesis due to the one-pot nature.

Route 1: The Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[2] It involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, this would involve the reaction of ethyl thiooxamate with 1-bromo-2-butanone.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. The driving force for the final dehydration step is the formation of a stable aromatic system.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Ethyl Thiooxamate Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone 1-Bromo-2-butanone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol (Adapted from analogous syntheses)

Materials:

  • Ethyl thiooxamate

  • 1-Bromo-2-butanone

  • Ethanol, absolute

  • Sodium bicarbonate, saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.

  • Add 1-bromo-2-butanone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Route 2: One-Pot Hantzsch Synthesis

Mechanistic Rationale

This one-pot approach combines two key transformations. First, the enol form of the β-ketoester (ethyl acetoacetate) reacts with NBS to generate the α-bromo-β-ketoester. This is immediately followed by the classical Hantzsch condensation with a thioamide (thiourea in the cited example). The overall mechanism for the thiazole ring formation remains the same as in the classical route. The key advantage lies in the telescoping of the reaction sequence, which improves operational efficiency and safety.

One_Pot_Hantzsch Start Ethyl Acetoacetate + NBS + Thiourea Step1 In situ Bromination Start->Step1 Intermediate α-Bromo-β-ketoester (not isolated) Step1->Intermediate Step2 Hantzsch Condensation Intermediate->Step2 Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Step2->Product

Caption: Workflow for the One-Pot Hantzsch Synthesis.

Experimental Protocol (Adapted from Meng et al., 2014)[1]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl acetoacetate (1.0 eq) in water and THF at 0°C, add NBS (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Add thiourea (1.0 eq) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble material.

  • To the filtrate, add ammonia solution.

  • Stir the resulting mixture at room temperature for 10 minutes, during which a yellow precipitate should form.

  • Filter the precipitate and wash with water.

  • Recrystallize the solid from ethyl acetate to yield the pure product.

Alternative Synthetic Strategies

While the Hantzsch synthesis is the most common route, other methods for thiazole synthesis exist, although they are less frequently applied for this specific substitution pattern.

  • Cook-Heilbron Thiazole Synthesis: This method is primarily used for the synthesis of 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or dithioacids.[3] Adapting this for this compound would require significant modification and is not a common approach.

  • Robinson-Gabriel Synthesis: This is a classical method for the synthesis of oxazoles from 2-acylaminoketones. While there are reports of its adaptation for thiazole synthesis, it is not a primary route for the target molecule.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis, in both its classical and one-pot variations, remains the most effective and versatile method for the preparation of this compound and its analogs. The choice between the two will largely depend on the specific laboratory capabilities, scale, and safety considerations. The one-pot procedure offers significant advantages in terms of operational simplicity and safety, making it an attractive option for many applications.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems for thiazole synthesis, potentially utilizing greener solvents and milder reaction conditions. The exploration of flow chemistry for the continuous production of such important heterocyclic building blocks also represents a promising avenue for future investigation.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]

  • Schraufstatter, E., & Gönnert, R. (1954). Thiazole und Thiazoline, II. Mitteil.: Eine neue Synthese von Thiazolen. Chemische Berichte, 87(5), 679-684. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

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Navigating the Therapeutic Potential: A Comparative Analysis of Ethyl 4-Ethylthiazole-2-carboxylate and Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of drug discovery, the thiazole scaffold remains a cornerstone of medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] This guide offers a comparative analysis of the potential biological activities of ethyl 4-ethylthiazole-2-carboxylate against established standard drugs. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related thiazole derivatives to provide a scientifically grounded perspective on its potential therapeutic applications.

We will explore the plausible anti-inflammatory, antioxidant, and antimicrobial properties of this compound, drawing parallels with the known efficacy of standard therapeutic agents. This guide is intended to serve as a valuable resource for researchers, providing a rationale for further investigation and outlining robust experimental protocols to empirically validate these hypotheses.

Unveiling the Therapeutic Promise: Inferred Activities and Comparative Landscape

The thiazole nucleus is a privileged structure in medicinal chemistry, present in a variety of FDA-approved drugs.[2] Derivatives of thiazole have been reported to exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[3][4] Based on the extensive body of research on analogous compounds, we can infer the potential biological profile of this compound and identify relevant standard drugs for comparison.

Potential Anti-Inflammatory Activity

Thiazole derivatives have shown significant promise as anti-inflammatory agents.[5] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain thiazole-containing compounds have been found to exhibit notable anti-inflammatory effects in both in-vitro and in-vivo models.[6]

Comparative Framework:

To contextualize the potential anti-inflammatory efficacy of this compound, a comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) is pertinent.

Compound/DrugTarget/Mechanism of Action (Typical)Therapeutic Use
This compound (Hypothesized) Potential inhibition of inflammatory mediatorsAnti-inflammatory
Diclofenac Sodium Non-selective COX inhibitorPain and inflammation relief
Nimesulide Preferential COX-2 inhibitorAcute pain and inflammation
Potential Antioxidant Activity

The thiazole ring can act as an electron donor, and derivatives have been investigated for their ability to scavenge free radicals, a key factor in mitigating oxidative stress-related diseases.[7] The antioxidant potential of thiazole derivatives has been demonstrated in various assays, where they exhibit significant radical scavenging activity.[8]

Comparative Framework:

The antioxidant capacity of this compound can be benchmarked against standard antioxidants.

Compound/DrugAntioxidant MechanismPrimary Application
This compound (Hypothesized) Potential radical scavenging activityAntioxidant
Trolox Water-soluble analog of vitamin E, potent radical scavengerStandard antioxidant in in-vitro assays
Ascorbic Acid (Vitamin C) Electron donor, scavenges a wide range of reactive oxygen speciesDietary supplement, antioxidant
Potential Antimicrobial Activity

The thiazole moiety is a key component of many antimicrobial agents.[2][9] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. The presence of the sulfur and nitrogen atoms in the thiazole ring is thought to be crucial for their antimicrobial action.[4]

Comparative Framework:

A comparative assessment of the potential antimicrobial spectrum of this compound would involve standard antibacterial and antifungal drugs.

Compound/DrugSpectrum of ActivityMechanism of Action (Typical)
This compound (Hypothesized) Potential antibacterial and antifungal activityTo be determined
Chloramphenicol Broad-spectrum antibacterialInhibits protein synthesis
Fluconazole AntifungalInhibits ergosterol synthesis
Gentamicin Broad-spectrum antibacterial (Gram-negative)Inhibits protein synthesis

Foundational Experimental Protocols: A Guide to Validation

To empirically assess the biological activities of this compound, standardized and validated in-vitro assays are essential. The following protocols provide a robust framework for such investigations. The choice of these specific protocols is based on their widespread use, reliability, and the ability to provide quantifiable and comparable data.

Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological evaluation of this compound.

Protocol 1: In-Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)

This assay is a well-established method for screening anti-inflammatory activity. The principle lies in the ability of anti-inflammatory compounds to prevent the denaturation of proteins when subjected to heat.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

    • Prepare stock solutions of this compound and the standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.45 mL of the BSA solution with 0.05 mL of the test compound solution (or standard drug solution).

    • For the control, mix 0.45 mL of BSA solution with 0.05 mL of the solvent.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula:

    • The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage inhibition against the concentration of the test compound.

Protocol 2: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[10] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of an antioxidant.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of this compound and the standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol. Prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution (or standard) to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows:

Protocol 3: In-Vitro Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][7]The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism. [7] Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Dilutions:

    • In a 96-well microplate, perform serial two-fold dilutions of this compound and the standard antimicrobial drugs (e.g., Chloramphenicol, Gentamicin, Fluconazole) in the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (broth and inoculum without any test compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Concluding Remarks and Future Directions

While the direct biological activity of this compound remains to be definitively established, the wealth of data on structurally similar thiazole derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antimicrobial agent. The comparative frameworks and detailed experimental protocols outlined in this guide offer a clear pathway for researchers to systematically evaluate its therapeutic potential.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the described in-vitro assays to generate empirical data. Positive results from these initial screenings would warrant further investigation into its mechanism of action, in-vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent. The exploration of structure-activity relationships by synthesizing and testing related derivatives could also provide valuable insights for the optimization of its biological activities.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Thiazole Ring- The Antimicrobial, Anti-Inflammatory, and Anticancer Active Scaffold. (2023).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry.
  • Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. (2021).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Asian Journal of Research in Biochemistry.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2024). World Journal of Pharmaceutical Research.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2021). World Journal of Pharmaceutical and Medical Research.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules.
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2024). Molecules.
  • Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2018). Journal of the Serbian Chemical Society.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry.
  • Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida. (2024). Frontiers in Pharmacology.
  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2017). Journal of Traditional and Complementary Medicine.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2024). NC DNA Day Blog.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2017).
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). Applied Sciences.
  • DPPH Radical Scavenging Assay. (2022). MDPI.

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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Ethyl 4-Ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates biological activity, physical properties, and potential for therapeutic application. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of ethyl 4-ethylthiazole-2-carboxylate, a heterocyclic compound of interest, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, from crystal growth to data analysis, and contrast its capabilities with other common spectroscopic techniques.

The Imperative of Structural Accuracy

The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1][2] The seemingly subtle placement of substituents on this heterocyclic ring can dramatically alter a compound's interaction with biological targets. For this compound, an unambiguous assignment of the ethyl group at the C4 position and the carboxylate at C2 is paramount for understanding its structure-activity relationship (SAR). While spectroscopic methods provide valuable insights, they can sometimes be inconclusive, especially in complex molecular environments. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, offering direct visualization of the atomic arrangement in the solid state.[3][4][5][6]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering.[7] The process relies on the diffraction of X-rays by the electron clouds of the atoms within a single, highly ordered crystal.[7][8]

Experimental Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate crystallization Crystallization synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting High-Quality Single Crystal xray X-ray Diffraction mounting->xray Mounted Crystal solve Structure Solution xray->solve Diffraction Data refine Structure Refinement solve->refine Initial Model validate Validation & Analysis refine->validate Refined Structure

Caption: Experimental workflow for X-ray crystallographic validation.

Step-by-Step Protocol for Crystallographic Analysis

1. Synthesis and Purification: The synthesis of the parent compound, ethyl 2-aminothiazole-4-carboxylate, can be achieved through the reaction of thiourea and ethyl bromopyruvate in ethanol.[9][10] Subsequent modification to introduce the ethyl group at the C4 position would be required, followed by rigorous purification to ensure the homogeneity of the sample for crystallization.

2. Crystal Growth: The Critical Bottleneck Obtaining a high-quality single crystal is often the most challenging step.[3][5] For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.[11] The choice of solvent is critical and can influence crystal quality.[11]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent.[11][12] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[12]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[13]

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation Gradual removal of solvent to increase solute concentration.[11]Simple setup, effective for many compounds.Can lead to rapid crystal growth and lower quality crystals.
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase to reduce solubility.[11][12]Excellent control over crystallization rate, good for small sample quantities.[11]Requires a binary solvent system with appropriate volatility.
Cooling Decreasing the temperature of a saturated solution to lower solubility.[13]Good control over the rate of crystallization.Requires the compound to have a significant temperature-dependent solubility.

3. Crystal Selection and Mounting: Under a microscope, a suitable crystal should be selected. Ideal crystals are transparent, have well-defined faces, and are free of cracks or defects.[14] The crystal is then mounted on a goniometer head for data collection.[4]

4. X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[7][8] As the crystal is rotated, a diffraction pattern is collected by a detector.[8]

5. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[4][8] Computational software is used to solve the phase problem and generate an initial electron density map, from which a molecular model is built and refined.[15]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides definitive structural data, other spectroscopic techniques offer complementary and often more readily accessible information.

Table 2: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations for this compound
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[7][8]Unambiguous structure determination, absolute configuration.[3][5]Requires a high-quality single crystal, which can be difficult to obtain.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei.[16][17][18]Excellent for determining the carbon-hydrogen framework in solution.May not definitively distinguish between certain isomers without complex 2D experiments; provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[1][19]High sensitivity, provides molecular formula.Does not provide information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.[1][17]Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.
In-depth Comparison:
  • NMR Spectroscopy: For this compound, ¹H NMR would show distinct signals for the two ethyl groups and the thiazole proton. ¹³C NMR would confirm the number of unique carbon atoms.[15] While 2D NMR techniques like COSY and HMBC can establish connectivity, subtle differences in chemical shifts might make the unambiguous assignment of the ethyl group to C4 versus another position challenging without a reference standard.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula of C₈H₁₁NO₂S. The fragmentation pattern could offer clues about the structure, but it would not provide a definitive confirmation of the substituent positions.[19]

  • Infrared Spectroscopy: IR spectroscopy would identify the presence of the ester carbonyl group and the aromatic thiazole ring.[1][17] However, it cannot differentiate between isomers.

Conclusion: The Synergy of Techniques for Absolute Confidence

While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for routine characterization, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structural validation of novel compounds like this compound.[3][5][6] The detailed three-dimensional information it provides is crucial for understanding the molecule's properties and for rational drug design. In an ideal workflow, spectroscopic methods are used for initial characterization and purity assessment, with X-ray crystallography providing the final, definitive structural proof. This integrated approach ensures the highest level of scientific rigor and confidence in the reported structure.

References

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole ring is a privileged scaffold, forming the core of numerous pharmaceuticals. The incorporation of an ester functionality further enhances the chemical diversity and biological activity of these compounds. A thorough and unambiguous characterization of these molecules is paramount, and for this, a multi-pronged spectroscopic approach is indispensable. This guide provides an in-depth comparative analysis of the spectroscopic data for different thiazole esters, moving beyond a mere listing of data to explain the underlying principles and experimental rationale.

The Central Role of Spectroscopy in Thiazole Ester Characterization

The precise arrangement of atoms and the electronic landscape of a molecule are encoded in its interaction with electromagnetic radiation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of this molecular puzzle. For thiazole esters, these techniques are not just for routine characterization but are powerful tools for elucidating subtle structural and electronic differences that can significantly impact biological activity.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

A robust spectroscopic analysis begins with a well-defined experimental plan. The following workflow outlines the key stages, from the synthesis of a representative thiazole ester to its comprehensive spectroscopic characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants (e.g., Thioamide, α-haloketone) reaction Hantzsch Thiazole Synthesis start->reaction workup Reaction Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Pure Thiazole Ester workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight & Fragmentation interpretation Comparative Data Analysis & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: A typical experimental workflow for the synthesis and spectroscopic analysis of a thiazole ester.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a classic Hantzsch thiazole synthesis, a common method for preparing substituted thiazoles.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

General ¹H NMR Characteristics of Thiazole Esters

The aromatic protons of the thiazole ring typically resonate in the downfield region (7.0-9.0 ppm) due to the ring's aromaticity.[1] The exact chemical shift is influenced by the substitution pattern. For instance, the proton at the C2 position is generally the most deshielded.[2][3] The protons of the ester group will also give characteristic signals, with the α-protons of the alcohol moiety appearing around 4.0-4.5 ppm for an ethyl ester.

General ¹³C NMR Characteristics of Thiazole Esters

The carbon atoms of the thiazole ring typically resonate between 110 and 170 ppm.[4][5] The C2 carbon is often the most downfield-shifted carbon due to its position between two heteroatoms. The carbonyl carbon of the ester group is also a key diagnostic signal, typically appearing in the range of 160-175 ppm.

Comparative NMR Data for Representative Thiazole Esters

The following table summarizes the ¹H and ¹³C NMR data for two different thiazole esters, highlighting the influence of substituents on the chemical shifts.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-amino-4-methylthiazole-5-carboxylate H (CH₃): ~2.4-2.5 H (OCH₂CH₃): ~4.2-4.3 (q) H (OCH₂CH₃): ~1.3-1.4 (t) H (NH₂): ~7.5 (br s)C (C=O): ~162 C (C2): ~168 C (C4): ~148 C (C5): ~115 C (CH₃): ~17 C (OCH₂CH₃): ~60 C (OCH₂CH₃): ~14
Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate [6]

H (Phenyl): ~7.4-8.2 (m) H (OCH₂CH₃): ~4.4 (q) H (OCH₂CH₃): ~1.4 (t)C (C=O): ~160 C (C2): ~170 C (C4): ~145 (q, J ≈ 35 Hz) C (C5): ~120 C (CF₃): ~122 (q, J ≈ 270 Hz) C (Phenyl): ~128-132 C (OCH₂CH₃): ~62 C (OCH₂CH₃): ~14

Causality behind the Chemical Shifts:

  • The electron-donating amino group in the first example shields the thiazole ring, leading to slightly upfield shifts compared to a non-substituted thiazole.

  • In the second example, the electron-withdrawing trifluoromethyl group at C4 causes a significant downfield shift for the C4 carbon and introduces characteristic quartet splitting in the ¹³C NMR spectrum due to coupling with the fluorine atoms. The phenyl group at C2 also influences the electronic environment of the thiazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups.

Characteristic IR Absorptions for Thiazole Esters

The IR spectra of thiazole esters will exhibit characteristic absorption bands for both the thiazole ring and the ester functionality.[7][8][9]

  • Thiazole Ring Vibrations:

    • C=N stretching: ~1630-1590 cm⁻¹

    • C=C stretching (ring skeletal vibrations): ~1570-1470 cm⁻¹[2]

    • C-S stretching: ~750-650 cm⁻¹[2]

  • Ester Functional Group:

    • C=O stretching: A strong absorption band typically in the range of 1735-1750 cm⁻¹ for saturated esters. Conjugation with the thiazole ring can lower this frequency to ~1710-1730 cm⁻¹.

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)
Ethyl 2-amino-4-methylthiazole-5-carboxylate ~3400-3200 (N-H stretching) ~1715 (C=O stretching) ~1620 (C=N stretching) ~1550 (ring vibrations)
Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate [6]~1725 (C=O stretching) ~1610 (C=N stretching) ~1540 (ring vibrations) ~1300-1100 (C-F stretching)

Interpretation of Vibrational Frequencies:

  • The position of the C=O stretching frequency provides information about the electronic environment of the ester. Conjugation with the thiazole ring in the 2-amino derivative lowers the frequency compared to a typical saturated ester.

  • The presence of strong C-F stretching bands in the second example is a clear indicator of the trifluoromethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

General Fragmentation Patterns of Thiazole Esters

Thiazole derivatives generally show an abundant molecular ion peak (M⁺).[10] The fragmentation patterns are often specific and can aid in structure elucidation.[11][12] Common fragmentation pathways for thiazole esters include:

  • Loss of the alkoxy group from the ester (e.g., -OCH₂CH₃).

  • Decarboxylation (loss of CO₂).

  • Cleavage of the thiazole ring.

MS Fragmentation M [M]⁺˙ M_OR [M - OR]⁺ M->M_OR - OR M_COOR [M - COOR]⁺ M->M_COOR - COOR Ring_Frag Ring Fragments M->Ring_Frag Ring Cleavage

Caption: Common fragmentation pathways for thiazole esters in mass spectrometry.

Comparative Mass Spectral Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 2-amino-4-methylthiazole-5-carboxylate 186141 ([M - OCH₂CH₃]⁺), 113 ([M - COOCH₂CH₃]⁺)
Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate 299254 ([M - OCH₂CH₃]⁺), 226 ([M - COOCH₂CH₃]⁺)

Analysis of Fragmentation:

The fragmentation patterns are consistent with the proposed structures. The initial loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters. Subsequent loss of the entire ester group is also frequently observed.

Conclusion

The comprehensive spectroscopic analysis of thiazole esters requires a synergistic application of NMR, IR, and mass spectrometry. Each technique provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecular structure and provides insights into the electronic properties of the molecule. This guide has provided a framework for the comparative analysis of spectroscopic data for different thiazole esters, emphasizing the importance of understanding the underlying principles that govern the observed spectral features. By following a systematic workflow and carefully interpreting the data from each technique, researchers can confidently characterize these important heterocyclic compounds.

References

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A Researcher's Guide to the In Vitro and In Vivo Validation of Ethyl 4-Ethylthiazole-2-Carboxylate Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] This guide provides a comprehensive technical overview of the preclinical validation pathway for a promising class of compounds: ethyl 4-ethylthiazole-2-carboxylate derivatives. We will delve into the critical in vitro and in vivo methodologies required to rigorously assess their therapeutic potential, comparing their performance with established anticancer agents and providing the scientific rationale behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel therapeutic candidates.

The Therapeutic Promise of Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][5] Several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, underscoring its clinical significance.[6] Derivatives of this compound are of particular interest due to their synthetic tractability and the potential for diverse functionalization at various positions on the thiazole ring, allowing for the fine-tuning of their biological activity.

The anticancer potential of thiazole derivatives often stems from their ability to interact with key cellular targets involved in cancer progression. One of the well-documented mechanisms is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7][8] By binding to the colchicine site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9][10] Another significant mechanism of action for some thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11][12]

This guide will walk through the essential experimental framework to validate the therapeutic potential of novel this compound derivatives, from initial cell-based cytotoxicity screening to more complex in vivo tumor growth inhibition studies.

Part 1: In Vitro Validation: The Foundation of Efficacy

The initial phase of preclinical validation relies on a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the candidate compounds on cancer cells. These assays provide the first indication of a compound's potential as a therapeutic agent and are crucial for selecting promising candidates for further development.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds (e.g., Doxorubicin, Sorafenib) in culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, compared to standard chemotherapeutic agents.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Derivative 1 5.28.112.5
Derivative 2 2.84.57.9
Derivative 3 15.621.330.1
Doxorubicin 0.45 - 2.50[1][16]0.45 - 12.18[1][16]>20[1]
Sorafenib Not typically tested3.31 - 11.03Not typically tested

Note: The IC50 values for Doxorubicin and Sorafenib are sourced from the literature and can vary depending on the specific experimental conditions.

Long-Term Survival and Proliferative Capacity: The Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is a stringent test of a compound's long-term efficacy and its ability to eradicate the clonogenic population within a tumor, which is often enriched in cancer stem cells.

  • Cell Seeding: Plate a low number of single cells (e.g., 200-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Part 2: In Vivo Validation: Assessing Therapeutic Potential in a Living System

Promising candidates from in vitro screening must be validated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system. The subcutaneous xenograft mouse model is a widely used preclinical model for this purpose.[11]

Tumor Growth Inhibition in Xenograft Models

In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivatives and control drugs (e.g., vehicle, standard-of-care agent) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length × width²) / 2.

  • Monitoring and Endpoint: Monitor the body weight and general health of the mice throughout the study. The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement 2-3 times/week monitoring Health Monitoring treatment->monitoring Daily endpoint Study Endpoint measurement->endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

In vivo xenograft model workflow.

Part 3: Mechanistic Insights and Comparative Analysis

A thorough validation of a novel therapeutic candidate requires not only demonstrating its efficacy but also understanding its mechanism of action and how it compares to existing therapies.

Elucidating the Mechanism of Action: Tubulin Polymerization Inhibition

As previously mentioned, a key mechanism for many anticancer thiazole derivatives is the disruption of microtubule dynamics.

tubulin_inhibition cluster_pathway Microtubule Dynamics and Cell Cycle tubulin α/β-Tubulin Heterodimers microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitosis Mitosis spindle->mitosis proliferation Cell Proliferation mitosis->proliferation thiazole Ethyl 4-ethylthiazole-2- carboxylate Derivative thiazole->microtubule Inhibits

Inhibition of tubulin polymerization by thiazole derivatives.

Comparative Analysis with Alternative Therapies

To establish the therapeutic potential of this compound derivatives, it is essential to compare their performance against standard-of-care agents.

  • Doxorubicin: A conventional chemotherapeutic agent that acts as a topoisomerase II inhibitor, inducing DNA damage and apoptosis. It is known for its broad-spectrum activity but also for significant side effects.[16]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFR and PDGFR. It represents a more targeted therapeutic approach.

The ideal this compound derivative would exhibit high potency against a range of cancer cell lines, a favorable safety profile (i.e., a large therapeutic window), and a distinct mechanism of action that could potentially overcome resistance to existing therapies.

Conclusion and Future Directions

The preclinical validation of this compound derivatives requires a systematic and rigorous approach, encompassing a range of in vitro and in vivo studies. This guide has outlined the fundamental experimental workflows and provided a framework for the comparative analysis of these promising compounds. The data generated from these studies will be instrumental in identifying lead candidates with the potential for further development into novel and effective anticancer therapies. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring combination therapies to maximize their therapeutic impact.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 4-Ethylthiazole-2-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural outline for the cross-validation of analytical methods for the quantification of ethyl 4-ethylthiazole-2-carboxylate, a critical process in drug development and quality control. We will explore the nuances of method selection, the rationale behind validation parameter choices, and the practical execution of a cross-validation study, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Cross-Validation in Analytical Method Lifecycles

In the landscape of pharmaceutical analysis, it is not uncommon for a single analyte, such as this compound, to be quantified using different analytical methods or in different laboratories throughout its development lifecycle. This can occur during method transfer, comparison of a new method with a legacy one, or when data from multiple sites must be consolidated. Cross-validation is the empirical process that ensures the equivalency and reliability of data generated across these different analytical scenarios.

The objective is not merely to pass a set of predefined criteria but to robustly demonstrate that the analytical procedures are fit for their intended purpose and that the data generated are comparable, irrespective of the method or location of analysis. This guide will compare two common and powerful techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodologies Under Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of analytes with a UV chromophore. For this compound, the thiazole ring provides sufficient UV absorbance for detection. HPLC-UV is often employed for routine quality control and release testing due to its reliability and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify the analyte at much lower concentrations and with minimal interference from the sample matrix. It is the preferred method for bioanalytical studies, trace-level impurity quantification, and when dealing with complex matrices.

The cross-validation process will determine if the data generated by a sensitive LC-MS/MS method is comparable to that of a more routine HPLC-UV method.

Designing the Cross-Validation Study

A well-designed cross-validation study is underpinned by a clear protocol that outlines the validation parameters, experimental design, and acceptance criteria. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for analytical procedure validation.

Key Validation Parameters for Cross-Validation

The core validation parameters to be assessed during cross-validation include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis and Comparison prep_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) split_samples Split each QC sample into two aliquots prep_samples->split_samples hplc_analysis Analyze one set of aliquots using the validated HPLC-UV method split_samples->hplc_analysis Aliquot Set A lcms_analysis Analyze the second set of aliquots using the validated LC-MS/MS method split_samples->lcms_analysis Aliquot Set B data_collection Collect quantitative data from both methods hplc_analysis->data_collection lcms_analysis->data_collection statistical_analysis Perform statistical analysis (e.g., Bland-Altman plot, t-test) data_collection->statistical_analysis acceptance_criteria Compare results against predefined acceptance criteria statistical_analysis->acceptance_criteria report report acceptance_criteria->report Generate Cross-Validation Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Preparation of Stock and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix (e.g., placebo formulation, biological matrix) with the appropriate working standard solutions.

HPLC-UV Method Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

LC-MS/MS Method Protocol
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard (if used).

Data Comparison and Acceptance Criteria

The data from both methods should be tabulated and statistically analyzed to assess their agreement.

Table 1: Comparative Accuracy and Precision Data
QC LevelNominal Conc. (µg/mL)HPLC-UV Measured Conc. (µg/mL) (Mean ± SD, n=6)HPLC-UV Accuracy (%)HPLC-UV Precision (%RSD)LC-MS/MS Measured Conc. (µg/mL) (Mean ± SD, n=6)LC-MS/MS Accuracy (%)LC-MS/MS Precision (%RSD)
Low1.01.03 ± 0.04103.03.90.98 ± 0.0398.03.1
Medium10.09.85 ± 0.2598.52.510.12 ± 0.18101.21.8
High50.050.75 ± 1.12101.52.249.65 ± 0.8999.31.8

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value.

  • Precision: The relative standard deviation (%RSD) should not exceed 15%.

Table 2: Cross-Validation Comparison of QC Samples
QC LevelNominal Conc. (µg/mL)HPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% Difference
Low1.01.030.985.0
Medium10.09.8510.12-2.7
High50.050.7549.652.2

Acceptance Criteria for Cross-Validation: The percentage difference between the mean concentrations obtained by the two methods should not exceed 20%.

Concluding Remarks

The cross-validation of analytical methods is a cornerstone of ensuring data integrity and comparability in pharmaceutical development. This guide has outlined a systematic approach to comparing HPLC-UV and LC-MS/MS methods for the quantification of this compound. By adhering to regulatory guidelines and employing rigorous experimental design and data analysis, researchers and scientists can confidently establish the interchangeability of analytical methods, thereby ensuring the consistency and reliability of their data throughout the product lifecycle.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2A Text on Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • Islam, R., & Akhter, M. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Journal of Pharmaceutical and Biomedical Analysis, 241, 115988. [Link]

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  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).

A Technical Guide to the Structure-Activity Relationship of Ethyl 4-Ethylthiazole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class: ethyl 4-ethylthiazole-2-carboxylate derivatives. By synthesizing data from analogous thiazole structures, this document provides a comparative analysis of how subtle molecular modifications can profoundly impact biological efficacy, offering a roadmap for the rational design of novel therapeutic agents.

While direct and extensive research on this compound derivatives is emerging, a wealth of information from closely related analogs, particularly at the 4- and 5-positions of the thiazole ring, allows for the extrapolation of key SAR principles. This guide will focus on the impact of substitutions at the 2- and 4-positions of the thiazole ring and modifications of the carboxylate moiety, with a primary emphasis on antimicrobial and anticancer activities.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses a unique combination of a reactive ester group and a modifiable thiazole core. The ethyl group at the 4-position is a key feature, and understanding its influence in conjunction with various substituents at the 2-position is crucial for optimizing biological activity.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents at the C2 and C4 positions of the thiazole ring.

Substitutions at the C2-Position: A Gateway to Diverse Activities

The 2-position of the thiazole ring is a prime target for chemical modification, often leading to compounds with potent biological activities.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the C2 position is a common strategy in the design of bioactive thiazoles.[2][3] Further substitution on this amino group can fine-tune the compound's properties. For instance, acylation of the 2-amino group has been shown to yield derivatives with significant antimicrobial and anticancer properties.[4]

  • Hydrazinyl Moieties: The incorporation of a hydrazinyl group at the C2-position has been explored, leading to derivatives with notable antioxidant and potential antiviral activities.[5] The electronic and steric properties of the substituent on the hydrazinyl moiety play a critical role in determining the biological outcome.

The Influence of the C4-Substituent: Beyond a Simple Alkyl Group

While this guide focuses on the 4-ethyl derivatives, it is instructive to consider the impact of other substituents at this position to understand the broader SAR context.

  • Alkyl vs. Trifluoromethyl Groups: In a study on ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, replacing a methyl group at the C4-position with a trifluoromethyl group was found to enhance herbicidal activity.[6] This suggests that electron-withdrawing groups at this position can be beneficial for certain biological applications.

Modifications of the Carboxylate Group: Impact on Potency and Selectivity

The ethyl carboxylate at the C2-position is not merely a passive component. Its conversion to other functional groups, such as amides, can dramatically alter the biological profile of the molecule.

  • Carboxamides: The transformation of the C5-carboxylate to a carboxamide has been a successful strategy in developing potent anticancer agents. The nature of the amine used in the amide formation is a critical determinant of cytotoxicity, with substitutions on the phenyl ring of an N-phenyl group playing a key role.[1]

Comparative Biological Activities

The following tables summarize the reported biological activities of various thiazole carboxylate derivatives, providing a basis for comparing the potential of this compound analogs.

Table 1: Antimicrobial Activity of Thiazole Carboxylate Derivatives

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Target Organism(s)Activity (MIC/IC50)Reference
Series 3a-3i, 6a-6c Substituted acetamidoVariousEthyl carboxylateB. subtilis, S. aureus, E. coli, C. albicans, A. flavus, A. nigerModerate to good inhibition[7]
Analog 12f Substituted aminoMethylEthyl carboxylateS. aureus, B. subtilisComparable to ampicillin and gentamicin[4]

Table 2: Anticancer Activity of Thiazole Carboxylate Derivatives

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Cancer Cell Line(s)Activity (IC50/GI50)Reference
Compound 8b 2-chlorophenyl-4-chloro-2-methylphenyl carboxamideA-549, Bel7402, HCT-826.5 µM, 31.2 µM, 29.8 µM[1]
Compound 9b Substituted aminoMethylEthyl carboxylateBroad spectrum (NCI-60 panel)Broad spectrum activity[4]
Compound 14 3-(diethylamino)-propanamidoHEthyl carboxylateRPMI-8226 (Leukemia)0.08 µM (GI50)[8]

Experimental Protocols

The synthesis of this compound derivatives typically follows established synthetic routes for thiazole compounds. Below are generalized protocols for the synthesis of key intermediates and final products.

General Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

A widely used method for the synthesis of the 2-amino-4-methylthiazole-5-carboxylate core is the Hantzsch thiazole synthesis.

Protocol:

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.

  • Add a halogenating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Synthesis of 2-Substituted-amino-4-methylthiazole-5-carboxylate Derivatives

Further modification of the 2-amino group can be achieved through acylation or other coupling reactions.

Protocol for Acylation:

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a dry, aprotic solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[4]

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the key relationships and processes described in this guide.

General SAR of Thiazole Carboxylate Derivatives

SAR_Thiazole_Carboxylate cluster_modifications Structural Modifications cluster_activities Biological Activities Thiazole_Core This compound Core C2_Sub C2-Position (e.g., Amino, Hydrazinyl) Thiazole_Core->C2_Sub C4_Sub C4-Position (Alkyl, CF3) Thiazole_Core->C4_Sub Carboxylate_Mod C2-Carboxylate (Amide formation) Thiazole_Core->Carboxylate_Mod Antimicrobial Antimicrobial C2_Sub->Antimicrobial Anticancer Anticancer C2_Sub->Anticancer Herbicidal Herbicidal C4_Sub->Herbicidal Carboxylate_Mod->Anticancer Synthesis_Workflow Start Ethyl Acetoacetate + Thiourea Hantzsch Hantzsch Synthesis (e.g., with NBS) Start->Hantzsch Intermediate Ethyl 2-Amino-4-methyl- thiazole-5-carboxylate Hantzsch->Intermediate Acylation Acylation (Acyl Chloride/Anhydride) Intermediate->Acylation Final_Product 2-Acylamino Thiazole Derivative Acylation->Final_Product

Caption: General synthetic route to 2-acylamino-thiazole derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives, inferred from analogous compounds, highlights the immense potential of this scaffold in medicinal chemistry. The C2 and C4 positions of the thiazole ring, along with the C2-carboxylate group, are critical handles for modulating biological activity. Future research should focus on a systematic exploration of the chemical space around this specific core, with a particular emphasis on generating a diverse library of derivatives and screening them against a wide range of biological targets. The insights provided in this guide, drawn from the broader family of thiazole carboxylates, offer a solid foundation for these future endeavors.

References

  • Request PDF. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
  • Request PDF. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)
  • Request PDF. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of Ethyl 4-Ethylthiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using the novel compound ethyl 4-ethylthiazole-2-carboxylate as a case study. While this specific molecule is not extensively characterized in existing literature, its thiazole core is a well-established pharmacophore present in numerous approved drugs, suggesting a broad range of potential biological targets.[1][2][3][4] This guide will therefore outline a robust, hypothetical study to assess its binding affinity against two clinically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2) and Aldose Reductase. By comparing its performance against known inhibitors, we will illustrate a best-practice workflow for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Comparative Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[6] However, a docking score in isolation provides limited insight. A comparative approach, wherein the compound of interest is docked alongside known inhibitors (positive controls), is essential for validating the docking protocol and contextualizing the results.[7] This methodology allows for a more reliable assessment of a novel compound's potential efficacy.

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, and it serves as a core scaffold in a variety of medicinally important compounds.[2][3][8] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][9][10] Given the therapeutic importance of this scaffold, we hypothesize that this compound may exhibit inhibitory activity against key cellular targets.

This guide will therefore focus on a hypothetical, yet scientifically rigorous, comparative docking study of this compound against two distinct and well-validated drug targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a prominent target in oncology.[11] Thiazole-containing compounds have been successfully developed as inhibitors of various protein kinases.[2]

  • Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes.[12] The inhibition of aldose reductase is a validated therapeutic strategy, and several inhibitors are known.[12][13][14][15]

By the end of this guide, the reader will have a comprehensive understanding of the principles and practical steps involved in setting up, executing, and interpreting a comparative molecular docking study.

Experimental Design and Workflow

A successful comparative docking study hinges on a well-defined workflow. The following diagram illustrates the key stages of our proposed study, from target selection to data analysis.

docking_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection Target Identification (CDK2 & Aldose Reductase) Ligand_Selection Ligand Selection (Test Compound & Known Inhibitors) Target_Selection->Ligand_Selection Software_Selection Software Selection (AutoDock, GOLD, Glide) Ligand_Selection->Software_Selection Structure_Acquisition Structure Acquisition (Protein Data Bank) Software_Selection->Structure_Acquisition Protein_Prep Protein Preparation Structure_Acquisition->Protein_Prep Ligand_Prep Ligand Preparation Protein_Prep->Ligand_Prep Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Docking_Run Molecular Docking Simulation Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring_Analysis Scoring & Ranking Pose_Analysis->Scoring_Analysis Interaction_Analysis Interaction Analysis Scoring_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Methodologies

This section provides a step-by-step protocol for our hypothetical comparative docking study. We will use AutoDock Vina, a widely used open-source docking program, for this demonstration.

Target and Ligand Selection

Target Proteins:

Target ProteinPDB IDRationale
Cyclin-Dependent Kinase 2 (CDK2)1HCKA well-established cancer target with numerous co-crystallized inhibitors available. Thiazole derivatives have shown activity against kinases.[2][11]
Aldose Reductase2R24A key enzyme in diabetic complications with a well-defined binding pocket.[12][16]

Ligands:

LigandRole2D Structure
This compoundTest Compound(Structure to be generated)
RoscovitineKnown CDK2 Inhibitor(Structure to be generated)
FidarestatKnown Aldose Reductase Inhibitor(Structure to be generated)
Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio

  • Protein and Ligand Preparation: AutoDock Tools (MGLTools)[6]

  • Structure Database: Protein Data Bank (PDB)[16][17][18]

  • Ligand Structure Database: PubChem or ZINC

Step-by-Step Experimental Protocol

Step 1: Protein Preparation [19][20]

  • Download the Protein Structure: Obtain the crystal structures of CDK2 (PDB ID: 1HCK) and Aldose Reductase (PDB ID: 2R24) from the RCSB Protein Data Bank.

  • Clean the PDB File: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Step 2: Ligand Preparation [7][20]

  • Obtain Ligand Structures: Obtain the 3D structures of this compound, Roscovitine, and Fidarestat from a chemical database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign Gasteiger charges to the ligands.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Step 3: Grid Box Generation [20]

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Define the Grid Box: Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

Step 4: Running the Docking Simulation [6]

  • Create a Configuration File: Create a text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

The following diagram illustrates the logical flow of the docking protocol for a single protein-ligand pair.

docking_protocol Start Start Get_Protein Download Protein Structure (PDB) Start->Get_Protein Get_Ligand Obtain Ligand Structure Start->Get_Ligand Clean_Protein Clean Protein (Remove Water, Ligands) Get_Protein->Clean_Protein Prep_Protein Add Hydrogens & Charges Clean_Protein->Prep_Protein Save_Protein Save as PDBQT Prep_Protein->Save_Protein Define_Grid Define Binding Site Grid Box Save_Protein->Define_Grid Prep_Ligand Energy Minimize & Define Torsions Get_Ligand->Prep_Ligand Save_Ligand Save as PDBQT Prep_Ligand->Save_Ligand Save_Ligand->Define_Grid Run_Docking Execute AutoDock Vina Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results End End Analyze_Results->End

Caption: A step-by-step protocol for molecular docking using AutoDock Vina.

Data Analysis and Interpretation

The output of a docking simulation provides a wealth of data. The following sections outline how to analyze and interpret these results in a comparative context.

Docking Score Comparison

The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Hypothetical Docking Results:

LigandTarget ProteinBinding Affinity (kcal/mol)
This compoundCDK2-7.8
Roscovitine (Control)CDK2-9.2
This compoundAldose Reductase-8.5
Fidarestat (Control)Aldose Reductase-9.5

Interpretation:

In this hypothetical scenario, this compound shows a good predicted binding affinity for both targets. While its affinity is slightly lower than the known inhibitors, it is within a comparable range, suggesting it may be a viable candidate for further investigation.

Binding Pose and Interaction Analysis

Beyond the docking score, it is crucial to visually inspect the predicted binding poses and analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Van der Waals Forces: These are weaker, non-specific interactions that are numerous in the binding pocket.

  • Pi-Pi Stacking: Interactions between aromatic rings.

A credible binding pose should exhibit favorable interactions with key amino acid residues in the binding pocket, consistent with the binding modes of known inhibitors.

Protocol Validation: A Self-Validating System

A critical aspect of any docking study is the validation of the chosen protocol.[7] This ensures that the docking software and parameters are capable of accurately reproducing experimentally determined binding modes.

Redocking of the Co-crystallized Ligand:

The most common method for validation is to extract the co-crystallized ligand from the PDB structure, prepare it, and then dock it back into the same protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[21]

Conclusion and Future Directions

This guide has presented a comprehensive, step-by-step framework for conducting a comparative molecular docking study, using this compound as a hypothetical test case. We have detailed the rationale behind a comparative approach, outlined a robust experimental workflow, and provided a detailed protocol for execution and analysis.

The hypothetical results suggest that this compound may be a promising scaffold for the development of inhibitors against both CDK2 and Aldose Reductase. However, it is imperative to remember that molecular docking is a predictive tool. The findings from this or any in silico study must be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of the compound.

Future work should focus on synthesizing this compound and evaluating its inhibitory activity against CDK2 and Aldose Reductase using enzymatic assays. Further optimization of the scaffold through structure-activity relationship (SAR) studies could then be pursued to enhance its potency and selectivity.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • ACS Omega. (2024, April 23). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Retrieved from [Link]

  • PLOS ONE. (2024, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

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  • FABAD Journal of Pharmaceutical Sciences. (2023, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

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  • PubMed. (2014, April 9). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link]

  • PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • RCSB PDB. (2023, December 20). 8FH9: Crystal Structure Of Aldose Reductase (AKR1B1) Complexed With NADP+ And AT-007. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

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  • Moodle@Units. (2016, April 15). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Retrieved from [Link]

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  • MDPI. (n.d.). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of Human Aldose Reductase Enzyme (PDB ID 1IEI). Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 4-ethylthiazole-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance within the laboratory. The protocols described herein are designed as self-validating systems to protect personnel, maintain regulatory compliance, and ensure environmental integrity.

Hazard Profile and Essential Precautions

Understanding the chemical nature of this compound is the foundation of its safe management. While specific data for this exact compound is limited, by analyzing structurally similar thiazole derivatives, such as Ethyl 2-aminothiazole-4-carboxylate, we can infer a reliable hazard profile. Thiazole-based compounds are known skin and eye irritants and can be harmful if ingested or inhaled.[1][2][3][4][5]

The primary risks associated with this compound involve direct contact and inhalation of aerosols or dust. Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Hazard Classification (Inferred)GHS PictogramPrecautionary StatementCausality and Rationale
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowedThe thiazole moiety can interfere with biological processes if ingested. Accidental ingestion is a primary risk during handling.
Skin Irritation (Category 2) GHS07 (Exclamation Mark)H315: Causes skin irritationThe compound can defat and irritate the skin upon contact, leading to dermatitis. Nitrile gloves provide an essential barrier.
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)H319: Causes serious eye irritationDirect contact with the eyes can cause significant, potentially lasting damage. Goggles or a face shield are mandatory.
Respiratory Irritation (Category 3) GHS07 (Exclamation Mark)H335: May cause respiratory irritationInhalation of aerosols or fine powders can irritate the respiratory tract. All handling should occur in a ventilated fume hood.

Immediate Safety Protocol: Before handling, ensure that a Safety Data Sheet (SDS) for a closely related compound is accessible to all personnel.[6] All operations involving the transfer or weighing of this compound must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Wear chemical safety glasses or goggles.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile).[1]

  • Body Protection: A lab coat is required to prevent skin exposure.[1]

The Disposal Workflow: A Step-by-Step System

Proper disposal is not a single action but a systematic process that begins the moment the chemical is deemed waste. This workflow ensures safety and compliance from generation to final disposal by a licensed contractor.[7][8]

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_accum Phase 2: Accumulation & Management cluster_disposal Phase 3: Final Disposal cluster_spill Spill Response gen Waste Generated (Unused reagent, contaminated materials) container 1. Select Compatible Waste Container gen->container Initiates Process label_cont 2. Affix 'Hazardous Waste' Label & List All Components container->label_cont saa 3. Place in Designated Satellite Accumulation Area (SAA) label_cont->saa add_waste 4. Add Waste as Generated (Keep container closed) saa->add_waste is_full Container Full? add_waste->is_full spill Spill Occurs? add_waste->spill is_full->add_waste No seal 5. Seal & Date Container is_full->seal Yes spill_protocol Follow Spill Protocol (Use spill kit) spill->spill_protocol Yes contact_ehs 6. Contact EHS/Waste Officer for Pickup seal->contact_ehs collect_spill Collect Contaminated Debris spill_protocol->collect_spill collect_spill->add_waste Add to waste container

Caption: Disposal workflow for this compound.

Protocol 1: Waste Collection and Storage
  • Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container that is free from contamination. The container must have a screw-top cap to ensure it can be tightly sealed.[6][9] Rationale: Chemical compatibility prevents degradation of the container, which could lead to leaks. Metal containers should be avoided as some organic compounds can be corrosive over time.[6]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[7][10] The label must include:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[10]

    • All components of any mixtures, including solvents, by percentage.[10]

    • The associated hazards (e.g., "Irritant," "Harmful").[10]

    • The date waste was first added. Rationale: This is a critical safety and compliance step. Accurate labeling prevents accidental mixing of incompatible chemicals and informs emergency responders of the container's contents.[8]

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation.[7][9][10] This area must be under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Store it away from heat sources and direct sunlight.[11]

    • Crucially, segregate it from incompatible materials like strong oxidizing agents, acids, and bases.[10] Rationale: The SAA system is mandated by regulatory bodies like the EPA to ensure hazardous waste is managed safely where it is generated.[7] Segregation prevents dangerous chemical reactions.[10]

  • Accumulate Waste: Add waste to the container as needed. Keep the container tightly sealed at all times, except when adding waste.[9] Rationale: Keeping the container closed prevents the release of vapors into the lab environment and protects the integrity of the waste stream.

Protocol 2: Managing Empty Containers and Final Disposal
  • Disposal of Empty Containers: An empty container that held this compound must still be managed as hazardous waste until properly decontaminated.

    • For containers that held acutely toxic chemicals, a triple-rinse procedure is required.[12][13]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[12]

    • Crucially, the first rinseate is considered hazardous waste and must be collected and added to your hazardous waste container. [13] Subsequent rinses may also need to be collected depending on local regulations.

    • After rinsing, deface or remove the original label, and dispose of the container as regular trash or according to institutional policy.[12] Rationale: Trace amounts of chemical residue can still pose a hazard. The triple-rinse procedure ensures the container is decontaminated to a level safe for non-hazardous disposal.

  • Arranging Final Disposal: Once the waste container is full (do not overfill), or has been accumulating for one year, it must be prepared for final disposal.[10]

    • Seal the container tightly and write the "full" date on the label.

    • Contact your institution's Environmental Health & Safety (EHS) department or designated waste officer to schedule a pickup.[9][12]

    • Do not, under any circumstances, transport the waste yourself or attempt to dispose of it via sink drains or as regular trash.[12][14] Rationale: Final disposal must be handled by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF).[7] Common disposal methods for this type of organic chemical waste include high-temperature incineration, which effectively destroys the hazardous compounds.[8]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the generation of waste in the first place. This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[9]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to identify chemicals nearing their expiration date.[6][9]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[9]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-ethylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-ethylthiazole-2-carboxylate, with a specific focus on the selection and use of Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be developed by analyzing data from structurally analogous thiazole carboxylates. This proactive, science-based approach ensures that we mitigate risks effectively, protecting ourselves and our colleagues.

The causality behind these protocols is clear: heterocyclic compounds, particularly functionalized thiazoles, can present various hazards. Data from close structural relatives suggest risks of skin, eye, and respiratory irritation, as well as potential acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, our safety posture must be one of comprehensive prevention.

Hazard Assessment: An Evidence-Based Approach

Based on GHS classifications for analogous compounds like Ethyl 2-methyl-1,3-thiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate, we must assume this compound presents similar hazards.[1][2][3]

Hazard ClassificationCategoryPrimary RiskAuthoritative Source
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[1][2][3]
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2]

This data dictates that our primary defense strategy must prevent contact with skin, eyes, and the respiratory system.

Core Directive: Selecting and Using Personal Protective Equipment

PPE is the final barrier between you and a potential hazard. Its selection is not arbitrary but a direct response to the assessed risks.

Eye and Face Protection

The risk of serious eye irritation from even a minor splash is significant.[3] Standard laboratory safety glasses with side shields are the absolute minimum requirement.[4] However, for optimal protection against splashes, which can occur during transfers or reaction quenching, chemical splash goggles are strongly recommended.[4][5]

  • Protocol: Wear chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times within the laboratory.[6][7]

  • Causality: Goggles provide a complete seal around the eyes, offering superior protection from splashes, mists, and vapors compared to safety glasses.[5][8] If there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn in addition to safety goggles.[4][9]

Hand Protection

Thiazole compounds can be absorbed through the skin, and direct contact is known to cause irritation.[1] Therefore, robust hand protection is non-negotiable.

  • Protocol: Wear chemical-resistant, powder-free nitrile gloves as a minimum. Always inspect gloves for tears or holes before use.[8][10] For extended procedures, consider double-gloving. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]

  • Causality: Nitrile provides good resistance against a broad range of chemicals. The practice of double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[9] Contaminated gloves must be removed using a proper technique (without touching the outer surface) and disposed of as hazardous waste.[10] Never wear gloves outside the immediate work area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[4]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Protocol: A long-sleeved laboratory coat must be worn and kept fastened.[5][11] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[8]

  • Causality: A lab coat provides a removable barrier. In case of a spill, the contaminated coat can be removed quickly to minimize contact time with the skin.

Respiratory Protection

Analogous compounds may cause respiratory irritation, making control of airborne exposure essential.[1][2]

  • Protocol: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[8][10] This engineering control is the primary method for respiratory protection.

  • Causality: A fume hood effectively captures and exhausts vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled.[8] A respirator should only be considered for emergency situations, such as a large spill, and requires specific training and fit-testing.[7][9]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates PPE use into the entire lifecycle of the chemical in the laboratory, from receipt to disposal, creating a self-validating system of safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review hazards of analogous compounds. B 2. PPE Donning - Lab Coat (fastened) - Goggles/Face Shield - Nitrile Gloves (inspect) A->B Proceed C 3. Chemical Handling Weighing, transfers, and reactions performed >6 inches inside sash. B->C D 4. Constant Vigilance Monitor for spills or glove contamination. C->D E 5. Decontamination Wipe down work surfaces. Sanitize equipment. D->E F 6. Waste Segregation - Contaminated solids (gloves, wipes) - Liquid waste E->F G 7. PPE Doffing Remove gloves first, then goggles, then lab coat. F->G H 8. Personal Hygiene Wash hands thoroughly with soap and water. G->H

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Before entering the lab, review this guide and the available safety information for analogous compounds.[8]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

    • Locate the nearest eyewash station and safety shower.[3]

    • Don your PPE in the correct order: lab coat, then eye protection, then gloves.

  • Execution (inside a fume hood):

    • Perform all manipulations of the chemical at least 6 inches inside the fume hood sash to ensure proper airflow.[8]

    • Use appropriate, inspected glassware. Do not use any glassware that is cracked or broken.[5][12]

    • If a glove becomes contaminated, remove it immediately using the proper technique, dispose of it in the designated hazardous waste container, and don a new glove.[10]

  • Decontamination and Disposal:

    • After completing your work, decontaminate the work area within the fume hood.

    • Dispose of all contaminated materials, including gloves, pipette tips, and wipes, in a clearly labeled hazardous waste container.[3]

    • Liquid waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[2]

    • Remove PPE carefully before leaving the work area, starting with the most contaminated items (gloves), followed by your lab coat and eye protection.[11]

    • Immediately wash your hands thoroughly with soap and water.[3][4]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][13]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond the product itself, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET: Ethyl 2-aminothiazole-4-carboxylate. Fisher Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Ethyl 4-ethylthiazole-2-carboxylate

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